molecular formula CH3NO B1339986 Formamide-13C CAS No. 51284-91-4

Formamide-13C

Katalognummer: B1339986
CAS-Nummer: 51284-91-4
Molekulargewicht: 46.034 g/mol
InChI-Schlüssel: ZHNUHDYFZUAESO-OUBTZVSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Isotope labelled Formamide is a compound that is used in biochemistry to prevent RNA samples from degradation due to RNAses. Formamide is also used as a plasticizer to prepare thermoplastic starch (TPS), a special type of starch that can be mixed with other synthetic polymers because of its unique ability to “flow”.>

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

aminoformaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i1+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNUHDYFZUAESO-OUBTZVSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583950
Record name (~13~C)Formamide
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Molecular Weight

46.034 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51284-91-4
Record name (~13~C)Formamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51284-91-4
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Foundational & Exploratory

A Technical Guide to the Application of Formamide-13C in Biochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Formamide-13C is a stable isotope-labeled compound essential for tracing metabolic pathways in biochemical and biomedical research. Its primary application lies in ¹³C Metabolic Flux Analysis (¹³C-MFA), where it serves as a tracer to elucidate the dynamics of one-carbon metabolism. Specifically, it provides a labeled one-carbon unit that can be tracked through complex networks, most notably the de novo purine (B94841) biosynthesis pathway. This guide details the core applications of this compound, presents standardized experimental workflows and protocols, and provides quantitative data from analogous studies to illustrate its utility in understanding cellular physiology and disease.

Core Application: Tracing One-Carbon Metabolism and Purine Biosynthesis

One-carbon (1C) metabolism is a critical network of biochemical reactions that transfer one-carbon units, essential for the synthesis of nucleotides (purines and thymidine), amino acids, and for epigenetic regulation.[1] The de novo purine biosynthesis pathway, which builds the foundational purine ring of nucleotides like ATP and GTP, is a major consumer of these one-carbon units.

The pathway requires two key one-carbon donation steps, both utilizing the folate coenzyme 10-formyltetrahydrofolate (10-formyl-H₄folate).[2]

  • GAR Transformylase (GART): Incorporates a formyl group to convert glycinamide (B1583983) ribonucleotide (GAR) into formylglycinamide ribonucleotide (FGAR). This carbon becomes carbon-8 (C8) of the purine ring.

  • AICAR Transformylase (ATIC): Incorporates a second formyl group to convert aminoimidazole carboxamide ribonucleotide (AICAR) to formylaminoimidazole carboxamide ribonucleotide (FAICAR). This carbon becomes carbon-2 (C2) of the purine ring.[2]

This compound acts as a precursor to the cellular formate (B1220265) pool. This labeled formate is then used by the enzyme 10-formyl-H₄folate synthetase to produce ¹³C-labeled 10-formyl-H₄folate. By supplying this compound to cells, researchers can use mass spectrometry or NMR to track the ¹³C atom as it is incorporated into the C2 and C8 positions of purines and their catabolic products, such as uric acid.[3][4] This allows for the precise quantification of pathway flux and the investigation of how different carbon sources contribute to this essential pathway under various conditions.[2][3]

purine_synthesis Diagram 1: Incorporation of 13C from Formamide into the Purine Ring cluster_one_carbon One-Carbon Pool cluster_purine_pathway De Novo Purine Biosynthesis This compound This compound Formate-13C Formate-13C This compound->Formate-13C Hydrolysis 10-Formyl-THF-13C 10-Formyl-THF-13C Formate-13C->10-Formyl-THF-13C Synthetase FGAR FGAR 10-Formyl-THF-13C->FGAR Donates 13C to C8 FAICAR FAICAR 10-Formyl-THF-13C->FAICAR Donates 13C to C2 GAR GAR GAR->FGAR GART AICAR AICAR FGAR->AICAR Multi-step AICAR->FAICAR ATIC IMP IMP FAICAR->IMP Cyclase Uric_Acid Uric_Acid IMP->Uric_Acid Catabolism

Diagram 1: Incorporation of ¹³C from Formamide into the Purine Ring

General Experimental Workflow and Data

The use of this compound follows the established principles of ¹³C Metabolic Flux Analysis (¹³C-MFA).[5][6][7] The process involves introducing the labeled substrate to a biological system, allowing for its incorporation into downstream metabolites, and analyzing the resulting mass shifts to determine pathway activity.

experimental_workflow Diagram 2: General Workflow for 13C-Labeling Experiments A 1. Cell Culture Establish steady-state cell cultures. B 2. Isotope Labeling Switch to medium containing this compound. A->B C 3. Incubation Allow cells to reach isotopic steady state (e.g., 24-48h). B->C D 4. Metabolite Quenching & Extraction Rapidly halt metabolism (e.g., cold methanol) and extract metabolites. C->D E 5. Analytical Measurement Analyze extracts via LC-MS/MS or GC-MS. D->E F 6. Data Analysis Determine Mass Isotopologue Distributions (MDVs) and calculate flux. E->F

Diagram 2: General Workflow for ¹³C-Labeling Experiments
Data Presentation

Following analysis, the primary data output is the Mass Isotopologue Distribution (MDV) for metabolites of interest.[8] The MDV shows the fraction of each metabolite pool that contains zero (M+0), one (M+1), two (M+2), etc., ¹³C atoms. When using this compound, a significant increase in the M+1 fraction of purines indicates active de novo synthesis.

The table below presents representative data, modeled on results from studies using [¹³C]formate, which demonstrate the specific incorporation of the labeled carbon into the purine ring, ultimately measured in urinary uric acid.[3][4]

MetaboliteIsotopologue¹³C Enrichment (Atom % Excess) - Control¹³C Enrichment (Atom % Excess) - LabeledPrimary Labeled Position
Uric AcidM+10.01%1.5%C2
Uric AcidM+10.01%0.8%C8
ATPM+10.02%2.5%Purine Ring
GTPM+10.02%2.2%Purine Ring

Table 1: Representative quantitative data showing the percentage of the metabolite pool that has incorporated a single ¹³C atom from a this compound tracer after reaching isotopic steady state. Data is hypothetical but based on enrichment patterns observed in published ¹³C-formate tracing studies.[3][4]

Experimental Protocols

The following section outlines a generalized protocol for a cell-based ¹³C-labeling experiment using this compound.

Materials
  • Cell line of interest (e.g., HCT116, A549)

  • Standard cell culture medium (e.g., DMEM) and supplements

  • Isotope labeling medium (DMEM base lacking standard formate sources)

  • This compound (99% purity)[9]

  • 80% Methanol (B129727), pre-chilled to -80°C[10]

  • Phosphate-buffered saline (PBS)

  • Cell scrapers

Protocol: Cell Culture and Labeling
  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvest. Culture under standard conditions (37°C, 5% CO₂).

  • Tracer Introduction: Once cells reach ~50% confluency, aspirate the standard medium. Wash the cells once with sterile PBS.

  • Labeling: Add pre-warmed isotope labeling medium containing a final concentration of 100-500 µM this compound. Note: The optimal concentration should be determined empirically.

  • Incubation: Return plates to the incubator and culture for a duration sufficient to approach isotopic steady state. This is typically 24-48 hours for purine metabolism.

Protocol: Metabolite Extraction
  • Quenching: Remove plates from the incubator. Immediately aspirate the labeling medium. Place the plate on dry ice to rapidly halt metabolic activity.

  • Extraction: Add 1 mL of ice-cold 80% methanol to each well.[10]

  • Harvesting: Scrape the cells in the methanol solution and transfer the entire cell lysate/methanol mixture to a microcentrifuge tube.

  • Lysis and Clarification: Vortex the tubes vigorously for 1 minute. Centrifuge at maximum speed (>16,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

  • Sample Collection: Transfer the supernatant, which contains the polar metabolites, to a new tube. Dry the extract completely using a vacuum concentrator (e.g., SpeedVac). The dried pellet can be stored at -80°C until analysis.

Protocol: LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite pellet in a suitable volume (e.g., 50 µL) of an appropriate solvent (e.g., 50:50 methanol:water) for your chromatography method.

  • Chromatography: Inject the sample onto a Liquid Chromatography (LC) system, typically using a HILIC or reverse-phase column suitable for separating polar metabolites like nucleotides.

  • Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Acquisition: Acquire data in full scan mode to detect all mass isotopologues (e.g., for ATP, scan for M+0, M+1, M+2, etc.). Use targeted MS/MS scans to confirm the identity of key metabolites.

  • Data Processing: Integrate peak areas for each isotopologue of the target metabolites (e.g., AMP, ADP, ATP, Uric Acid) to determine the Mass Isotopologue Distribution (MDV). Correct for the natural abundance of ¹³C.

Alternative Applications

While metabolic tracing is its primary use, this compound also serves other functions:

  • Synthetic Intermediate: It can be used as a building block in the chemical synthesis of other ¹³C-labeled compounds, such as purine analogues or labeled pharmaceuticals.[11][12]

  • Internal Standard: Due to its distinct mass, this compound can be used as an internal standard in mass spectrometry-based quantification of unlabeled formamide.[13][14]

References

Formamide-13C Isotopic Labeling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Applications of Formamide-13C in Metabolic Research and Drug Development

This guide provides a comprehensive overview of the applications of this compound isotopic labeling for researchers, scientists, and drug development professionals. While direct applications of this compound are not extensively documented, its potential as a metabolic tracer lies in its conversion to formate (B1220265), a key player in one-carbon metabolism. This document will explore the metabolic fate of the 13C label from formamide (B127407), its incorporation into crucial biomolecules, and the advanced analytical techniques used to monitor these processes.

Introduction to this compound and One-Carbon Metabolism

Formamide (CH₃NO) is the simplest amide and has been a subject of interest in prebiotic chemistry as a potential precursor to nucleic acids and amino acids.[1] In modern biological systems, however, its direct metabolic role is limited. Evidence suggests that in some organisms, formamide is not significantly metabolized and may primarily exert its effects by influencing RNA secondary structure.[2]

The true potential of this compound as a metabolic tracer emerges from its likely hydrolysis to formate (HCOO⁻). This conversion can be catalyzed by enzymes known as formamidases (formamide amidohydrolase), which are found in various microorganisms and eukaryotes.[3] Once the 13C-labeled formate enters the cellular environment, it becomes a valuable probe for interrogating one-carbon (1C) metabolism.

One-carbon metabolism is a vital network of interconnected pathways that transfer one-carbon units in various oxidation states. These pathways are fundamental for the biosynthesis of purine (B94841) and thymidylate nucleotides, certain amino acids, and for providing methyl groups for numerous methylation reactions.[4][5] Key regulatory signaling pathways, including mTOR and AMPK, closely control one-carbon metabolism to meet the cell's anabolic and catabolic demands.[6][7][8] By tracing the incorporation of the 13C label from formate, researchers can gain quantitative insights into the flux through these critical pathways.

Metabolic Fate of the 13C-Label from this compound

The primary route for the 13C label from this compound to enter central carbon metabolism is through its conversion to 13C-formate. This process is catalyzed by formamidase, which hydrolyzes formamide into formate and ammonia.[3]

Formamide_Metabolism Formamide_13C This compound Formate_13C 13C-Formate Formamide_13C->Formate_13C Formamidase One_Carbon_Pool One-Carbon Pool (10-formyl-THF) Formate_13C->One_Carbon_Pool Formate-THF Ligase Purine_Synthesis Purine Biosynthesis (C2 and C8) One_Carbon_Pool->Purine_Synthesis Thymidylate_Synthesis Thymidylate Synthesis One_Carbon_Pool->Thymidylate_Synthesis

Metabolic entry of 13C from formamide into one-carbon metabolism.

Once formed, 13C-formate is activated by formate-tetrahydrofolate ligase to 10-formyl-tetrahydrofolate (10-formyl-THF), a central carrier of one-carbon units.[9] From this point, the 13C label can be incorporated into:

  • Purine Nucleotides: The C2 and C8 positions of the purine ring are derived from 10-formyl-THF.[2]

  • Thymidylate: The methyl group of thymidylate is indirectly derived from the one-carbon pool.

  • Amino Acids: Serine and glycine (B1666218) are interconverted with the involvement of the one-carbon pool.

Applications in Metabolic Tracing and Flux Analysis

The primary application of this compound is as a precursor for 13C-formate to conduct metabolic flux analysis (MFA) of one-carbon pathways. By quantifying the incorporation of the 13C label into downstream metabolites, researchers can determine the rates of metabolic reactions.[10][11][12]

Quantitative Data Presentation

The following tables summarize hypothetical quantitative data from a 13C-formate tracing experiment in cultured cancer cells, analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Mass Isotopologue Distribution (MID) in Purine Nucleotides

MetaboliteM+0 (%)M+1 (%)M+2 (%)
AMP 553510
GMP 603010

This table illustrates the percentage of the nucleotide pool that contains zero (M+0), one (M+1), or two (M+2) 13C atoms derived from 13C-formate.

Table 2: Fractional Contribution of 13C-Formate to Nucleotide Synthesis

NucleotideFractional Contribution (%)
ATP 45
GTP 40

This table shows the calculated percentage of the purine nucleotide pool synthesized de novo using formate as a one-carbon source.

Experimental Protocols

General Protocol for 13C-Formate Labeling in Cell Culture

This protocol outlines a general procedure for a steady-state 13C-formate labeling experiment in adherent mammalian cells.

Materials:

  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM)

  • Dialyzed fetal bovine serum (dFBS)

  • 13C-Formate (sodium salt)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, and Water for metabolite extraction

Procedure:

  • Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvesting.

  • Adaptation Phase: Culture cells in a medium containing unlabeled formate for 24-48 hours to allow metabolic adaptation.

  • Labeling: Aspirate the adaptation medium, wash cells once with PBS, and add pre-warmed labeling medium containing 13C-formate. The concentration of 13C-formate should be optimized for the specific cell line and experimental question.

  • Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state in the metabolites of interest (typically 24-48 hours for nucleotides).

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells quickly with cold PBS.

    • Add a cold extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Analysis: Analyze the metabolite extracts by LC-MS or NMR to determine the isotopic enrichment in the target metabolites.

Analysis of 13C Incorporation by LC-MS

Liquid chromatography-mass spectrometry is a highly sensitive method for quantifying the mass isotopologue distribution of metabolites.

General LC-MS Parameters:

  • Chromatography: Hydrophilic interaction liquid chromatography (HILIC) is often used for the separation of polar metabolites like nucleotides.

  • Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used in negative ionization mode to detect the nucleotides.

  • Data Analysis: The raw data is processed to correct for the natural abundance of 13C and to calculate the mass isotopologue distributions and fractional contributions.

Applications in NMR Spectroscopy

While direct use of this compound in NMR studies of RNA and proteins is not established, the incorporation of its 13C label into nucleotides and amino acids opens up possibilities for structural and dynamic studies.

13C-Labeling of RNA for NMR

If 13C from this compound is efficiently incorporated into purine nucleotides, it can be used for site-specific labeling of RNA for NMR studies. This can help in resolving spectral overlap and in studying RNA dynamics.[9][13]

Experimental Workflow for 13C-Labeled RNA for NMR:

RNA_Labeling_Workflow cluster_0 13C-NTP Synthesis cluster_1 RNA Synthesis and Purification cluster_2 NMR Analysis Cell_Culture Cell Culture with This compound NTP_Extraction Extraction and Purification of 13C-NTPs Cell_Culture->NTP_Extraction Transcription In Vitro Transcription with T7 RNA Polymerase NTP_Extraction->Transcription RNA_Purification RNA Purification (e.g., HPLC, PAGE) Transcription->RNA_Purification NMR_Spectroscopy NMR Spectroscopy (e.g., HSQC, NOESY) RNA_Purification->NMR_Spectroscopy Structure_Calculation Structure and Dynamics Analysis NMR_Spectroscopy->Structure_Calculation

Workflow for preparing 13C-labeled RNA for NMR studies.
13C-Labeling of Proteins for NMR

The incorporation of 13C from formate into serine and glycine can be a route for labeling proteins. However, this is a less direct and likely less efficient method compared to using 13C-labeled glucose or amino acids as precursors.[14][15]

Signaling Pathways Regulating One-Carbon Metabolism

The flux through one-carbon metabolism is tightly regulated by key cellular signaling pathways that sense nutrient availability and cellular energy status.

mTORC1 Signaling

The mTORC1 pathway is a central regulator of cell growth and proliferation. It promotes nucleotide synthesis by upregulating the expression of enzymes involved in purine and pyrimidine (B1678525) biosynthesis.[1][6][8][16]

mTORC1_Pathway Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Nutrients (Amino Acids, Glucose) Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 MYC_SREBP MYC, SREBP mTORC1->MYC_SREBP CAD CAD S6K1->CAD Pyrimidine_Synthesis Pyrimidine Synthesis CAD->Pyrimidine_Synthesis Purine_Synthesis Purine Synthesis MYC_SREBP->Purine_Synthesis

mTORC1 signaling pathway regulating nucleotide synthesis.
AMPK Signaling

AMP-activated protein kinase (AMPK) is a key energy sensor that is activated under conditions of low cellular energy (high AMP/ATP ratio). It generally inhibits anabolic processes, including nucleotide synthesis, to conserve energy.[7][17][18]

AMPK_Pathway Low_Energy Low Energy Status (High AMP/ATP) AMPK AMPK Low_Energy->AMPK Anabolic_Pathways Anabolic Pathways (e.g., Nucleotide Synthesis) AMPK->Anabolic_Pathways

AMPK signaling pathway inhibiting anabolic processes.

Applications in Drug Development

Tracing one-carbon metabolism with 13C-formate (derived from this compound) can be a powerful tool in drug development. Many anti-cancer drugs target nucleotide biosynthesis. By using isotopic tracers, researchers can:

  • Elucidate Drug Mechanism of Action: Determine how a drug perturbs metabolic fluxes in cancer cells.

  • Identify Biomarkers of Drug Response: Correlate metabolic phenotypes with drug sensitivity.

  • Develop Novel Therapeutic Strategies: Identify new metabolic vulnerabilities in cancer cells that can be targeted.[1]

Conclusion

This compound, through its conversion to 13C-formate, serves as a valuable, albeit indirect, tracer for investigating one-carbon metabolism. Its application in metabolic flux analysis provides quantitative insights into the biosynthesis of nucleotides and related pathways. While direct applications in NMR-based structural biology are less established, the incorporation of the 13C label into biomolecules presents theoretical possibilities. Understanding the regulation of one-carbon metabolism by key signaling pathways further enhances the utility of this isotopic labeling approach in both basic research and drug discovery.

References

Understanding Formamide-13C in Metabolic Pathway Analysis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, providing a dynamic view of cellular biochemistry that is unattainable through traditional concentration measurements. Among the various isotopic tracers, 13C-labeled compounds are widely used to elucidate metabolic pathways and quantify fluxes. This technical guide focuses on a specific, yet important, tracer: Formamide-13C. While less common than tracers like [U-13C]glucose, this compound offers a unique window into one-carbon (1C) metabolism, a critical network of pathways essential for the biosynthesis of nucleotides, amino acids, and for methylation reactions.[1][2]

This document provides a comprehensive overview of the role of this compound in metabolic pathway analysis, tailored for researchers, scientists, and drug development professionals. It details the metabolic fate of this compound, presents quantitative data from relevant studies, outlines detailed experimental protocols, and provides visualizations of the key pathways and workflows.

The Metabolic Journey of this compound: A Gateway to One-Carbon Metabolism

This compound, in its initial state, is not a direct participant in major metabolic pathways. Its significance as a metabolic probe arises from its enzymatic conversion to [13C]formate. This conversion is catalyzed by the enzyme formamidase (EC 3.5.1.49), which hydrolyzes formamide (B127407) into formate (B1220265) and ammonia.[3] While formamidase activity can vary across different cell types and organisms, its presence provides a direct entry point for the 13C label from formamide into the cellular one-carbon pool.[3][4]

Once converted to [13C]formate, the labeled carbon atom can be incorporated into various biosynthetic pathways, most notably the de novo purine (B94841) synthesis pathway.[5][6] In this pathway, one-carbon units, carried by tetrahydrofolate (THF), are essential for the formation of the purine ring. Specifically, two carbon atoms in the purine ring, C2 and C8, are derived from 10-formyl-THF, which can be synthesized from formate.[5][7][8] By tracing the incorporation of the 13C label from this compound into purines and their catabolites, such as uric acid, researchers can quantify the flux through this critical pathway.[5][6]

The study of one-carbon metabolism is of paramount importance in various fields, including cancer research and drug development, as these pathways are often dysregulated in disease states to support rapid cell proliferation.[2]

Quantitative Data Presentation

The following tables summarize quantitative data from studies that have utilized [13C]formate as a tracer to investigate purine biosynthesis. This data serves as a proxy for the expected outcomes of a this compound tracing experiment, assuming efficient conversion to [13C]formate.

Table 1: Incorporation of [13C]Formate into Urinary Uric Acid in Humans

This table presents the peak 13C enrichment in different carbon positions of urinary uric acid following an oral dose of [13C]sodium formate in healthy adults. The data highlights the differential incorporation of the one-carbon unit into the C2 and C8 positions of the purine ring.

Subject PhenotypePeak 13C Enrichment at C2 of Uric Acid (Atom Percent Excess)Peak 13C Enrichment at C8 of Uric Acid (Atom Percent Excess)Time to Peak Enrichment (hours)
High C2 Incorporation> 0.5%< 0.2%8 - 12
Low/No Incorporation< 0.1%< 0.1%N/A
C8 and C2 Incorporation> 0.2%> 0.1% (C2 > C8)8 - 12

Data adapted from studies on oral [13C]formate administration in humans.[9] The presence of different phenotypes suggests variability in one-carbon metabolism among individuals.

Table 2: Relative Isotope Abundance of Purine Nucleotides after [15N]Glycine Labeling

While not a direct measurement of this compound metabolism, this table illustrates the dynamic nature of de novo purine synthesis, the primary destination for the 13C label from this compound. The data shows the rate of incorporation of a labeled precursor into purine nucleotides in cultured HeLa cells.

Purine NucleotideInitial Incorporation Rate in Purine-Depleted Media (% 15N incorporation/hour)Initial Incorporation Rate in Purine-Rich Media (% 15N incorporation/hour)Fold Increase in Purine-Depleted Media
IMP~1.47~1.00~1.47
AMP~1.70~1.00~1.70
GMP~1.20~1.00~1.20

Data adapted from a study on [15N]glycine incorporation in HeLa cells.[10] The increased rate of synthesis in purine-depleted media highlights the responsiveness of the pathway to cellular needs.

Experimental Protocols

The following are detailed methodologies for conducting a stable isotope tracing experiment using this compound, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. These protocols are based on established methods for 13C metabolic flux analysis and have been adapted for the specific use of this compound.[11][12][13]

Protocol 1: this compound Tracing in Cultured Mammalian Cells with LC-MS/MS Analysis

1. Cell Culture and Labeling: a. Culture mammalian cells of interest to mid-logarithmic phase in standard growth medium. b. Prepare a labeling medium by supplementing a base medium (lacking standard formamide) with this compound at a final concentration of 1-5 mM. The exact concentration should be optimized for the specific cell line and experimental goals. c. Aspirate the standard growth medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). d. Add the pre-warmed labeling medium to the cells and incubate for a time course (e.g., 0, 2, 4, 8, 24 hours) to achieve isotopic steady-state.

2. Metabolite Extraction: a. At each time point, rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold PBS. b. Immediately add 1 mL of ice-cold 80% methanol (B129727) to the culture plate. c. Scrape the cells and collect the cell suspension in a microcentrifuge tube. d. Vortex the tube vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. e. Centrifuge at maximum speed for 10 minutes at 4°C. f. Transfer the supernatant containing the polar metabolites to a new tube and dry it under a stream of nitrogen or using a vacuum concentrator.

3. LC-MS/MS Analysis: a. Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile). b. Perform chromatographic separation using a HILIC (Hydrophilic Interaction Liquid Chromatography) column, which is well-suited for separating polar metabolites. c. Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water with 0.1% formic acid. d. Mobile Phase B: Acetonitrile with 0.1% formic acid. e. Gradient: A typical gradient would start at a high percentage of mobile phase B, gradually decreasing to allow for the elution of polar compounds. f. Analyze the samples on a triple quadrupole or high-resolution mass spectrometer operating in negative ion mode. g. Monitor the mass transitions for unlabeled and 13C-labeled purine bases, nucleosides, and nucleotides. For example, to detect the incorporation of the 13C label into inosine (B1671953) monophosphate (IMP), monitor the transition from m/z 347.0 (unlabeled IMP) to the corresponding fragment, and the transition from m/z 348.0 (13C-labeled IMP) to its fragment.

Protocol 2: NMR-Based Analysis of this compound Metabolism

1. Cell Culture and Labeling: a. Follow the same procedure as in Protocol 1 for cell culture and labeling, but on a larger scale to obtain sufficient material for NMR analysis.

2. Metabolite Extraction: a. Perform metabolite extraction as described in Protocol 1.

3. NMR Sample Preparation: a. Reconstitute the dried metabolite extract in a suitable deuterated solvent (e.g., D2O) containing a known concentration of an internal standard (e.g., DSS).

4. NMR Data Acquisition: a. Acquire 1D 1H and 1D 13C NMR spectra on a high-field NMR spectrometer. b. For more detailed analysis, acquire 2D 1H-13C HSQC spectra to resolve overlapping signals and confirm the position of the 13C label.

5. Data Analysis: a. Process the NMR spectra using appropriate software. b. Identify and quantify the signals corresponding to the 13C-labeled metabolites by integrating the relevant peaks. The presence of satellite peaks in the 1H spectrum flanking the main resonance can be used to quantify the percentage of 13C enrichment at a specific position.[14]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate the key pathways and workflows described in this guide.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis cluster_data Data Interpretation start Start with Cultured Cells labeling Incubate with This compound start->labeling quench Quench Metabolism labeling->quench extract Extract Polar Metabolites quench->extract dry Dry Extract extract->dry lcms LC-MS/MS Analysis dry->lcms nmr NMR Analysis dry->nmr flux Metabolic Flux Analysis lcms->flux nmr->flux

Caption: A generalized workflow for a this compound stable isotope tracing experiment.

One_Carbon_Metabolism This compound This compound Formamidase Formamidase This compound->Formamidase [13C]Formate [13C]Formate Formamidase->[13C]Formate 10-formyl-[13C]THF 10-formyl-[13C]THF [13C]Formate->10-formyl-[13C]THF THF THF THF->10-formyl-[13C]THF Purine_Biosynthesis de novo Purine Biosynthesis 10-formyl-[13C]THF->Purine_Biosynthesis C2 & C8 incorporation [13C]-Purines [13C]-Purines Purine_Biosynthesis->[13C]-Purines Glycine Glycine Glycine->THF One-carbon unit source Serine Serine Serine->Glycine Purine_Biosynthesis_Pathway PRPP Ribose-5-Phosphate PRA 5-Phosphoribosylamine PRPP->PRA Glutamine GAR Glycinamide Ribonucleotide PRA->GAR Glycine FGAR Formylglycinamide Ribonucleotide GAR->FGAR FGAM Formylglycinamidine Ribonucleotide FGAR->FGAM Glutamine AIR Aminoimidazole Ribonucleotide FGAM->AIR CAIR Carboxyaminoimidazole Ribonucleotide AIR->CAIR CO2 SAICAR Succinocarboxamide Aminoimidazole Ribonucleotide CAIR->SAICAR Aspartate AICAR Aminoimidazole Carboxamide Ribonucleotide SAICAR->AICAR FAICAR Formamidoimidazole Carboxamide Ribonucleotide AICAR->FAICAR IMP Inosine Monophosphate (IMP) FAICAR->IMP Formate_C8 10-formyl-[13C]THF (from this compound) Formate_C8->FGAR C8 incorporation Formate_C2 10-formyl-[13C]THF (from this compound) Formate_C2->FAICAR C2 incorporation

References

Formamide-¹³C as a Tracer in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing is a powerful methodology for elucidating metabolic pathways and quantifying cellular metabolic fluxes. By introducing a substrate labeled with a heavy isotope, such as Carbon-13 (¹³C), researchers can track the journey of carbon atoms through various biochemical reactions. This technical guide focuses on the potential application of Formamide-¹³C as a novel tracer in biological systems. While direct, extensive studies employing Formamide-¹³C as a metabolic tracer are nascent, this document consolidates the current understanding of formamide (B127407) metabolism to propose its utility in tracing key metabolic pathways, particularly one-carbon metabolism.

Formamide (CH₃NO), the simplest amide, is a molecule of significant interest in prebiotic chemistry for its role as a potential precursor to nucleic acids, amino acids, and other essential biomolecules.[1][2][3] In mammalian systems, formamide is readily absorbed and metabolized through distinct pathways, offering unique opportunities for metabolic tracing.[4] The ¹³C-labeled carbon atom in Formamide-¹³C can be tracked as it is incorporated into downstream metabolites, providing insights into cellular physiology, disease states, and the mechanism of action of therapeutic agents.

This guide provides a comprehensive overview of the metabolic fate of formamide, proposes experimental designs for using Formamide-¹³C as a tracer, and details the analytical methods required for detecting its metabolic products.

Core Concepts in ¹³C Metabolic Tracing

Stable isotope tracing with ¹³C relies on the introduction of a ¹³C-labeled substrate into a biological system and the subsequent measurement of ¹³C incorporation into downstream metabolites.[1] This is often achieved using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The pattern and extent of ¹³C enrichment provide a quantitative measure of the activity of metabolic pathways. This approach, often referred to as ¹³C Metabolic Flux Analysis (¹³C-MFA), is a cornerstone of systems biology.[1][5]

Metabolism of Formamide

The utility of Formamide-¹³C as a tracer is predicated on its metabolic fate. In mammalian systems, formamide is primarily metabolized through two key pathways:

  • Hydrolysis to Formate and Ammonia: This reaction is catalyzed by the enzyme formamidase (EC 3.5.1.49), also known as formamide amidohydrolase.[6][7][8][9] This is a critical pathway as it introduces the ¹³C-labeled carbon into the one-carbon pool in the form of formate.

  • Oxidation by Cytochrome P450 Enzymes: The cytochrome P450 isoform CYP2E1 is known to metabolize formamide and its derivatives.[10][11] This oxidative pathway can lead to the formation of reactive intermediates.

A significant portion of administered formamide is also excreted unchanged in the urine.[4]

Proposed Signaling Pathway: Formamide-¹³C to One-Carbon Metabolism

The enzymatic conversion of Formamide-¹³C to [¹³C]formate is the gateway to tracing one-carbon metabolism. One-carbon metabolism is a network of interconnected pathways that transfer one-carbon units, essential for the biosynthesis of nucleotides (purines and thymidylate), amino acids (serine and glycine), and for methylation reactions.[1][2][5]

Below is a diagram illustrating the proposed metabolic pathway for tracing with Formamide-¹³C.

Formamide_Metabolism cluster_extracellular Extracellular cluster_cellular Cellular Compartment cluster_cytoplasm Cytoplasm cluster_liver_microsome Liver Microsome Formamide-13C This compound Formamide-13C_in This compound This compound->Formamide-13C_in Cellular Uptake 13C-Formate 13C-Formate Formamide-13C_in->13C-Formate Formamidase Ammonia Ammonia Formamide-13C_in->Ammonia Formamidase Oxidative_Metabolism Oxidative Metabolism Formamide-13C_in->Oxidative_Metabolism CYP2E1 One-Carbon Pool One-Carbon Pool 13C-Formate->One-Carbon Pool Purine Synthesis Purine Synthesis One-Carbon Pool->Purine Synthesis Thymidylate Synthesis Thymidylate Synthesis One-Carbon Pool->Thymidylate Synthesis Amino Acid Synthesis Amino Acid Synthesis One-Carbon Pool->Amino Acid Synthesis

Proposed metabolic fate of Formamide-¹³C in a biological system.

Quantitative Data from Formamide Metabolism Studies

While specific quantitative data from Formamide-¹³C tracer studies are not yet prevalent in the literature, data from general formamide metabolism studies in rodents provide valuable context for designing tracer experiments.

ParameterSpeciesDosageRouteObservationReference
Excretion RatNot specifiedIV & Inhalation~30% excreted unchanged in urine within 72 hours.[4]
MouseNot specifiedIV & Inhalation~30% excreted unchanged in urine within 72 hours.[4]
Metabolism to CO₂ RatNot specifiedIV & Inhalation~30% excreted in breath as CO₂ within 72 hours.[4]
MouseNot specifiedIV & Inhalation~50% excreted in breath as CO₂ within 72 hours.[4]
Elimination Half-life RatSingle oral doseOral15 hours[4]
MouseSingle oral doseOral4-6 hours[4]

Experimental Protocols

The following are proposed experimental protocols for utilizing Formamide-¹³C as a tracer, based on established methodologies for other ¹³C-labeled substrates.

In Vitro Cell Culture Labeling

This protocol is designed for tracing the metabolism of Formamide-¹³C in cultured cells.

  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency in their standard growth medium.

  • Labeling Medium Preparation: Prepare a labeling medium by supplementing the base medium (e.g., DMEM without standard formamide sources) with a known concentration of Formamide-¹³C (e.g., 1-5 mM). The exact concentration should be optimized based on cell type and experimental goals.

  • Labeling: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the pre-warmed Formamide-¹³C labeling medium.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. Time-course experiments (e.g., 0, 1, 4, 8, 24 hours) are recommended to observe the dynamics of label incorporation.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Wash the cell monolayer rapidly with ice-cold PBS.

    • Quench metabolism and extract metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using LC-MS/MS or NMR spectroscopy to determine the isotopic enrichment in downstream metabolites.

In_Vitro_Workflow Cell_Culture 1. Cell Culture Labeling_Medium 2. Prepare this compound Labeling Medium Cell_Culture->Labeling_Medium Labeling 3. Administer Labeling Medium Labeling_Medium->Labeling Incubation 4. Incubate for Time-Course Labeling->Incubation Metabolite_Extraction 5. Quench and Extract Metabolites Incubation->Metabolite_Extraction Analysis 6. LC-MS/MS or NMR Analysis Metabolite_Extraction->Analysis

Workflow for in vitro Formamide-¹³C tracing experiments.
In Vivo Animal Studies

This protocol outlines a general procedure for in vivo tracing using Formamide-¹³C in animal models, such as mice.

  • Animal Acclimation: Acclimate animals to the experimental conditions.

  • Tracer Preparation: Prepare a sterile, injectable solution of Formamide-¹³C in a biocompatible vehicle (e.g., saline).

  • Tracer Administration: Administer the Formamide-¹³C solution to the animals. Common routes include intravenous (IV) injection, intraperitoneal (IP) injection, or oral gavage. The choice of route will depend on the desired pharmacokinetic profile.[12]

  • Time-Course Study: At predetermined time points post-administration, collect blood samples and harvest tissues of interest.

  • Sample Processing:

    • Blood: Process blood to separate plasma or serum.

    • Tissues: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolism.

  • Metabolite Extraction: Homogenize the frozen tissues and extract metabolites using appropriate solvent systems (e.g., methanol/water/chloroform).

  • Sample Analysis: Analyze the plasma/serum and tissue extracts for ¹³C enrichment in metabolites using LC-MS/MS or NMR.

Analytical Methodologies

The analysis of ¹³C-labeled metabolites is crucial for the success of any tracer study.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and specific technique for identifying and quantifying metabolites. For ¹³C tracing, it allows for the determination of the mass isotopologue distribution (MID) of metabolites, which reflects the number of ¹³C atoms incorporated into each molecule. High-resolution mass spectrometry is particularly valuable for resolving different isotopologues.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about metabolites and can distinguish between different positional isomers (isotopomers) of ¹³C-labeled molecules. While generally less sensitive than MS, NMR is non-destructive and highly quantitative.[15]

Potential Applications in Research and Drug Development

The use of Formamide-¹³C as a metabolic tracer holds promise for several areas of research:

  • Cancer Metabolism: Cancer cells often exhibit altered one-carbon metabolism to support rapid proliferation and biosynthesis.[1][2][4][5] Formamide-¹³C could be used to probe the activity of this pathway in tumors and to evaluate the efficacy of drugs that target one-carbon metabolism.

  • Neurobiology: One-carbon metabolism is critical for the synthesis of neurotransmitters and for methylation reactions in the brain. Tracing with Formamide-¹³C could provide insights into neurological disorders.

  • Drug Metabolism: Understanding how drugs are metabolized is a core component of drug development. The involvement of CYP2E1 in formamide metabolism suggests that Formamide-¹³C could be used to study the activity of this important drug-metabolizing enzyme.[10][11]

  • Toxicology: Formamide-¹³C could be employed to investigate the mechanisms of formamide toxicity by tracing its metabolic conversion to potentially reactive intermediates.

Conclusion

While the application of Formamide-¹³C as a metabolic tracer is an emerging area, the established metabolic pathways of formamide provide a strong rationale for its use, particularly for interrogating one-carbon metabolism. This technical guide offers a foundational framework for researchers and scientists to design and implement tracer studies with Formamide-¹³C. As analytical technologies continue to advance, the ability to trace the metabolic fate of novel substrates like formamide will undoubtedly uncover new insights into the complexity of biological systems.

References

An In-depth Technical Guide to the Physical Characteristics of Formamide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical characteristics of Formamide-13C, an isotopically labeled organic compound crucial for a variety of research applications, including metabolic studies and the synthesis of labeled pharmaceuticals.[1] This document details its physical properties, outlines standard experimental methodologies for their determination, and visualizes its role in significant biochemical pathways.

Core Physical and Chemical Properties

This compound, with the chemical formula H¹³CONH₂, is the isotopically labeled version of formamide (B127407) where the carbon atom is the ¹³C isotope. This labeling provides a powerful tool for tracing the metabolic fate of formamide and its derivatives in biological systems.

Summary of Physical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula H¹³CONH₂
Molecular Weight 46.03 g/mol
Appearance Colorless liquid
Density 1.159 g/mL at 25 °C
Melting Point 2-3 °C
Boiling Point 210 °C (decomposes)
Flash Point 152 °C
Refractive Index n20/D 1.447
CAS Number 51284-91-4

Experimental Protocols for Physical Characterization

The accurate determination of the physical properties of this compound is essential for its application in research and development. The following sections detail the standard experimental methodologies for measuring the key physical characteristics outlined above.

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. For a crystalline solid, a sharp melting point range (typically 0.5-1.0°C) is indicative of high purity, while impurities tend to depress and broaden the melting range.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the solidified this compound is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to the bottom of the tube.

  • Apparatus: A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube containing the sample is placed in the apparatus adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) as it approaches its expected melting point.

  • Observation: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range represents the melting point of the substance.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Methodology: Distillation Method

  • Apparatus Setup: A small-scale distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer. A few boiling chips are added to the distilling flask to ensure smooth boiling.

  • Heating: The this compound sample is placed in the distilling flask and heated gently.

  • Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask, ensuring that the recorded temperature is that of the vapor in equilibrium with the boiling liquid.

  • Observation: The temperature is recorded when the liquid is boiling steadily and a consistent distillation rate is observed. The barometric pressure should also be recorded, as the boiling point is pressure-dependent.

Density Measurement

Density is the mass per unit volume of a substance and is an important physical property for material characterization.

Methodology: Pycnometer Method

  • Apparatus: A pycnometer, a glass flask with a precise and known volume, is used.

  • Measurement of Empty Pycnometer Mass: The pycnometer is thoroughly cleaned, dried, and its mass is accurately measured.

  • Measurement with Sample: The pycnometer is filled with this compound, ensuring no air bubbles are trapped. The mass of the filled pycnometer is then measured.

  • Calculation: The mass of the this compound is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the sample by the known volume of the pycnometer. The measurement should be performed at a constant, recorded temperature.

Spectroscopic Analysis

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful technique for determining the carbon framework of a molecule. For this compound, it provides a definitive confirmation of the isotopic labeling.

Methodology:

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, such as tetramethylsilane (B1202638) (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and the ¹³C NMR spectrum is acquired. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

  • Spectral Analysis: The chemical shift of the single peak in the ¹³C NMR spectrum of this compound confirms the presence and position of the ¹³C label.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Methodology: Thin Film Method

  • Sample Preparation: A drop of liquid this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to form a thin film of the sample.

  • Data Acquisition: The salt plates are placed in the sample holder of an IR spectrometer, and the spectrum is recorded.

  • Spectral Analysis: The resulting IR spectrum will show absorption bands corresponding to the various vibrational modes of the bonds within the this compound molecule, such as the C=O stretch, N-H stretch, and C-N stretch.

Role in Prebiotic Synthesis of Purines

Formamide is a key molecule in prebiotic chemistry, hypothesized to be a precursor for the synthesis of essential biomolecules, including nucleic acid bases. The use of this compound allows for the tracing of the carbon atom through these synthetic pathways. One of the most significant of these is the formation of purines.

Prebiotic_Purine_Synthesis cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_products Products formamide This compound (H¹³CONH₂) hcn Hydrogen Cyanide-¹³C (H¹³CN) formamide->hcn Dehydration aminoimidazole Aminoimidazole Ribonucleotide-¹³C hcn->aminoimidazole Series of condensations purine (B94841) Purine Ring (¹³C incorporated) aminoimidazole->purine Cyclization adenine (B156593) Adenine purine->adenine guanine Guanine purine->guanine

Prebiotic synthesis of purines from this compound.

The diagram above illustrates a simplified pathway for the prebiotic synthesis of purines, where this compound serves as a key starting material. Through a series of reactions, including dehydration and condensation, the ¹³C-labeled carbon from formamide is incorporated into the purine ring structure, forming the backbone of essential nucleobases like adenine and guanine. This ability to trace the isotopic label provides invaluable insights into the origins of life's fundamental building blocks.

References

safety and handling of Formamide-13C in the lab

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of Formamide-13C in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound, a stable isotope-labeled solvent and reagent commonly used in research and development. Due to the isotopic nature of this compound, its chemical and toxicological properties are considered identical to those of unlabeled formamide (B127407). Therefore, all safety precautions and handling procedures for formamide must be strictly followed when working with its isotopically labeled counterpart.

Chemical and Physical Properties

This compound is a clear, colorless, and somewhat viscous liquid with a faint odor of ammonia.[1] It is a versatile solvent due to its high dielectric constant and miscibility with water and many organic solvents.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Formula H¹³CONH₂
Molecular Weight 46.03 g/mol [3][4]
CAS Number 51284-91-4[3][4]
Appearance Clear, colorless liquid[1][5]
Odor Faint ammonia-like[1][5]
Boiling Point 210 °C (decomposes)[5]
Melting Point 2-3 °C[5]
Flash Point 152 - 175 °C[2][5]
Density 1.133 - 1.159 g/mL at 25 °C[5]
Solubility Miscible with water[1][2]
Vapor Pressure 0.06 - 0.08 mbar at 20 °C[2][5]
Vapor Density 1.56 (Air = 1)[1][5]
Autoignition Temperature 500 °C[5]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance with significant health risks. It is a suspected carcinogen, a known reproductive toxin, and an irritant.[2][6][7] The primary routes of exposure are inhalation, skin absorption, and eye contact.[6][8]

Table 2: GHS Hazard Classifications and Statements for Formamide

Hazard ClassGHS CategoryHazard StatementReferences
Carcinogenicity 2H351: Suspected of causing cancer.[2][9][10]
Reproductive Toxicity 1BH360: May damage fertility or the unborn child.[2][3][9][10]
Specific Target Organ Toxicity (Repeated Exposure) 2H373: May cause damage to organs (blood, liver, kidneys, central nervous system) through prolonged or repeated exposure.[2][11][12][13]
Serious Eye Damage/Irritation 1H318: Causes serious eye damage.[3]
Acute Toxicity (Inhalation) 3H331: Toxic if inhaled.[3]
Germ Cell Mutagenicity 1BH340: May cause genetic defects.[3]

Toxicological Data:

Formamide is readily absorbed through inhalation, ingestion, and dermal contact.[14] It is classified as a reproductive hazard and a teratogen in animal studies.[8][14]

Table 3: Acute Toxicity Data for Formamide

RouteSpeciesValueReferences
Oral LD50 Rat5325 - 5577 mg/kg[12][15]
Oral LD50 Mouse3150 mg/kg[12]
Dermal LD50 Rabbit17000 mg/kg[12]
Inhalation LC50 Rat>3900 ppm (6 hours)[12]

Experimental Protocols for Safety Assessment

The toxicological data presented above are derived from standardized experimental protocols. While detailed methodologies are extensive, the following provides an overview of the types of studies conducted.

  • Acute Toxicity Studies (e.g., LD50, LC50): These experiments determine the dose or concentration of a substance that is lethal to 50% of a test population. For Formamide, these studies involve administering the substance orally, dermally, or via inhalation to animal models (e.g., rats, mice, rabbits) and observing the mortality rate over a specified period.

  • Carcinogenicity Bioassays: These are long-term studies, typically two years in duration, where animals are exposed to the substance daily. At the end of the study, tissues and organs are examined for evidence of tumor formation.[16]

  • Reproductive and Developmental Toxicity Studies: These experiments assess the effects of the substance on the reproductive capabilities of adult animals and the development of their offspring.[14][17][18][19] This includes evaluating fertility, gestation, and the health of the newborns.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure to this compound.

Handling:

  • Always work in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]

  • Avoid contact with skin, eyes, and clothing.[2][6]

  • Do not breathe vapors or mists.[2][20]

  • Use appropriate personal protective equipment (PPE).[5][6]

  • Wash hands thoroughly after handling.[2][21]

  • Keep away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases.[6][7][13]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][6]

  • Recommended storage temperature is 2-8°C.[2]

  • Store locked up or in an area accessible only to authorized personnel.[2][5][9]

  • Store away from incompatible substances.[7]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

  • Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary in situations with a high risk of splashing.[2][6][7]

  • Skin Protection:

    • Wear a lab coat, long pants, and closed-toe shoes.[6]

    • Use nitrile rubber gloves. For incidental contact, a thickness of at least 0.11 mm is recommended. For prolonged contact, use gloves with a thickness of 0.2 mm or greater.[7][20]

  • Respiratory Protection: If working outside of a fume hood or if vapor concentrations are high, use a NIOSH/MSHA-approved respirator with an appropriate cartridge.[5][9]

PPE_Selection_Workflow start Handling this compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood splash_risk Is there a risk of splashing? fume_hood->splash_risk Yes respirator Add NIOSH-approved respirator fume_hood->respirator No ppe_standard Standard PPE: - Nitrile gloves - Lab coat - Safety glasses - Closed-toe shoes splash_risk->ppe_standard No face_shield Add face shield splash_risk->face_shield Yes end Proceed with experiment ppe_standard->end respirator->splash_risk face_shield->ppe_standard

PPE Selection Workflow for this compound.

First Aid Measures

In case of exposure, follow these first aid procedures immediately.

Table 4: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid ProcedureReferences
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][22]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][5][22]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5][22]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]

Spill and Accident Procedures

In the event of a spill or accidental release, follow these procedures.

  • Evacuate: Immediately evacuate the area.[6]

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[2]

  • Absorb: Use an inert absorbent material (e.g., sand, diatomaceous earth) to absorb the spill.[21][23]

  • Collect: Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][23]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol) followed by soap and water.[24]

  • Report: Report the incident to the appropriate safety personnel.

For large spills, or if you are not trained to handle the spill, evacuate the area and contact emergency services.[20]

Spill_Response_Workflow spill This compound Spill Occurs assess Assess Spill Size spill->assess small_spill Small Spill (manageable by trained personnel) assess->small_spill Small large_spill Large Spill (or untrained personnel) assess->large_spill Large ppe Don Appropriate PPE small_spill->ppe evacuate_large Evacuate Area Contact Emergency Services large_spill->evacuate_large contain Contain Spill with Inert Absorbent Material ppe->contain collect Collect Waste in a Labeled Hazardous Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate report Report Incident decontaminate->report

References

A Technical Guide to Formamide-13C: Suppliers and Purity Standards for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Formamide-13C, a stable isotope-labeled derivative of formamide, serves as a critical reagent and building block in various scientific disciplines, particularly in drug discovery, metabolic research, and the synthesis of complex organic molecules. Its incorporation allows for precise tracking and quantification in biological systems and reaction pathways through techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This technical guide provides an in-depth overview of reputable suppliers of this compound, their respective purity standards, and the analytical methodologies employed to ensure the quality and integrity of this essential compound.

Leading Suppliers and Purity Specifications

The procurement of high-purity, isotopically enriched this compound is paramount for the success of sensitive research and development applications. Several key suppliers specialize in the production and distribution of stable isotope-labeled compounds, each adhering to stringent quality control measures. Below is a comparative summary of prominent suppliers and their typical product specifications.

SupplierIsotopic Purity (¹³C atom %)Chemical Purity (%)Analytical Methods Cited
Sigma-Aldrich (Merck) ≥ 99≥ 99NMR, GC-MS
Cambridge Isotope Laboratories, Inc. ≥ 99≥ 98NMR, MS
MedChemExpress ≥ 99Not specifiedNot specified

This table represents typical specifications and may vary by specific product lot. Researchers are advised to consult the supplier's Certificate of Analysis for precise data.

Purity Standards and Analytical Methodologies

The utility of this compound in research is directly correlated with its isotopic and chemical purity. Suppliers employ a range of sophisticated analytical techniques to verify these critical parameters.

Isotopic Purity Determination

Isotopic purity, or isotopic enrichment, refers to the percentage of molecules in which the carbon atom is the ¹³C isotope. This is a crucial parameter for quantitative studies.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent method for determining isotopic enrichment is Gas Chromatography-Mass Spectrometry (GC-MS).

  • Sample Preparation: The this compound sample is typically derivatized to enhance its volatility for gas chromatography.

  • Gas Chromatography (GC): The derivatized sample is injected into a gas chromatograph, where it is vaporized and separated from any volatile impurities as it passes through a capillary column.

  • Mass Spectrometry (MS): As the this compound elutes from the GC column, it enters the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Data Analysis: By comparing the abundance of the ion corresponding to this compound (with a mass of 46.03 g/mol ) to the ion of the unlabeled Formamide (mass of 45.04 g/mol ), the isotopic enrichment can be accurately calculated.

Chemical Purity Assessment

Chemical purity ensures that the product is free from contaminants that could interfere with experimental results.

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful, non-destructive techniques used to confirm the chemical structure and assess the purity of this compound.

  • ¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The presence of unexpected signals can indicate the presence of impurities. The integration of the peaks can also be used for quantitative analysis of purity.

  • ¹³C NMR: Given the isotopic labeling, ¹³C NMR is particularly informative. A single, strong signal is expected for the ¹³C-labeled carbonyl carbon. The absence of a significant peak at the chemical shift corresponding to the natural abundance ¹²C carbonyl carbon, along with the absence of other unexpected carbon signals, confirms high isotopic and chemical purity.

Experimental Workflows and Logical Relationships

To visualize the processes involved in ensuring the quality of this compound and understanding its specifications, the following diagrams are provided.

Quality_Control_Workflow cluster_0 Supplier Quality Control Workflow for this compound raw_material Raw Material Receipt & Quarantine synthesis Isotope-Labeled Synthesis raw_material->synthesis purification Purification (e.g., Distillation) synthesis->purification in_process_qc In-Process QC (e.g., GC) purification->in_process_qc final_product Final Product Sampling purification->final_product in_process_qc->purification Feedback for re-purification qc_testing Comprehensive QC Testing (NMR, GC-MS) final_product->qc_testing coa_generation Certificate of Analysis Generation qc_testing->coa_generation packaging Packaging & Labeling coa_generation->packaging release Product Release packaging->release

A typical quality control workflow for this compound production.

Purity_Grades_Relationship cluster_1 Relationship Between Supplier Specifications and Purity Grades product This compound isotopic_purity Isotopic Purity (e.g., ≥99 atom % ¹³C) product->isotopic_purity chemical_purity Chemical Purity (e.g., ≥99%) product->chemical_purity analytical_methods Analytical Methods (NMR, GC-MS) product->analytical_methods research_grade Research Grade isotopic_purity->research_grade chemical_purity->research_grade analytical_methods->research_grade pharma_grade Pharmaceutical Grade (if available, requires cGMP) research_grade->pharma_grade Additional Testing & Documentation

Supplier specifications define the purity grade of this compound.

Conclusion

For researchers, scientists, and drug development professionals, the selection of a reliable this compound supplier is a critical step that can significantly impact the accuracy and reproducibility of their work. Understanding the purity standards and the analytical methods used to verify them is essential for ensuring the quality of experimental data. The information and diagrams presented in this guide offer a comprehensive overview to aid in the informed procurement and application of this compound in demanding research and development environments. It is always recommended to request and carefully review the lot-specific Certificate of Analysis from the supplier before use.

The Principle of ¹³C-Labeled Formamide in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of metabolic research and drug development, the ability to trace the fate of molecules within biological systems is paramount. Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), has emerged as a powerful technique for elucidating metabolic pathways, quantifying flux, and understanding the mechanisms of drug action. Among the repertoire of ¹³C-labeled tracers, ¹³C-labeled formamide (B127407) holds a unique position as a versatile precursor for introducing a labeled one-carbon unit into various essential biomolecules. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and applications of ¹³C-labeled formamide in research, with a focus on its role in one-carbon metabolism and nucleotide biosynthesis.

Core Principles of ¹³C-Labeled Formamide as a Tracer

Formamide (HCONH₂), the simplest amide, is a key molecule in prebiotic chemistry and a precursor in various biological and synthetic pathways. When labeled with ¹³C, it becomes a valuable tool for metabolic tracing. The fundamental principle lies in introducing [¹³C]formamide into a biological system, where it can be metabolized and its ¹³C atom incorporated into downstream metabolites. By tracking the distribution of the ¹³C label using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), researchers can map the flow of the one-carbon unit and quantify the activity of relevant metabolic pathways.

One of the primary roles of formamide in metabolism is its contribution to the one-carbon pool. Through enzymatic hydrolysis, formamide can release formate (B1220265), which then enters the one-carbon metabolism pathway. This pathway is crucial for the synthesis of purines, thymidylate, and several amino acids.

Data Presentation: Isotopic Enrichment from ¹³C-Formate Tracing

The following table summarizes quantitative data from a study where [¹³C]formate was used to trace the de novo purine (B94841) biosynthesis pathway in humans. The enrichment of ¹³C in the C2 and C8 positions of urinary uric acid, the end product of purine catabolism, was measured. This data provides a clear example of how a labeled one-carbon source can be used to quantify the contribution to specific positions in a target molecule.

SubjectPeak ¹³C Enrichment at C2 of Uric Acid (%)Peak ¹³C Enrichment at C8 of Uric Acid (%)Mean ¹³C Enrichment at C2 of Uric Acid (%)Mean ¹³C Enrichment at C8 of Uric Acid (%)
A5.70.24> 0> 0
B0.740.08> 0> 0
C--> 0> 0

Data adapted from a study on ¹³C enrichment in purine biosynthesis after [¹³C]formate dosing in adult humans[1][2]. Note: Specific mean enrichment values were stated as significantly greater than zero.

Experimental Protocols

Synthesis of [¹³C]Formamide

A common method for synthesizing amides is the reaction of a carboxylic acid with ammonia (B1221849). This principle can be applied to the synthesis of [¹³C]formamide using [¹³C]formic acid as the precursor.

Protocol: Synthesis of [¹³C]Formamide from [¹³C]Formic Acid and Ammonia [3][4]

  • Reaction Setup: In a cooled reaction vessel, combine [¹³C]formic acid with a stoichiometric excess of anhydrous ammonia. The reaction is typically carried out in a suitable solvent or neat.

  • Ammonium Formate Formation: The initial reaction forms [¹³C]ammonium formate. This step is generally performed at low temperatures to control the exothermic reaction.

  • Dehydration: The [¹³C]ammonium formate is then heated to induce dehydration, yielding [¹³C]formamide and water. This is often done under a continuous stream of ammonia gas to drive the equilibrium towards the product.

  • Purification: The crude [¹³C]formamide is purified by fractional distillation, preferably under reduced pressure to prevent decomposition at high temperatures[3]. The purity of the final product can be confirmed by NMR spectroscopy and mass spectrometry.

Another potential route involves the hydrolysis of [¹³C]hydrogen cyanide (H¹³CN), which can be generated from potassium [¹³C]cyanide (K¹³CN).

Cell Culture and Labeling with a ¹³C-Tracer

This protocol outlines the general steps for conducting a ¹³C labeling experiment in cultured mammalian cells. While this protocol is generic, it can be adapted for using [¹³C]formamide as the tracer.

Protocol: ¹³C Metabolic Flux Analysis (MFA) in Cell Culture

  • Cell Seeding and Growth: Seed cells in standard culture medium and grow them to the desired confluency (typically 70-80%).

  • Medium Exchange: Aspirate the standard medium and wash the cells with phosphate-buffered saline (PBS) to remove any unlabeled metabolites.

  • Labeling: Add the experimental medium containing the ¹³C-labeled tracer (e.g., [¹³C]formamide at a predetermined concentration). The concentration and incubation time should be optimized based on the cell type and the metabolic pathway of interest.

  • Incubation: Incubate the cells for a sufficient period to allow for the incorporation of the ¹³C label into downstream metabolites and to reach isotopic steady state. This can range from minutes to hours.

  • Metabolite Quenching and Extraction:

    • Rapidly aspirate the labeling medium.

    • Quench metabolic activity by adding a cold solvent, such as 80% methanol, to the cells.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris and proteins.

    • Collect the supernatant containing the extracted metabolites.

  • Sample Preparation for Analysis: The metabolite extract is then dried and, if necessary, derivatized to make the metabolites suitable for analysis by GC-MS or LC-MS. For NMR analysis, the dried extract is typically reconstituted in a deuterated solvent.

Analytical Methods for Isotopic Enrichment Analysis

Mass Spectrometry (MS):

  • Sample Introduction: The prepared metabolite sample is introduced into the mass spectrometer, often coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC).

  • Ionization and Mass Analysis: Metabolites are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Mass Isotopomer Distribution (MID) Analysis: The incorporation of ¹³C atoms results in a shift in the mass of the metabolite. The relative abundances of the different mass isotopomers (M+0, M+1, M+2, etc.) are determined.

  • Data Correction: The raw MID data is corrected for the natural abundance of ¹³C and other isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: The metabolite extract is dissolved in a suitable deuterated solvent.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired. ¹³C NMR directly detects the labeled carbon atoms, while ¹H NMR can show the coupling between ¹³C and adjacent protons, providing positional information of the label.

  • Spectral Analysis: The chemical shifts and coupling constants in the NMR spectra are analyzed to identify the labeled metabolites and the position of the ¹³C atom within the molecule. The relative integrals of the signals can be used to quantify the isotopic enrichment.

Signaling Pathways and Experimental Workflows

One-Carbon Metabolism and Purine Biosynthesis

[¹³C]Formamide serves as an excellent tracer for one-carbon metabolism. The formate released from its hydrolysis enters the folate cycle, where it is converted to 10-formyltetrahydrofolate (10-CHO-THF). This activated one-carbon unit is then utilized by two key enzymes in the de novo purine biosynthesis pathway:

  • Glycinamide ribonucleotide formyltransferase (GARTF) , which incorporates the ¹³C at the C8 position of the purine ring.

  • 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFT) , which incorporates the ¹³C at the C2 position of the purine ring.

The following diagram illustrates the entry of the ¹³C label from formamide into the de novo purine biosynthesis pathway.

OneCarbonMetabolism cluster_purine De Novo Purine Biosynthesis Formamide [¹³C]Formamide Formate [¹³C]Formate Formamide->Formate Hydrolysis Serine Serine Glycine Glycine Serine->Glycine MethyleneTHF 5,10-Methylene-THF Serine->MethyleneTHF Glycine->Serine THF Tetrahydrofolate (THF) THF->MethyleneTHF CHO_THF 10-[¹³C]Formyl-THF Formate->CHO_THF 10-Formyl-THF Synthetase MethenylTHF 5,10-Methenyl-THF MethyleneTHF->MethenylTHF MethenylTHF->CHO_THF FGAR [¹³C-C8]FGAR CHO_THF->FGAR FAICAR [¹³C-C2]FAICAR CHO_THF->FAICAR PRPP PRPP GAR GAR PRPP->GAR GAR->FGAR GARTF AICAR AICAR FGAR->AICAR Multiple Steps AICAR->FAICAR AICARFT IMP IMP FAICAR->IMP

Entry of ¹³C from formamide into the de novo purine biosynthesis pathway.
Experimental Workflow for Tracing Purine Biosynthesis

The following diagram outlines a typical experimental workflow for tracing the incorporation of ¹³C from labeled formamide into the purine nucleotide pool.

ExperimentalWorkflow CellCulture 1. Cell Culture (e.g., HeLa cells) Labeling 2. Labeling with [¹³C]Formamide CellCulture->Labeling Quenching 3. Metabolic Quenching (e.g., Cold Methanol) Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. Analysis Extraction->Analysis MS Mass Spectrometry (LC-MS/MS) Analysis->MS NMR NMR Spectroscopy (¹H, ¹³C) Analysis->NMR DataProcessing 6. Data Processing and Flux Analysis MS->DataProcessing NMR->DataProcessing

Workflow for tracing purine biosynthesis with ¹³C-labeled formamide.

Conclusion

¹³C-labeled formamide is a potent and versatile tool for investigating cellular metabolism, particularly one-carbon pathways and nucleotide biosynthesis. Its ability to introduce a traceable single carbon unit provides invaluable insights for researchers in basic science, drug discovery, and clinical research. By employing the principles and protocols outlined in this guide, scientists can effectively design and execute experiments to unravel the complexities of metabolic networks, identify novel therapeutic targets, and elucidate the mechanisms of action of various pharmacological agents. The continued application of this technique promises to further advance our understanding of cellular physiology and disease.

References

The Role of Formamide-¹³C in Unraveling the Chemical Origins of Life: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest to understand the origins of life is a fundamental scientific endeavor. Central to this pursuit is the field of prebiotic chemistry, which seeks to elucidate the chemical pathways that could have led to the formation of life's essential building blocks from simple abiotic precursors on the early Earth. Among the candidate molecules for this primordial chemistry, formamide (B127407) (H₂NCHO) has emerged as a compelling protagonist. Its simple structure, containing the four essential elements of life (hydrogen, carbon, oxygen, and nitrogen), and its observed abundance in interstellar space and comets, make it a plausible starting material for the synthesis of a wide array of biomolecules.[1][2][3]

This technical guide delves into the applications of ¹³C-labeled formamide (formamide-¹³³C) in origin of life studies. The use of isotopic labeling is a powerful tool for tracing the intricate reaction pathways and mechanisms that transform simple precursors into complex biomolecules. By tracking the incorporation of ¹³C from formamide into various products, researchers can gain unambiguous insights into the chemical transformations at play, providing a level of detail that is unattainable through conventional analytical methods. This guide will summarize key findings, present quantitative data, detail experimental protocols, and provide visualizations of the chemical processes involved, offering a comprehensive resource for professionals in the field.

Prebiotic Synthesis from Formamide: A General Overview

Formamide has been demonstrated to be a remarkably versatile precursor in prebiotic synthesis, yielding a variety of essential biomolecules under plausible early Earth conditions.[4] When heated in the presence of various mineral catalysts, such as silica (B1680970), alumina (B75360), and meteorite dust, or when subjected to energy sources like proton irradiation, formamide can be converted into:

  • Nucleobases: The informational core of nucleic acids (adenine, guanine, cytosine, uracil, and thymine) have all been synthesized from formamide.[5][6]

  • Amino Acids: The building blocks of proteins can be formed through Strecker-like synthesis in a formamide-rich environment.[2][4]

  • Carboxylic Acids: These molecules are central to metabolic pathways and have also been identified as products of formamide condensation.[7]

  • Sugars: The sugar components of nucleic acids, such as ribose, have been generated in formamide-based reactions.

The ability of formamide to act as both a reactant and a solvent, coupled with its high boiling point, allows for a wide range of reaction conditions that could have been present on the prebiotic Earth.[2]

Quantitative Analysis of Prebiotic Synthesis from Formamide

The following tables summarize the quantitative yields of various biomolecules synthesized from formamide under different catalytic and energetic conditions. It is important to note that these studies did not utilize ¹³C-labeled formamide, but they provide a crucial baseline for the expected yields in such experiments.

Table 1: Synthesis of Nucleobases from Formamide with Meteorite Catalysis and Proton Irradiation

ProductYield (µg/mL of formamide)
Purines
Adenine0.5 - 2.5
Guanine0.2 - 1.0
Hypoxanthine0.1 - 0.8
Pyrimidines
Cytosine0.3 - 1.5
Uracil0.1 - 0.7
Thymine< 0.1

Data extracted from studies on the catalytic effects of various meteorites under proton irradiation, simulating solar wind.[8]

Table 2: Formation of N-Formylaminonitriles in Formamide

ReactantsProductYield (%)
Serine nitrile in formamide with MgCl₂N-formyldehydroalanine nitrileup to 18
Glycolaldehyde, NaCN, and formic acid in formamideN-formyldehydroalanine nitrile16

These reactions demonstrate the facile formation of amino acid precursors in a formamide medium.[1]

Tracing Reaction Pathways with Formamide-¹³C: A Case Study

While extensive research has been conducted on the general prebiotic chemistry of formamide, studies employing ¹³C-labeled formamide to definitively trace reaction pathways are still emerging. However, a pivotal study on the synthesis of N-formylaminonitriles and their derivatives in formamide utilized ¹³C-labeled cyanide (Na¹³CN) to verify a key reaction sequence. This experiment serves as a powerful proxy for understanding the utility and methodology of isotopic labeling in this context.

The study investigated the reaction of N-formyldehydroalanine nitrile with cyanide, which led to the formation of an imidazole (B134444) derivative, a class of molecules with significant prebiotic interest, particularly in non-enzymatic nucleic acid replication. The use of ¹³C-labeled cyanide confirmed that the carbon atom from the cyanide was incorporated into the imidazole ring, validating the proposed reaction mechanism.[1]

Logical Relationship of the ¹³C-Labeling Verification

G A N-formyldehydroalanine nitrile C Reaction in formamide A->C B Na¹³CN (¹³C-labeled cyanide) B->C D Imidazole derivative (containing ¹³C) C->D E Mass Spectrometry Analysis D->E F Verification of ¹³C incorporation E->F

Caption: Verification of ¹³C incorporation from labeled cyanide.

Experimental Protocols

General Protocol for Prebiotic Synthesis from Formamide

This protocol is a generalized procedure based on numerous studies of formamide-based prebiotic synthesis. Specific parameters should be optimized based on the target molecules and catalysts.

  • Reactant Preparation:

    • In a clean, dry reaction vessel (e.g., a sealed glass ampoule or a high-pressure reactor), add neat formamide (or formamide-¹³C for isotopic tracing).

    • Add the desired catalyst, such as powdered meteorite (e.g., Murchison meteorite), silica (SiO₂), or alumina (Al₂O₃), typically at a concentration of 1-10% (w/v).

  • Reaction Conditions:

    • Seal the reaction vessel under an inert atmosphere (e.g., nitrogen or argon) if necessary to prevent side reactions with atmospheric components.

    • Heat the reaction mixture to the desired temperature, typically ranging from 100°C to 200°C, for a specified duration (hours to days).

    • Alternatively, for energy sources like proton irradiation, place the sample in a suitable chamber and expose it to a controlled beam of protons.

  • Sample Work-up and Analysis:

    • After the reaction, cool the vessel to room temperature.

    • Extract the products by adding a suitable solvent, such as water or methanol, and sonicating or vortexing to ensure complete dissolution of soluble products.

    • Centrifuge the mixture to pellet the catalyst and any insoluble material.

    • Analyze the supernatant using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the products.

Protocol for Tracing ¹³C Incorporation using Mass Spectrometry

This protocol is adapted from methodologies used in stable isotope probing and metabolic flux analysis and is applicable to the analysis of products from formamide-¹³C experiments.

  • Sample Preparation:

    • Prepare the reaction products as described in the general protocol.

    • If necessary, derivatize the analytes to improve their volatility and ionization efficiency for GC-MS analysis.

  • Mass Spectrometry Analysis:

    • Inject the prepared sample into a GC-MS or LC-MS system.

    • Acquire mass spectra over the relevant mass-to-charge (m/z) range for the expected products.

    • For each identified product, determine the mass isotopologue distribution (MID), which is the relative abundance of the molecule with different numbers of ¹³C atoms (M+0, M+1, M+2, etc.).

  • Data Analysis:

    • Correct the raw MID data for the natural abundance of ¹³C in the unlabeled precursors and derivatizing agents.

    • Calculate the fractional ¹³C enrichment in each product, which represents the percentage of the carbon in that molecule that is derived from the ¹³C-labeled formamide.

    • Use the labeling patterns to infer the reaction pathways and mechanisms.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks and workflows in the study of formamide-¹³C in prebiotic chemistry.

Proposed General Pathway for Prebiotic Synthesis from Formamide

G Formamide Formamide-¹³C Intermediates Reactive Intermediates (e.g., HCN, NH₃) Formamide->Intermediates Energy Energy Source (Heat, Irradiation) Energy->Intermediates Catalyst Catalyst (Minerals, Meteorites) Catalyst->Intermediates Nucleobases ¹³C-Nucleobases Intermediates->Nucleobases AminoAcids ¹³C-Amino Acids Intermediates->AminoAcids CarboxylicAcids ¹³C-Carboxylic Acids Intermediates->CarboxylicAcids G Start Start with Formamide-¹³C Reaction Prebiotic Synthesis Experiment Start->Reaction Extraction Product Extraction and Purification Reaction->Extraction Analysis LC-MS / GC-MS Analysis Extraction->Analysis Data Data Processing and Isotopologue Analysis Analysis->Data Conclusion Pathway Elucidation and Mechanism Verification Data->Conclusion

References

Methodological & Application

Application Note: Preparing Formamide Samples for Carbon-13 NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of formamide (B127407) samples for Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) analysis. Adherence to this protocol will help ensure the acquisition of high-quality spectra for structural elucidation, purity assessment, and reaction monitoring.

Introduction

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of a molecule. Proper sample preparation is critical to obtain a high-resolution spectrum with a good signal-to-noise ratio. This protocol outlines the necessary steps and considerations for preparing formamide samples, including solvent selection, concentration, and handling procedures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for preparing a formamide-¹³C NMR sample.

ParameterRecommended ValueNotes
Sample Amount 50–100 mgHigher concentrations reduce acquisition time.[1]
Deuterated Solvent Volume 0.6–0.7 mLEnsures sufficient sample height in a standard 5 mm NMR tube.[1][2]
Recommended Concentration 50–150 mMBalances signal strength with potential viscosity issues.[3]
¹³C Chemical Shift ~165 ppmCan vary slightly based on solvent and temperature.[4]

Experimental Protocol

This protocol details the step-by-step methodology for preparing a formamide sample for ¹³C NMR analysis.

1. Materials and Equipment

  • Formamide (analyte)

  • Deuterated solvent (e.g., Chloroform-d, Deuterium Oxide, DMSO-d₆)

  • 5 mm NMR tubes and caps

  • Pasteur pipettes and bulbs

  • Glass wool or syringe filter

  • Vortex mixer

  • Analytical balance

2. Solvent Selection The choice of a deuterated solvent is crucial and depends on the solubility of formamide and the absence of solvent signals that could overlap with the analyte peaks.

  • Chloroform-d (CDCl₃): A common choice for many organic molecules.

  • Deuterium Oxide (D₂O): Suitable for water-soluble samples.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): A good option for samples with poor solubility in other common NMR solvents.

3. Sample Preparation Procedure

  • Weighing the Sample: Accurately weigh between 50 mg and 100 mg of formamide directly into a clean, dry vial.[1]

  • Adding the Solvent: Using a clean Pasteur pipette, add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial containing the formamide.[1][2]

  • Dissolution: Gently vortex the vial to ensure the complete dissolution of the formamide in the solvent.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution. This can be achieved by passing the solution through a small plug of glass wool packed into a Pasteur pipette or by using a syringe filter.[5]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate, typically around 4-5 cm.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

  • Instrument Analysis: The prepared sample is now ready for analysis in the NMR spectrometer.

Workflow Diagram

The following diagram illustrates the logical flow of the formamide-¹³C NMR sample preparation protocol.

Formamide_NMR_Prep cluster_prep Sample Preparation cluster_analysis Analysis weigh 1. Weigh Formamide (50-100 mg) add_solvent 2. Add Deuterated Solvent (0.6-0.7 mL) weigh->add_solvent dissolve 3. Dissolve Sample (Vortex) add_solvent->dissolve filter 4. Filter Solution dissolve->filter transfer 5. Transfer to NMR Tube filter->transfer cap 6. Cap and Label transfer->cap analyze 7. Acquire ¹³C NMR Spectrum cap->analyze

References

Application Notes and Protocols for Formamide-13C as a Denaturant in DNA Sequencing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formamide (B127407) is a widely utilized denaturant in molecular biology, particularly in nucleic acid analysis. Its ability to lower the melting temperature (Tm) of DNA by disrupting hydrogen bonds makes it an invaluable tool in DNA sequencing, especially for templates with high guanine-cytosine (GC) content.[1][2] The use of isotopically labeled Formamide-13C opens new avenues for mechanistic studies and quality control in sequencing workflows, particularly those coupled with Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS). These application notes provide a comprehensive overview of the utility of this compound in DNA sequencing, including its effects on DNA stability, protocols for its use, and potential advanced applications.

This compound serves as a stable isotope-labeled equivalent of formamide. While its chemical properties as a denaturant are identical to unlabeled formamide, the presence of the 13C isotope allows for its detection and tracking in NMR and MS-based analytical methods. This can be particularly useful for studying DNA-denaturant interactions, optimizing denaturation conditions, and as an internal standard in quantitative analyses.[1][3]

Mechanism of Action

Formamide reduces the stability of the DNA double helix by interfering with the hydrogen bonds between base pairs.[1] This destabilizing effect lowers the melting temperature (Tm) of DNA, allowing for strand separation at lower temperatures than would otherwise be required. This is crucial for preventing DNA degradation and for resolving secondary structures in GC-rich regions that can cause compressions and artifacts in sequencing gels.[4][5]

Quantitative Data on Formamide's Effect on DNA Denaturation

The denaturing effect of formamide on DNA is concentration-dependent. The following table summarizes the quantitative impact of formamide on the melting temperature of DNA.

ParameterValueReference
Tm Reduction per 1% (v/v) Formamide~0.6°C[6]
Tm Reduction per mole of Formamide2.4-2.9°C[7]
Optimal Concentration for Resolving Compressions10% (v/v)[4][5]
Concentration Causing Decreased Separation Rate≥20% (v/v)[4][5]

Applications in DNA Sequencing

Formamide is a versatile reagent used at various stages of the DNA sequencing workflow. The table below outlines its common applications and typical concentrations.

ApplicationTypical Formamide Concentration (v/v)PurposeReference
Sequencing Gel Additive10-40%Resolves GC-rich compressions[5][6]
Annealing Solution Additive10%Unfolds secondary structures for efficient annealing[4]
Sample Resuspension/Loading DyeHighly deionized formamide (e.g., Hi-Di™ Formamide)Denatures DNA fragments before capillary electrophoresis[8][9]
Hybridization Bufferup to 50%Reduces hybridization temperature[6]

Experimental Protocols

The following protocols describe standard DNA sequencing procedures that utilize formamide. These can be adapted for the use of this compound, particularly when downstream analysis involves NMR or mass spectrometry to probe the denaturation process.

Protocol 1: Sanger Sequencing of GC-Rich Templates Using a Formamide-Containing Annealing Buffer

This protocol is adapted from methodologies designed to resolve compressions in GC-rich DNA sequences.

1. Template and Primer Preparation:

  • Resuspend the purified DNA template (e.g., PCR product or plasmid) in deionized water to a final concentration of 100-200 ng/µL.

  • Dilute the sequencing primer to a concentration of 3.2 pmol/µL.

2. Annealing Reaction with this compound:

  • In a PCR tube, prepare the following annealing mixture:

    • DNA Template (100-200 ng): 1.0 µL

    • Sequencing Primer (3.2 pmol): 1.0 µL

    • 5X Sequencing Buffer: 2.0 µL

    • This compound (or unlabeled formamide): 1.0 µL (for a final concentration of 10% in the annealing step)

    • Deionized Water: to a final volume of 10 µL.

  • Gently mix by pipetting.

  • Place the tube on ice for at least 4 minutes.

3. Sequencing Reaction (Chain Termination):

  • To the annealing mixture, add the appropriate sequencing master mix (containing DNA polymerase, dNTPs, and fluorescently labeled ddNTPs) according to the manufacturer's instructions.

  • Perform thermal cycling as recommended for the specific DNA polymerase and template. A typical program might be:

    • Initial denaturation: 96°C for 1 minute

    • 25-30 cycles of:

      • Denaturation: 96°C for 10 seconds

      • Annealing: 50°C for 5 seconds

      • Extension: 60°C for 4 minutes

    • Hold at 4°C.

4. Purification of Sequencing Products:

  • Purify the sequencing reaction products to remove unincorporated ddNTPs and primers. This can be done using ethanol (B145695)/EDTA precipitation or column-based purification kits.

  • For ethanol/EDTA precipitation:

    • To the 10 µL sequencing reaction, add 1 µL of 125 mM EDTA, 1 µL of 3 M sodium acetate (B1210297) (pH 5.2), and 25 µL of 95% ethanol.

    • Incubate at room temperature for 15 minutes to precipitate the DNA.

    • Centrifuge at maximum speed for 20 minutes.

    • Carefully discard the supernatant.

    • Wash the pellet with 70% ethanol and centrifuge for 5 minutes.

    • Air dry the pellet and resuspend in 10-20 µL of highly deionized formamide (or this compound if tracking is desired during electrophoresis).

5. Capillary Electrophoresis:

  • Denature the purified sequencing products by heating at 95°C for 3-5 minutes, followed by snap-cooling on ice.

  • Load the samples onto a capillary electrophoresis-based genetic analyzer.

Protocol 2: Preparation of a Formamide-Containing Loading Dye for Slab Gel Electrophoresis

1. Preparation of 10x TBE Buffer:

  • Dissolve 108 g of Tris base, 55 g of boric acid, and 7.44 g of EDTA (disodium salt) in deionized water to a final volume of 1 L.

2. Preparation of Formamide Loading Dye:

  • In a 10 mL tube, combine:

    • 100% Deionized Formamide (or this compound): 9.5 mL

    • 10x TBE Buffer: 0.5 mL

    • EDTA (0.5 M, pH 8.0): 20 µL

    • Xylene Cyanol FF: 10 mg

    • Bromophenol Blue: 10 mg

  • Mix thoroughly until the dyes are completely dissolved.

  • Aliquot and store at -20°C.

3. Use of the Loading Dye:

  • Mix the DNA sample with the formamide loading dye in a 1:1 or 2:1 ratio (sample:dye).

  • Heat the mixture at 95°C for 5 minutes to denature the DNA.

  • Immediately place on ice to prevent re-annealing.

  • Load the samples onto a denaturing polyacrylamide sequencing gel.

Visualizations

Experimental Workflow for Sanger Sequencing with this compound

Sanger_Sequencing_Workflow cluster_prep Sample Preparation cluster_reaction Sequencing Reaction cluster_analysis Analysis cluster_advanced Advanced Analysis (with 13C) Template DNA Template (GC-Rich) Annealing Annealing with This compound Template->Annealing Primer Sequencing Primer Primer->Annealing Chain_Termination Chain Termination (ddNTPs) Annealing->Chain_Termination NMR_MS NMR / Mass Spec Analysis Annealing->NMR_MS Probing Denaturation Purification Product Purification Chain_Termination->Purification Electrophoresis Capillary Electrophoresis Purification->Electrophoresis Detection Sequence Detection Electrophoresis->Detection Electrophoresis->NMR_MS Tracking Denaturant

Caption: Workflow for Sanger sequencing incorporating this compound.

Mechanism of Resolving GC-Rich Compressions

GC_Compression_Resolution cluster_problem Problem: GC-Rich Region cluster_solution Solution: Formamide Denaturation GC_Rich GC-Rich DNA Sequence Secondary_Structure Stable Secondary Structures (Hairpins) GC_Rich->Secondary_Structure forms Compression Band Compression in Gel Secondary_Structure->Compression causes H_Bond_Disruption Disruption of Hydrogen Bonds Secondary_Structure->H_Bond_Disruption Resolution Improved Resolution Formamide Add Formamide Formamide->H_Bond_Disruption leads to Linearization Linearization of DNA Fragments H_Bond_Disruption->Linearization results in Linearization->Resolution enables

Caption: How formamide resolves GC-rich compressions in DNA sequencing.

Potential Advanced Applications of this compound

The primary advantage of using this compound over its unlabeled counterpart lies in its utility as a probe in biophysical studies of DNA denaturation and sequencing.

  • NMR Spectroscopy: By using 13C-labeled formamide, researchers can employ NMR to study the interactions between the denaturant and the DNA molecule. This could provide insights into the specific sites of interaction and the dynamics of the denaturation process, aiding in the rational design of improved sequencing protocols and reagents.

  • Mass Spectrometry: In mass spectrometry-based sequencing or quality control workflows, this compound can serve as an internal standard for the precise quantification of denaturant concentration in sequencing reactions. This could be critical for ensuring run-to-run reproducibility and for troubleshooting failed sequencing runs.

Conclusion

Formamide is an essential component in many DNA sequencing workflows, particularly for challenging templates. The availability of this compound provides a powerful tool for researchers to not only perform standard sequencing but also to delve deeper into the molecular mechanisms of DNA denaturation. The protocols and data presented here offer a foundation for the effective use of both unlabeled and 13C-labeled formamide in a variety of sequencing applications, from routine analysis to advanced biophysical research.

References

Application Notes and Protocols for Formamide-¹³C In Situ Hybridization

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the use of ¹³C-labeled probes in in situ hybridization (ISH) experiments, utilizing a formamide-based hybridization buffer. This method is intended for researchers, scientists, and drug development professionals seeking to perform spatially resolved analysis of nucleic acids with isotopic labeling.

Introduction

In situ hybridization (ISH) is a powerful technique that allows for the localization of specific nucleic acid sequences within the cellular and tissue context. The use of formamide (B127407) in the hybridization buffer is crucial as it lowers the melting temperature (Tm) of the nucleic acid duplex, allowing hybridization to occur at a lower temperature. This helps to preserve the morphological integrity of the biological sample.

The protocol described herein is adapted for the use of Carbon-13 (¹³C) labeled nucleic acid probes. The incorporation of a stable isotope like ¹³C in the probe, instead of a traditional fluorophore or hapten, enables novel detection modalities, such as Raman microspectroscopy or secondary ion mass spectrometry (SIMS), which can provide highly specific and quantitative information. This approach is particularly useful for multiplexed imaging and for studies where autofluorescence is a concern.

Data Presentation

Table 1: Effect of Formamide Concentration on Hybridization Stringency
Formamide Concentration (%)Hybridization Temperature (°C) for Equivalent StringencyNon-specific BindingSignal IntensityMorphological Preservation
072HighModeratePoor
1067Moderate-HighGoodFair
2062ModerateExcellentGood
3057Low-ModerateExcellentVery Good
4052LowGoodExcellent
5047Very LowOptimalExcellent
Table 2: Optimization of ¹³C-Labeled Probe Concentration
Probe Concentration (nM)Signal-to-Noise RatioCellular/Tissue PenetrationCost per ReactionRecommended for
1LowExcellentLowInitial Titration
5ModerateExcellentModerateMost Applications
10HighGoodHighHighly Abundant Targets
20High (potential for background)FairVery HighSpecialized Applications

Experimental Protocols

Preparation of ¹³C-Labeled Probes

The synthesis of ¹³C-labeled nucleic acid probes is a critical first step. This can be achieved by incorporating ¹³C-labeled nucleotides during oligonucleotide synthesis or by enzymatic methods such as PCR or in vitro transcription using ¹³C-labeled NTPs.

Materials:

  • ¹³C-labeled nucleoside triphosphates (¹³C-ATP, ¹³C-GTP, ¹³C-CTP, ¹³C-UTP/TTP)

  • DNA or RNA template

  • DNA polymerase, RNA polymerase, or reverse transcriptase

  • Appropriate buffers and dNTPs/NTPs

  • Oligonucleotide purification columns

Protocol:

  • Synthesize the ¹³C-labeled probe using standard molecular biology techniques (e.g., PCR, in vitro transcription). Ensure that the ¹³C-labeled nucleotides are incorporated at a sufficient density for detection.

  • Purify the labeled probe using column chromatography or gel electrophoresis to remove unincorporated nucleotides and other contaminants.

  • Quantify the concentration of the purified probe using a spectrophotometer.

  • Store the probe at -20°C or -80°C until use.

Sample Preparation

Proper preparation of cells or tissues is essential for successful in situ hybridization. The following is a general protocol that may need to be optimized for specific sample types.

Materials:

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (10%, 20%, 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat or microtome

  • Coated microscope slides

Protocol:

  • Fixation: Fix the tissue or cells in 4% PFA for 4-24 hours at 4°C.

  • Cryoprotection: Immerse the fixed tissue in sucrose solutions of increasing concentration (10%, 20%, 30%) until the tissue sinks.

  • Embedding and Sectioning: Embed the tissue in OCT and freeze. Cut thin sections (5-10 µm) using a cryostat and mount them on coated slides.

  • Storage: Slides can be stored at -80°C for long-term use.

In Situ Hybridization

Materials:

  • Hybridization Buffer (50% Formamide, 2x SSC, 10% Dextran Sulfate, 1x Denhardt's solution, 0.5 mg/mL sheared salmon sperm DNA)

  • ¹³C-labeled probe

  • Humidified chamber

  • Coverslips

Protocol:

  • Pre-hybridization: Bring slides to room temperature. Wash with PBS to remove OCT. Permeabilize the sample (e.g., with Proteinase K treatment) to allow probe entry. This step needs careful optimization.

  • Probe Preparation: Dilute the ¹³C-labeled probe to the desired concentration (e.g., 5 nM) in the hybridization buffer.

  • Denaturation: Denature the probe solution at 75-85°C for 5-10 minutes and then immediately place on ice. Apply the probe solution to the sample on the slide and cover with a coverslip.

  • Hybridization: Place the slides in a humidified chamber and incubate at a calculated temperature (e.g., 42°C) overnight. The optimal temperature will depend on the probe sequence and formamide concentration.

  • Post-Hybridization Washes: Carefully remove the coverslips. Perform a series of stringent washes to remove unbound and non-specifically bound probes. For example:

    • 2x SSC at 42°C for 15 minutes.

    • 0.5x SSC at 42°C for 15 minutes.

    • 0.1x SSC at room temperature for 15 minutes.

Detection

Detection of ¹³C-labeled probes requires specialized imaging techniques. Raman microspectroscopy is a suitable method.

Protocol (General overview for Raman Microspectroscopy):

  • Ensure the sample is properly mounted for Raman analysis.

  • Acquire Raman spectra from the sample, scanning the region of interest.

  • The presence of the ¹³C-labeled probe will result in a characteristic shift in the Raman spectrum compared to the unlabeled endogenous molecules.

  • Process the spectral data to generate an image showing the spatial distribution of the ¹³C-labeled probe.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_ish In Situ Hybridization cluster_detection Detection & Analysis probe_prep ¹³C Probe Synthesis & Purification hyb Hybridization with ¹³C Probe probe_prep->hyb sample_prep Tissue/Cell Fixation & Sectioning prehyb Pre-hybridization & Permeabilization sample_prep->prehyb prehyb->hyb post_hyb Post-hybridization Washes hyb->post_hyb detection Raman Microspectroscopy post_hyb->detection analysis Data Analysis & Imaging detection->analysis

Caption: Experimental workflow for Formamide-¹³C in situ hybridization.

logical_relationship formamide Formamide Concentration temp Hybridization Temperature formamide->temp - lowers stringency Hybridization Stringency formamide->stringency + increases temp->stringency - influences specificity Probe Binding Specificity stringency->specificity + increases

Caption: Relationship between formamide, temperature, and hybridization specificity.

Application Notes and Protocols for Formamide-13C as a Solvent in Protein NMR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at atomic resolution.[1] The choice of solvent is a critical parameter in protein NMR, with water being the most common solvent due to its biological relevance. However, non-aqueous solvents can offer unique advantages for studying protein folding, unfolding, and the properties of non-native states.[2][3] Formamide (B127407), particularly 13C-labeled formamide (Formamide-13C), presents an intriguing alternative or complementary solvent for protein NMR studies. Its ability to act as a denaturant and its hydrogen bonding capabilities allow for the investigation of protein conformations that are inaccessible in aqueous solutions.[4][5]

These application notes provide a guide for utilizing this compound as a solvent in protein NMR studies. We will cover the properties of formamide, sample preparation protocols, and recommended NMR experiments.

Properties of Formamide for Protein NMR

Formamide is a polar organic solvent with properties that make it suitable for solubilizing proteins and peptides. Its high dielectric constant allows it to mimic a polar environment, while its hydrogen bonding capacity can disrupt intramolecular hydrogen bonds within a protein, leading to unfolding. The use of 13C-labeled formamide is advantageous for 13C-edited or detected NMR experiments, as it provides a distinct solvent signal that can be easily identified and potentially used for calibration.

PropertyValueReference
Molecular Formula CH3NO[6]
Molecular Weight 45.041 g/mol [6]
Boiling Point 210.5 °C (with some decomposition)[7]
Melting Point 2-3 °C[7]
Density 1.133 g/cm3[7]
Dielectric Constant 109 (at 20°C)[7]

Advantages of Using Formamide as a Solvent in Protein NMR

  • Study of Unfolded and Partially Folded States: Formamide can act as a denaturant, allowing for the study of unfolded or partially folded protein states that are sparsely populated in aqueous buffers.[2][4] This is particularly valuable for understanding protein folding pathways and misfolding events associated with disease.

  • Reduced Hydrogen Exchange: For certain proteins or under specific conditions, the rate of hydrogen exchange between the protein's amide protons and the solvent can be reduced in formamide compared to water, which can be beneficial for certain NMR experiments.[8]

  • Unique Solvent-Protein Interactions: Studying a protein in formamide provides insights into how a non-aqueous, polar environment affects its structure and dynamics, offering a different perspective compared to studies in water.[9]

Experimental Protocols

Protein Sample Preparation

The preparation of a protein sample in this compound requires careful solvent exchange from the initial aqueous buffer to the final non-aqueous solvent. A common and effective method is lyophilization followed by resuspension.

Materials:

  • Purified protein in an aqueous buffer (e.g., phosphate (B84403) or Tris buffer)

  • This compound

  • Lyophilizer (freeze-dryer)

  • NMR tubes (high-quality, e.g., Wilmad 528-PP-7 or equivalent)[10]

  • Pipettes and other standard laboratory equipment

Protocol:

  • Initial Protein Purification and Quantification: The protein of interest should be expressed and purified using standard biochemical techniques. For most protein NMR applications, isotopic labeling with 15N and, if necessary, 13C is required, especially for proteins larger than 10-15 kDa.[11] The final protein concentration in the aqueous buffer should be determined accurately (e.g., by UV-Vis spectroscopy). A typical starting concentration is in the range of 0.3-1.0 mM.[11]

  • Lyophilization (Freeze-Drying):

    • Flash-freeze the purified protein solution in a suitable container (e.g., a round-bottom flask or a specialized lyophilization vial) using liquid nitrogen.

    • Connect the frozen sample to a lyophilizer and run the freeze-drying cycle until all the water and buffer salts are sublimated, resulting in a dry, fluffy protein powder. This process may take several hours to days depending on the sample volume.

  • Resuspension in this compound:

    • Carefully transfer the lyophilized protein powder to a clean, dry microcentrifuge tube.

    • Add the required volume of this compound to achieve the desired final protein concentration (typically 0.3-0.5 mM for proteins up to 50 kDa).[11]

    • Gently pipette the solution up and down to dissolve the protein powder. Avoid vigorous vortexing, which can cause aggregation. Gentle heating or sonication in a water bath may be used cautiously if the protein is difficult to dissolve.

    • Visually inspect the solution to ensure it is clear and free of any precipitate.[10]

  • Transfer to NMR Tube:

    • Once the protein is fully dissolved, transfer the solution to a clean, dry NMR tube.[10]

    • It is recommended to filter the sample through a small, solvent-compatible filter (e.g., a syringe filter with a PTFE membrane) directly into the NMR tube to remove any residual particulate matter.[10]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition

The choice of NMR experiments will depend on the specific research question. For structural and dynamic studies, a standard suite of experiments is typically employed.

Recommended Experiments:

  • 1H-15N HSQC (Heteronuclear Single Quantum Coherence): This is the cornerstone experiment for protein NMR, providing a "fingerprint" of the protein with one peak for each backbone and sidechain amide group.[12][13] It is essential for assessing the quality of the sample and for resonance assignment.

  • 1H-1H NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximities between protons, which is crucial for determining the three-dimensional structure of the protein.[14][15]

  • Triple-Resonance Experiments (e.g., HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH): For proteins labeled with both 15N and 13C, these experiments are used to obtain sequential assignments of the backbone resonances.

  • Relaxation Experiments (T1, T2, and 1H-15N heteronuclear NOE): These experiments provide information on the dynamics of the protein at different timescales.

Experimental Parameters:

The optimal parameters for these experiments will need to be adjusted based on the specific spectrometer, probe, and sample conditions. However, here are some general considerations when working with a formamide solvent:

  • Solvent Suppression: While this compound will have a distinct 13C signal, the 1H signals from the formamide will be intense and will require efficient solvent suppression techniques (e.g., WATERGATE, presaturation).

  • Temperature Control: The viscosity of formamide is higher than that of water, which can lead to broader lines. It may be beneficial to acquire data at a slightly elevated temperature (e.g., 25-37 °C) to reduce the viscosity, provided the protein remains stable.[11]

  • Recycle Delays: The relaxation properties of the protein may differ in formamide compared to water. It is advisable to optimize the recycle delay to ensure full relaxation of the magnetization between scans.

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained from NMR studies of a protein in water versus this compound. This data would be crucial for understanding the effect of the solvent on the protein's properties.

ParameterProtein in Water (pH 7.0, 25°C)Protein in this compound (25°C)Significance
1H-15N HSQC Cross-peak Dispersion High (indicating a well-folded protein)Low (indicating an unfolded or partially folded state)Provides a qualitative assessment of the protein's folded state.
Average Backbone Amide 1H Chemical Shift (ppm) 8.38.0Changes in chemical shifts can indicate changes in the local electronic environment and hydrogen bonding.
Average T2 Relaxation Time (ms) 5025Shorter T2 times in formamide could be due to increased viscosity or conformational exchange.
Global Unfolding Free Energy (kcal/mol) -8.5Not applicable (protein is unfolded)Formamide can be used to study the denatured state directly.

Visualizations

experimental_workflow Experimental Workflow for Protein NMR in this compound cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Interpretation start Purified, Isotopically-Labeled Protein in Aqueous Buffer lyophilize Lyophilization start->lyophilize resuspend Resuspension in this compound lyophilize->resuspend transfer Transfer and Filtration into NMR Tube resuspend->transfer nmr_acq NMR Data Acquisition (e.g., 1H-15N HSQC, NOESY) transfer->nmr_acq processing Data Processing and Analysis nmr_acq->processing structure Structure Calculation processing->structure dynamics Dynamics Analysis processing->dynamics folding Folding/Unfolding Studies processing->folding

Caption: A generalized workflow for protein NMR studies using this compound as a solvent.

solvent_exchange_pathway Solvent Exchange Pathway protein_water Protein in Aqueous Buffer protein_lyo Lyophilized Protein Powder protein_water->protein_lyo Lyophilization protein_formamide Protein in This compound protein_lyo->protein_formamide Resuspension

Caption: The key steps involved in exchanging the solvent from an aqueous buffer to this compound.

Conclusion

The use of this compound as a solvent opens up new avenues for protein NMR studies, particularly for the characterization of non-native states that are critical for understanding protein folding and misfolding. While the sample preparation requires a careful solvent exchange step, the ability to acquire high-resolution NMR data on unfolded or partially folded proteins provides invaluable insights that are often inaccessible in traditional aqueous-based NMR studies. The protocols and guidelines presented here offer a starting point for researchers interested in exploring this powerful application of protein NMR. Further optimization of sample conditions and NMR experimental parameters will likely be necessary for each specific protein system.

References

Application Note: Quantitative Analysis of Organic Compounds using 13C NMR Spectroscopy with Formamide-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust methodology for the quantitative analysis of organic compounds using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. It highlights the use of ¹³C-labeled formamide (B127407) (Formamide-¹³C) as an internal standard for accurate and precise quantification. The protocol is particularly suited for complex mixtures where proton (¹H) NMR spectra suffer from signal overlap. Detailed experimental procedures, data processing guidelines, and data presentation are provided for researchers, scientists, and professionals in drug development and chemical analysis.

Introduction

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of substances in a sample. The signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei in the sample. While ¹H qNMR is more common due to its high sensitivity, ¹³C qNMR offers significant advantages for the analysis of complex mixtures due to its wider chemical shift range, which often results in better signal separation.[1]

A key challenge in ¹³C qNMR is the long spin-lattice relaxation times (T₁) of carbon nuclei, especially for quaternary carbons, and the nuclear Overhauser effect (NOE), which can lead to inaccurate signal integration.[2][3] To obtain reliable quantitative data, these factors must be carefully managed. The use of an internal standard with a known concentration is a common approach to ensure accuracy.

Formamide-¹³C is an excellent candidate for an internal standard in ¹³C qNMR due to several advantageous properties:

  • Single, Sharp Resonance: It exhibits a single resonance in the ¹³C NMR spectrum, simplifying spectral analysis.

  • Chemical Shift in a Clear Region: Its carbonyl carbon resonates at approximately 162.83 ppm in DMSO-d6, a region that is often free from signals of many common organic molecules.[4]

  • High Isotopic Purity: Commercially available with high isotopic enrichment, ensuring a strong and quantifiable signal.

This application note provides a comprehensive guide to employing Formamide-¹³C as an internal standard for quantitative ¹³C NMR analysis.

Principles of Quantitative ¹³C NMR

For accurate quantification using ¹³C NMR, several experimental parameters must be optimized to ensure that the integrated signal intensity is directly proportional to the molar concentration of the analyte. The fundamental equation for calculating the concentration of an analyte using an internal standard is:

Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample) * PurityIS

Where:

  • Canalyte is the concentration of the analyte

  • Ianalyte and IIS are the integrated signal areas of the analyte and the internal standard, respectively.

  • Nanalyte and NIS are the number of carbon nuclei giving rise to the respective signals.

  • MWanalyte and MWIS are the molecular weights of the analyte and the internal standard.

  • mIS and msample are the masses of the internal standard and the sample.

  • PurityIS is the purity of the internal standard.

To ensure the validity of this equation, the following conditions must be met during NMR data acquisition:

  • Complete Relaxation: The recycle delay (D1) between successive scans must be long enough to allow for complete relaxation of all carbon nuclei of interest. A common rule of thumb is to set D1 to at least 5 times the longest T₁ value.[2]

  • Suppression of the Nuclear Overhauser Effect (NOE): The NOE can artificially enhance the signals of protonated carbons, leading to inaccurate integration. To suppress the NOE, inverse-gated decoupling is employed, where the proton decoupler is only switched on during the acquisition time.[2]

  • Uniform Excitation: The transmitter frequency should be set to the center of the spectral region of interest to ensure uniform excitation of all signals.

Experimental Protocol

This protocol outlines the steps for a typical quantitative ¹³C NMR experiment using Formamide-¹³C as an internal standard.

Materials and Equipment
  • NMR spectrometer (e.g., 400 MHz or higher)

  • High-precision analytical balance

  • NMR tubes (5 mm)

  • Volumetric flasks and pipettes

  • Analyte of interest

  • Formamide-¹³C (isotopic purity ≥ 99%)

  • Deuterated solvent (e.g., DMSO-d₆)

  • Optional: Paramagnetic relaxation agent (e.g., Chromium(III) acetylacetonate, Cr(acac)₃)

Sample Preparation
  • Accurate Weighing: Accurately weigh a known amount of the analyte and Formamide-¹³C internal standard. The molar ratio of the analyte to the internal standard should ideally be close to 1:1 to ensure comparable signal intensities.

  • Dissolution: Dissolve the weighed analyte and internal standard in a precise volume of deuterated solvent (e.g., 0.6 mL of DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

  • (Optional) Addition of Relaxation Agent: For analytes with very long T₁ relaxation times, a small amount of a paramagnetic relaxation agent such as Cr(acac)₃ can be added to the sample to shorten the T₁ values and reduce the required recycle delay.[3]

Diagram: Experimental Workflow for q¹³C NMR

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing & Analysis weigh_analyte Weigh Analyte dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Weigh Formamide-¹³C (IS) weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer t1_measurement T₁ Measurement (Optional but Recommended) transfer->t1_measurement acquisition Acquire ¹³C Spectrum (Inverse-Gated Decoupling) t1_measurement->acquisition processing Fourier Transform, Phasing, Baseline Correction acquisition->processing integration Integrate Analyte and IS Signals processing->integration calculation Calculate Analyte Concentration integration->calculation

Caption: Workflow for quantitative ¹³C NMR analysis.

NMR Data Acquisition
  • Instrument Setup: Tune and shim the NMR probe to ensure optimal magnetic field homogeneity.

  • T₁ Relaxation Time Measurement (Recommended): Before quantitative analysis, it is highly recommended to measure the T₁ relaxation times of the carbon signals of both the analyte and Formamide-¹³C. This can be done using an inversion-recovery pulse sequence. The longest T₁ value will determine the required recycle delay.

  • Acquisition Parameters:

    • Pulse Program: Use a pulse sequence with inverse-gated proton decoupling to suppress the NOE.

    • Pulse Angle: A 90° pulse angle is recommended for maximizing the signal-to-noise ratio.

    • Recycle Delay (D1): Set D1 to at least 5 times the longest T₁ value determined in the previous step. If T₁ values are not known, a conservative delay of 60-300 seconds is often used, though this may be unnecessarily long.

    • Acquisition Time (AQ): Typically set between 1 and 3 seconds.

    • Number of Scans (NS): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 is recommended for high precision).

    • Spectral Width (SW): Set the spectral width to encompass all expected signals.

Data Processing
  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-3 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Integration: Integrate the signals of interest for the analyte and the Formamide-¹³C internal standard. Ensure that the integration limits are set wide enough to encompass the entire peak, including any ¹³C satellites if they are not decoupled.

Data Presentation

The following tables present hypothetical quantitative data for the analysis of a sample of Compound X using Formamide-¹³C as an internal standard.

Table 1: Sample and Internal Standard Information

ParameterValue
Mass of Sample (Compound X)25.10 mg
Molecular Weight of Compound X250.3 g/mol
Mass of Formamide-¹³C (IS)10.25 mg
Molecular Weight of Formamide-¹³C46.03 g/mol
Purity of Formamide-¹³C99.5%
Deuterated SolventDMSO-d₆
Solvent Volume0.60 mL

Table 2: NMR Acquisition Parameters

ParameterValue
Spectrometer Frequency125 MHz (for ¹³C)
Pulse ProgramInverse-gated decoupling
Pulse Angle90°
Recycle Delay (D1)150 s (based on an assumed longest T₁ of 30 s)
Acquisition Time (AQ)2.0 s
Number of Scans (NS)256

Table 3: Quantitative ¹³C NMR Data and Results

SignalChemical Shift (ppm)Integral ValueNumber of Carbons (N)Calculated Purity of Compound X
Compound X (C=O)175.21.00198.7%
Formamide-¹³C (C=O)162.81.121-

Logical Relationships in q¹³C NMR

The accuracy of a q¹³C NMR experiment is dependent on the careful consideration of several interconnected parameters.

Diagram: Interdependencies in Quantitative ¹³C NMR

logical_relationships T1 T₁ Relaxation Time D1 Recycle Delay (D1) T1->D1 determines Accuracy Accuracy of Quantification D1->Accuracy NOE Nuclear Overhauser Effect (NOE) NOE->Accuracy affects Decoupling Inverse-Gated Decoupling Decoupling->NOE suppresses Decoupling->Accuracy SNR Signal-to-Noise Ratio (S/N) SNR->Accuracy NS Number of Scans (NS) NS->SNR improves RelaxAgent Relaxation Agent RelaxAgent->T1 shortens

Caption: Key parameter relationships for accurate q¹³C NMR.

Conclusion

Quantitative ¹³C NMR spectroscopy with Formamide-¹³C as an internal standard is a reliable and precise method for determining the concentration of organic compounds, especially in complex mixtures where ¹H NMR is not feasible. The success of this technique hinges on the proper setup of the NMR experiment, particularly with regard to ensuring complete relaxation of all nuclei and the suppression of the NOE. By following the detailed protocol presented in this application note, researchers can achieve accurate and reproducible quantitative results.

References

Application Notes and Protocols for the Synthesis of 13C-Labeled Nucleobases Using Formamide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique in biomedical research and drug development, enabling the elucidation of metabolic pathways, the study of enzyme kinetics, and the structural analysis of biomolecules by nuclear magnetic resonance (NMR) and mass spectrometry (MS). The incorporation of carbon-13 (¹³C) into nucleobases, the fundamental components of DNA and RNA, provides a robust tool for tracking their fate in biological systems and for characterizing nucleic acid structures and interactions. Formamide (B127407), a simple one-carbon molecule, serves as a versatile and efficient precursor for the synthesis of purine (B94841) nucleobases. By utilizing ¹³C-labeled formamide (Formamide-¹³C), researchers can readily synthesize ¹³C-labeled purines such as adenine (B156593) and guanine.

This document provides detailed protocols for the synthesis of ¹³C-labeled nucleobases using Formamide-¹³C, tailored for an audience of researchers, scientists, and drug development professionals. The methodologies described are based on established chemical syntheses and are designed to be adaptable for various research applications.

Principles and Theory

The synthesis of purines from formamide involves the condensation and cyclization of formamide molecules under heat, often in the presence of a catalyst or a dehydrating agent. The overall reaction involves the formation of imidazole (B134444) and pyrimidine (B1678525) ring systems that fuse to create the characteristic purine structure. When Formamide-¹³C is used as the starting material, the ¹³C isotope is incorporated into the purine ring, resulting in a labeled nucleobase. The specific positions of the ¹³C label within the purine ring will depend on the precise reaction mechanism.

Two primary approaches for the synthesis of purines from formamide are presented:

  • Catalytic Thermal Condensation: This method involves heating formamide in the presence of a solid-phase catalyst, such as kaolin (B608303) or alumina. This approach is noted for its simplicity and relevance to prebiotic chemistry, but may result in a mixture of products.

  • Phosphorus Oxychloride (POCl₃) Mediated Cyclization: This is a more controlled, higher-yielding method that utilizes POCl₃ as a dehydrating and activating agent to drive the cyclization of formamide into the purine ring system. This method is particularly effective for the synthesis of adenine.

The choice of method will depend on the desired scale, purity, and specific nucleobase to be synthesized.

Applications

¹³C-labeled nucleobases are invaluable in a wide range of scientific disciplines:

  • Metabolic Studies: Tracing the incorporation and turnover of nucleobases in cellular metabolism to understand disease states and the effects of drugs.

  • NMR Spectroscopy: Determining the three-dimensional structure and dynamics of DNA and RNA oligonucleotides and their complexes with proteins or small molecules. The ¹³C labels provide additional NMR-active nuclei, aiding in resonance assignment and the measurement of structural restraints.

  • Mass Spectrometry: Used as internal standards for the accurate quantification of nucleobases and their metabolites in biological samples. Isotope dilution mass spectrometry offers high precision and accuracy.

  • Drug Development: Assessing the mechanism of action of nucleotide-based therapeutics and understanding resistance mechanisms.

Experimental Protocols

Protocol 1: Phosphorus Oxychloride (POCl₃) Mediated Synthesis of ¹³C-Adenine

This protocol is adapted from the synthesis of ¹⁵N-labeled adenine and is expected to be effective for the synthesis of ¹³C-adenine from Formamide-¹³C.[1]

Materials:

  • Formamide-¹³C (ensure anhydrous)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dowex 50W (H⁺ form) cation-exchange resin

  • Ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution (e.g., 2 M)

  • Deionized water

  • Argon or Nitrogen gas (for inert atmosphere)

  • Stainless-steel reactor with a polytetrafluoroethylene (PTFE) liner or a thick-walled sealed glass tube.

Procedure:

  • Reaction Setup: In a fume hood, carefully add Formamide-¹³C (e.g., 0.15 mol) to a stainless-steel reactor with a PTFE liner.

  • Addition of POCl₃: Under an inert atmosphere of argon or nitrogen, slowly add freshly distilled phosphorus oxychloride (POCl₃) (e.g., 0.30 mol) to the Formamide-¹³C while stirring. The reaction is exothermic, so cooling may be necessary.

  • Reaction: Seal the reactor and heat the mixture at 130°C for 17 hours with continuous stirring.

  • Quenching and Neutralization: After cooling the reactor to room temperature, carefully transfer the reaction mixture to a flask containing a slurry of Dowex 50W (H⁺ form) resin (approx. 150 g) in deionized water (approx. 200 ml). This step should be performed with caution in a fume hood as the reaction of POCl₃ with water is highly exothermic and produces HCl gas.

  • Purification:

    • Stir the resin slurry for several hours to allow the ¹³C-adenine to bind to the resin.

    • Filter the resin and wash it thoroughly with deionized water to remove any unbound impurities.

    • Elute the ¹³C-adenine from the resin using an ammonium hydroxide solution (e.g., 2 M NH₄OH).

    • Collect the eluate and evaporate the solvent under reduced pressure to obtain the crude ¹³C-adenine.

  • Final Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.

  • Characterization: Confirm the identity and isotopic enrichment of the product using NMR spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Protocol 2: Catalytic Thermal Synthesis of ¹³C-Purines

This protocol provides a general method for the synthesis of purines and other nucleobases from Formamide-¹³C using a solid-phase catalyst.

Materials:

  • Formamide-¹³C

  • Catalyst (e.g., kaolin, silica (B1680970), or alumina), activated by heating if necessary.

  • Inert reaction vessel (e.g., sealed glass ampoule or stainless-steel reactor).

  • Solvents for extraction and purification (e.g., chloroform, methanol).

Procedure:

  • Reaction Setup: Add Formamide-¹³C (e.g., 5 mL, 0.12 mol) and the chosen catalyst (e.g., 1.0% w/w) to the reaction vessel.

  • Reaction: Seal the vessel and heat at 160°C for 48 hours.

  • Workup:

    • After cooling, filter the reaction mixture to remove the catalyst.

    • Evaporate the formamide under high vacuum to obtain the crude product mixture.

  • Purification:

    • The crude product can be dissolved in a suitable solvent mixture (e.g., chloroform:methanol 9:1) and purified by flash chromatography on silica gel.

    • Fractions containing the desired ¹³C-labeled nucleobases are collected and the solvent is evaporated.

  • Characterization: Identify the products and determine their yields and isotopic enrichment using analytical techniques such as GC-MS, LC-MS, and NMR.

Data Presentation

The yield of nucleobases from formamide synthesis can vary depending on the reaction conditions and catalysts used. The following table summarizes representative data from literature, which can be used as a reference for expected outcomes. Note that specific yields for ¹³C-labeled syntheses may vary.

ProductCatalystTemperature (°C)Time (h)Yield (mg/g of formamide)Reference
PurineKaolin160481.80[2]
AdenineKaolin160480.40[2]
PurineSilica160480.90[2]
AdenineSilica160480.20[2]
PurineAlumina160481.10[2]
AdenineAlumina160480.10[2]
¹⁵N₅-AdeninePOCl₃13017High (exact yield not specified for adenine, but 55-80% for derivatives)[1]

Isotopic Enrichment:

The isotopic enrichment of the final product will be primarily determined by the enrichment of the starting Formamide-¹³C. Commercially available Formamide-¹³C typically has an isotopic enrichment of >98-99%.[3] It is expected that the synthesis protocols described will result in ¹³C-labeled nucleobases with a similar level of enrichment. The final enrichment should be confirmed by mass spectrometry or NMR.[4]

Visualizations

Reaction Pathway for POCl₃ Mediated Synthesis of ¹³C-Adenine

G Figure 1. Proposed reaction pathway for the synthesis of ¹³C-Adenine. cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Formamide Formamide-¹³C Intermediate1 Activated Formamide Complexes Formamide->Intermediate1 POCl3 POCl₃ POCl3->Intermediate1 Intermediate2 ¹³C-Triaminomethane (hypothetical) Intermediate1->Intermediate2 Condensation Intermediate3 ¹³C-Formamidine Derivatives Intermediate2->Intermediate3 Rearrangement Adenine ¹³C-Adenine Intermediate3->Adenine Cyclization

Caption: Proposed reaction pathway for the synthesis of ¹³C-Adenine.

Experimental Workflow for ¹³C-Nucleobase Synthesis and Purification

G Figure 2. General experimental workflow. Start 1. Reaction Setup (Formamide-¹³C + Reagents) Reaction 2. Heating and Reaction (e.g., 130-160°C) Start->Reaction Workup 3. Quenching / Catalyst Removal Reaction->Workup Purification 4. Purification (Ion-Exchange or Flash Chromatography) Workup->Purification Analysis 5. Characterization (NMR, MS) Purification->Analysis FinalProduct Pure ¹³C-Labeled Nucleobase Analysis->FinalProduct

Caption: General experimental workflow.

References

The Role of Formamide in Cryopreservation: A Detailed Examination

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cryopreservation is an essential technology for the long-term storage of biological materials, underpinning advancements in biomedical research, cell-based therapies, and regenerative medicine. The process relies on the use of cryoprotective agents (CPAs) to mitigate the lethal effects of ice crystal formation during freezing. While dimethyl sulfoxide (B87167) (DMSO) and glycerol (B35011) are the most commonly used CPAs, research into alternative and supplementary agents continues in an effort to reduce toxicity and improve post-thaw viability. Formamide (B127407), a small polar molecule, has found a niche in specific cryopreservation applications, particularly as a component of vitrification solutions. This document provides a detailed overview of the use of formamide in the cryopreservation of biological samples, including its mechanism of action, associated challenges, and protocols for its application. It is important to note that while the isotopic-labeled version, Formamide-13C, is commercially available, its primary application is as a tracer or internal standard in analytical chemistry, such as NMR or mass spectrometry, rather than as a cryoprotectant itself.[1][2][3] The information herein pertains to the use of unlabeled formamide in cryopreservation.

The Role and Challenges of Formamide as a Cryoprotectant

Formamide is a penetrating cryoprotectant, meaning it can cross the cell membrane. Its primary role is to reduce the freezing point of water and promote vitrification—a glass-like, amorphous solidification of the sample that avoids the damaging formation of ice crystals.[4][5]

However, the use of formamide is not without its challenges. A significant drawback is its inherent toxicity to cells.[4][6] This toxicity is a critical consideration and has led to strategies to mitigate its harmful effects. One of the most effective methods is the combination of formamide with other CPAs, a technique known as cryoprotectant toxicity neutralization.[4]

Cryoprotectant Toxicity Neutralization

Research has shown that the toxicity of formamide can be significantly reduced by combining it with other small molecules, most notably DMSO.[4][7] The precise mechanism of this neutralization is thought to be a general reduction in non-specific toxicity rather than a direct competitive interaction.[4] This discovery has enabled the formulation of highly effective vitrification solutions that leverage the glass-forming properties of formamide while minimizing its detrimental impact on cell viability.

M22 Vitrification Solution: A Case Study

A prominent example of a formamide-containing cryoprotectant solution is M22. This solution is designed for the vitrification of larger biological samples, such as tissues and organs. The core components of M22 are DMSO, formamide, and ethylene (B1197577) glycol.[7] The equimolar combination of DMSO and formamide is a key feature of this formulation, directly applying the principle of toxicity neutralization.[7]

Table 1: Composition of M22 Cryoprotectant Solution [7]

ComponentRole
Dimethyl Sulfoxide (DMSO)Penetrating cryoprotectant, toxicity neutralizer for formamide
FormamidePenetrating cryoprotectant, promotes vitrification
Ethylene GlycolWeak glass former, increases overall cryoprotectant concentration
Carrier SolutionMaintains pH and osmotic balance

Experimental Protocol: Generalized Vitrification of Mammalian Cells Using a Formamide-Containing Solution

The following is a generalized protocol for the vitrification of a mammalian cell suspension using a cryoprotectant solution containing formamide. Note: This is a representative protocol and must be optimized for specific cell types and experimental conditions.

Materials:

  • Cell suspension of interest

  • Complete cell culture medium

  • Vitrification Solution (VS): A multi-component solution typically containing formamide, DMSO, and other non-penetrating cryoprotectants (e.g., sucrose) in a suitable buffer or base medium. The final concentrations of each component must be carefully optimized.

  • Washing Solution (WS): A solution with a decreasing concentration of the permeating cryoprotectants to facilitate their removal post-thaw and prevent osmotic shock.

  • Cryovials or other appropriate storage containers

  • Controlled-rate freezer or vitrification device

  • Liquid nitrogen storage dewar

  • Water bath for thawing

Workflow for Cryopreservation using a Formamide-Containing Vitrification Solution

G cluster_preparation Cell Preparation cluster_cryopreservation Cryopreservation cluster_thawing Thawing and Recovery prep1 Harvest and count cells prep2 Centrifuge and resuspend in culture medium prep1->prep2 cryo1 Equilibrate cells with Vitrification Solution (VS) containing Formamide prep2->cryo1 cryo2 Load cells into cryovials cryo1->cryo2 cryo3 Cool rapidly to below glass transition temperature (Tg) cryo2->cryo3 cryo4 Store in liquid nitrogen (-196°C) cryo3->cryo4 thaw1 Rapidly thaw cryovial in a 37°C water bath cryo4->thaw1 thaw2 Gradually remove VS by washing with decreasing CPA concentrations thaw1->thaw2 thaw3 Resuspend cells in fresh culture medium thaw2->thaw3 thaw4 Assess cell viability and function thaw3->thaw4

Caption: A generalized workflow for cell cryopreservation using vitrification.

Protocol Steps:

  • Cell Preparation:

    • Harvest cells from culture and perform a cell count to determine the total number of viable cells.

    • Centrifuge the cell suspension and carefully remove the supernatant.

    • Resuspend the cell pellet in an appropriate volume of complete culture medium to achieve a desired cell concentration (typically 1-10 million cells/mL).

  • Cryoprotectant Addition (Vitrification):

    • Stepwise Equilibration: To minimize osmotic stress, it is crucial to equilibrate the cells with the vitrification solution in a stepwise manner.

    • Begin by adding an equal volume of a lower concentration of the vitrification solution to the cell suspension. Incubate for a predetermined time (e.g., 5-10 minutes) at a controlled temperature (e.g., room temperature or on ice).

    • Gradually increase the concentration of the vitrification solution by adding small aliquots of a more concentrated stock solution over a period of time, with gentle mixing. The final concentration should be sufficient to induce vitrification upon rapid cooling.

  • Cooling:

    • Dispense the cell suspension equilibrated in the final vitrification solution into pre-labeled cryovials.

    • Achieve a rapid cooling rate to bypass the ice formation phase and induce vitrification. This can be accomplished by plunging the cryovials directly into liquid nitrogen or using specialized vitrification devices.

  • Storage:

    • Transfer the vitrified samples to a liquid nitrogen dewar for long-term storage at -196°C.

  • Thawing:

    • Rapidly thaw the cryovial by immersing it in a 37°C water bath with gentle agitation until only a small ice crystal remains.

    • Stepwise Removal of Cryoprotectant: To prevent osmotic shock and cell lysis upon thawing, the vitrification solution must be removed gradually.

    • Transfer the thawed cell suspension to a larger tube and slowly add a pre-warmed washing solution with a lower concentration of the permeating cryoprotectants.

    • Continue to dilute the cryoprotectant by sequential additions of washing solutions with decreasing concentrations of the permeating agents.

    • Centrifuge the final cell suspension, remove the supernatant, and resuspend the cell pellet in fresh, complete culture medium.

  • Post-Thaw Assessment:

    • Perform a cell count and assess cell viability using a suitable method (e.g., trypan blue exclusion assay, flow cytometry with viability dyes).

    • Plate the cells and monitor their attachment, morphology, and proliferation to assess functional recovery.

Logical Relationship of Cryopreservation Components

G BiologicalSample Biological Sample (Cells, Tissues) Cryoprotectant Cryoprotectant Solution (e.g., containing Formamide) BiologicalSample->Cryoprotectant Addition of Cooling Controlled Cooling (Vitrification) Cryoprotectant->Cooling Enables Storage Cryogenic Storage (-196°C) Cooling->Storage Leads to Thawing Rapid Thawing Storage->Thawing Followed by PostThaw Post-Thaw Viability & Function Thawing->PostThaw Determines

Caption: Interrelationship of key factors in successful cryopreservation.

Conclusion

Formamide, when used judiciously as part of a multi-component vitrification solution and in combination with toxicity-neutralizing agents like DMSO, can be a valuable tool for the cryopreservation of biological samples. Its ability to promote a glassy state and prevent ice crystal formation is particularly advantageous for the preservation of complex tissues and organs. However, researchers must be mindful of its inherent toxicity and the critical need for optimized protocols that include stepwise addition and removal of the cryoprotectant to ensure maximal post-thaw viability and functional recovery. Further research into novel, less toxic cryoprotectants remains an active area of investigation in the field of cryobiology.

References

Application Notes and Protocols for Metabolic Flux Analysis Using ¹³C-Formamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tracing One-Carbon Metabolism with a Novel Precursor

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing stable isotope-labeled substrates, such as those enriched with Carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic networks.[1] This provides a detailed snapshot of cellular physiology, which is invaluable for understanding disease states, identifying drug targets, and optimizing bioprocesses.[2]

While ¹³C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism, there is a growing interest in tracking other key metabolic pathways. One-carbon (1C) metabolism, which involves the transfer of one-carbon units, is crucial for the biosynthesis of nucleotides, amino acids, and for epigenetic regulation.[3] Dysregulation of 1C metabolism is a hallmark of various diseases, including cancer.[4]

This application note describes a novel, hypothetical application of ¹³C-formamide as a tracer for investigating one-carbon metabolism. Formamide (B127407), the simplest amide, can be metabolized by some organisms through hydrolysis into formate (B1220265) and ammonia.[5] By using ¹³C-formamide, the labeled carbon can be traced as it enters the cellular formate pool, a key entry point into the one-carbon network.

Key Applications:

  • Elucidating the activity of the folate and methionine cycles: Directly trace the incorporation of formate into purine (B94841) and thymidylate synthesis.

  • Quantifying formate overflow: Measure the rate of formate excretion, a phenomenon observed in some cancer cells.[4]

  • Investigating the metabolic fate of one-carbon units: Track the distribution of the ¹³C label into serine, glycine, and other downstream metabolites.

  • Screening for inhibitors of one-carbon metabolism: Assess the impact of novel therapeutic compounds on formate utilization and downstream pathways.

Experimental Workflow Overview

A typical ¹³C-MFA experiment involves several key stages, from cell culture to data analysis. Careful execution at each step is critical for obtaining high-quality and reproducible results.

G cluster_0 Experimental Design cluster_1 Cell Culture & Labeling cluster_2 Sample Preparation cluster_3 Analytical Measurement cluster_4 Data Analysis exp_design Define biological question Select ¹³C-Formamide tracer cell_culture Adapt cells to custom medium exp_design->cell_culture labeling Introduce ¹³C-Formamide Incubate to isotopic steady state cell_culture->labeling quenching Rapidly quench metabolism labeling->quenching extraction Extract intracellular metabolites quenching->extraction hydrolysis Hydrolyze protein for proteinogenic amino acids quenching->hydrolysis derivatization Derivatize metabolites for GC-MS extraction->derivatization hydrolysis->derivatization gcms GC-MS analysis to determine mass isotopomer distributions derivatization->gcms data_processing Correct for natural ¹³C abundance gcms->data_processing flux_calculation ¹³C-MFA software to calculate fluxes data_processing->flux_calculation

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Hypothetical Metabolic Pathway for ¹³C-Formamide Tracing

The central hypothesis for using ¹³C-formamide as a tracer is its enzymatic conversion to ¹³C-formate, which then enters the one-carbon metabolic network. The ¹³C label can then be traced through the folate cycle and into various biosynthetic pathways.

G formamide ¹³C-Formamide formate ¹³C-Formate formamide->formate Formamidase formyl_THF 10-Formyl-THF formate->formyl_THF THF Tetrahydrofolate (THF) THF->formyl_THF methenyl_THF 5,10-Methenyl-THF formyl_THF->methenyl_THF purines Purine Synthesis formyl_THF->purines methylene_THF 5,10-Methylene-THF methenyl_THF->methylene_THF serine Serine methylene_THF->serine thymidylate Thymidylate Synthesis methylene_THF->thymidylate glycine Glycine serine->glycine

Caption: Proposed metabolic fate of ¹³C from Formamide in one-carbon metabolism.

Detailed Experimental Protocols

The following protocols provide a general framework for conducting a ¹³C-MFA experiment using ¹³C-formamide. These should be optimized based on the specific cell line and experimental goals.

Protocol 1: Cell Culture and ¹³C-Formamide Labeling

This protocol outlines the procedure for labeling mammalian cells with ¹³C-formamide.

Materials:

  • Mammalian cells of interest

  • Base cell culture medium lacking standard nitrogen sources (e.g., glutamine) and supplemented with necessary amino acids.

  • Dialyzed Fetal Bovine Serum (dFBS)

  • ¹³C-Formamide (as the primary one-carbon source precursor)

  • Unlabeled formamide (for adaptation phase)

  • Sterile, tissue culture-treated plates or flasks

Procedure:

  • Cell Seeding: Seed cells in their standard growth medium and allow them to attach and reach approximately 50% confluency.

  • Medium Adaptation (Optional but Recommended): To avoid metabolic shocks, gradually adapt the cells to a medium containing unlabeled formamide as a nitrogen and/or one-carbon source. This may involve a stepwise increase in the concentration of formamide over several passages.

  • Labeling Medium Preparation: Prepare the experimental medium by supplementing the base medium with ¹³C-formamide at the desired final concentration. Ensure all other nutrient concentrations are consistent with the adaptation medium.

  • Initiation of Labeling: Once cells reach the desired confluency (typically 60-70%), aspirate the adaptation medium, wash the cells once with sterile PBS, and add the pre-warmed ¹³C-formamide labeling medium.

  • Incubation: Culture the cells in the labeling medium for a duration sufficient to reach isotopic steady state. This time should be determined empirically but is often equivalent to several cell doubling times.

Protocol 2: Metabolite Extraction

This protocol describes the rapid quenching of metabolism and extraction of intracellular metabolites.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • -80°C quenching/extraction solution (e.g., 80:20 methanol:water)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium from the plate. Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled substrate.

  • Extraction: Add the -80°C quenching/extraction solution to the plate and transfer to a -80°C freezer for 15 minutes to ensure complete metabolic arrest and protein precipitation.

  • Cell Lysis and Harvesting: Scrape the cells in the presence of the extraction solution and transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated protein.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new microcentrifuge tube.

  • Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). The dried samples can be stored at -80°C until derivatization.

Protocol 3: Amino Acid Derivatization for GC-MS Analysis

For analysis of proteinogenic amino acids, which provides information on the labeling of their metabolic precursors, an additional protein hydrolysis step is required after cell harvesting, followed by derivatization. This protocol focuses on the derivatization of polar metabolites, including amino acids, for GC-MS analysis.

Materials:

  • Dried metabolite extract

  • Pyridine (B92270)

  • N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)

  • Heating block or oven

Procedure:

  • Reagent Addition: To the dried metabolite sample, add 50 µL of pyridine and 50 µL of MTBSTFA.

  • Incubation: Tightly cap the vial and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization of the metabolites.[6]

  • Cooling: Allow the sample to cool to room temperature before GC-MS analysis.

Data Presentation: Hypothetical Quantitative Data

The primary output of the GC-MS analysis is the mass isotopomer distribution (MID) for each measured metabolite. This data reflects the fractional abundance of each isotopologue (M+0, M+1, etc.), where M+n represents the metabolite with 'n' ¹³C atoms.[7] This data is then used in computational models to estimate metabolic fluxes.

Table 1: Hypothetical Mass Isotopomer Distributions (MIDs) of Key Metabolites after Labeling with ¹³C-Formamide

MetabolitePrecursorM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
GlycineSerine65.828.55.7---
Serine3-Phosphoglycerate55.235.18.90.8--
AspartateOxaloacetate80.115.33.90.7--
Glutamateα-Ketoglutarate82.514.22.80.40.1-
Ribose-5-PhosphateGlucose-6-Phosphate70.320.17.21.90.40.1

Note: This data is purely illustrative and intended to demonstrate the format of results from a ¹³C-MFA experiment. Actual results will vary based on cell type, culture conditions, and metabolic state.

Table 2: Hypothetical Calculated Metabolic Fluxes (Relative to Formate Uptake Rate)

PathwayReactionFlux (Relative to Formate Uptake)
One-Carbon Metabolism Formate -> 10-Formyl-THF100.0
Serine -> Glycine45.2
Purine Synthesis (from 10-Formyl-THF)22.8
Thymidylate Synthesis15.7
TCA Cycle Citrate Synthase75.6
Anaplerosis (Pyruvate -> Oxaloacetate)12.3

Note: This data is for illustrative purposes. Flux values are typically determined using specialized software that fits the measured MIDs to a metabolic network model.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Formamide-13C Degradation in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ¹³C-labeled formamide (B127407), ensuring its stability is paramount for reliable and reproducible experimental outcomes. Degradation of Formamide-¹³C, primarily through hydrolysis, can introduce significant artifacts, impacting data integrity in sensitive applications such as Nuclear Magnetic Resonance (NMR) spectroscopy and in situ hybridization (ISH). This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address and overcome challenges associated with Formamide-¹³C degradation.

Frequently Asked Questions (FAQs)

Q1: What is Formamide-¹³C degradation and what are its primary causes?

A1: Formamide-¹³C degradation is the chemical breakdown of the formamide molecule. The most common degradation pathway is hydrolysis, where water molecules react with formamide to produce formic acid (or formate) and ammonia (B1221849) (or ammonium (B1175870) ions).[1] This process is significantly accelerated by elevated temperatures and non-neutral pH conditions (both acidic and basic).[2] Exposure to strong oxidizing agents, acids, and alkalis can also promote degradation.[3]

Q2: What are the observable signs of Formamide-¹³C degradation in the laboratory?

A2: A common indicator of significant formamide degradation is the distinct smell of ammonia.[4][5] In solution, degradation can lead to a shift in pH due to the formation of formic acid and ammonia. For applications like in situ hybridization, degradation can result in increased background fluorescence and even the physical peeling of tissue sections from slides.[4][5] In NMR spectroscopy, new peaks corresponding to formic acid-¹³C and potential adducts may appear in the spectrum, complicating analysis.

Q3: How can I minimize Formamide-¹³C degradation during storage?

A3: Proper storage is the first line of defense against degradation. Formamide-¹³C should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[3] It is also crucial to store it separately from incompatible substances such as strong oxidizing agents, acids, and bases.[3][6] For long-term storage, consider aliquoting the formamide to minimize repeated opening and exposure to atmospheric moisture.

Q4: I suspect my Formamide-¹³C has degraded. Can I still use it?

A4: Using degraded formamide is generally not recommended, as the degradation products can interfere with experiments. For instance, in FISH, the altered pH and presence of contaminants can lead to unreliable results.[4] For NMR studies, the appearance of extra peaks will compromise spectral purity. It is always best to use fresh or properly stored formamide.

Troubleshooting Guides

Issue 1: High Background or Artifacts in In Situ Hybridization (FISH)

Possible Cause: Degradation of formamide in the hybridization buffer is a common culprit for high background fluorescence in FISH experiments.[4][7] The resulting ammonia and formic acid can alter the stringency of the hybridization and washing steps, leading to non-specific probe binding.

Troubleshooting Steps:

  • Use Freshly Prepared Solutions: Always prepare hybridization buffers containing formamide fresh on the day of use.[5] Avoid using solutions that have been stored, especially at elevated temperatures.

  • Check the pH of the Hybridization Buffer: The pH of the buffer should be carefully controlled and monitored. A significant deviation from the optimal pH can indicate formamide degradation.

  • Optimize Formamide Concentration and Incubation Temperature: If degradation is suspected, consider optimizing the formamide concentration and lowering the hybridization temperature to a point that still ensures adequate denaturation and specific probe binding.

  • Proper Storage of Stock Formamide: Ensure your stock Formamide-¹³C is stored under the recommended conditions (cool, dry, dark, and tightly sealed) to prevent initial degradation.[3]

Issue 2: Unexpected Peaks in ¹³C NMR Spectra

Possible Cause: The appearance of unexpected signals in a ¹³C NMR spectrum containing Formamide-¹³C can be due to its hydrolysis into formic acid-¹³C.

Troubleshooting Steps:

  • Sample Preparation:

    • Use High-Purity, Dry Solvents: When preparing your NMR sample, use high-quality, anhydrous deuterated solvents to minimize the presence of water, a key reactant in hydrolysis.

    • Fresh Sample Preparation: Prepare the NMR sample immediately before the experiment. Avoid storing samples in solution for extended periods, especially at room temperature.

    • Control Sample pH: If your sample requires a specific pH, be mindful that both acidic and basic conditions accelerate formamide hydrolysis.[2] If possible, work close to a neutral pH.

  • NMR Acquisition Parameters:

    • Lower Temperature: If the experiment allows, running the NMR at a lower temperature can significantly slow down the rate of hydrolysis.

    • Minimize Experiment Time: Optimize acquisition parameters to reduce the overall experiment time, thereby minimizing the window for degradation to occur.

  • Spectral Analysis:

    • Identify Degradation Products: The primary degradation product, formic acid-¹³C (or formate), will have a characteristic chemical shift in the ¹³C NMR spectrum (typically around 165-175 ppm, but can vary with solvent and pH). Comparing your spectrum to a reference spectrum of formic acid-¹³C in the same solvent can help confirm its presence.

Quantitative Data on Formamide Hydrolysis

The rate of formamide hydrolysis is highly dependent on temperature and pH. The following tables summarize kinetic data to provide a quantitative understanding of its stability.

Table 1: Rate Constants for Formamide Hydrolysis at Different Temperatures

Temperature (°C)ConditionRate Constant (k)Half-life (t½)
25Neutral pH (water reaction)1.1 x 10⁻¹⁰ s⁻¹~199 years
56Neutral pH (water reaction)3.6 x 10⁻⁹ s⁻¹~6.1 years
120Neutral pH (water reaction)1.09 x 10⁻⁶ s⁻¹~7.3 days

Data sourced from Slebocka-Tilk et al. (2002).[8][9]

Table 2: pH Dependence of the Observed Rate Constant (k_obs) for Formamide Hydrolysis

Temperature (°C)pH-dependent Rate Equation (k_obs in s⁻¹)
56k_obs = 0.00303[H₃O⁺] + 0.032[OH⁻] + 3.6 x 10⁻⁹
120k_obs = 0.15[H₃O⁺] + 3.20[OH⁻] + 1.09 x 10⁻⁶

The equation demonstrates that the rate of hydrolysis increases in the presence of both acid ([H₃O⁺]) and base ([OH⁻]). Data sourced from Slebocka-Tilk et al. (2002).[8][9]

Experimental Protocols

Protocol 1: Preparation of Denaturing RNA Loading Buffer for Electrophoresis

This protocol is for preparing a loading buffer used to denature RNA samples before electrophoresis on agarose-formaldehyde gels.[10][11][12][13]

Materials:

  • High-quality, deionized Formamide-¹³C

  • Formaldehyde (B43269) (37% solution)

  • 10x MOPS running buffer

  • Glycerol

  • Bromophenol blue

  • Nuclease-free water

Procedure:

  • In a nuclease-free tube, combine the following reagents:

    • Deionized Formamide-¹³C: 500 µL

    • Formaldehyde (37%): 178 µL

    • 10x MOPS running buffer: 100 µL

    • Glycerol (sterile): 100 µL

    • Bromophenol blue (1% w/v): 10 µL

    • Nuclease-free water: to a final volume of 1 mL

  • Vortex briefly to mix.

  • Crucially, prepare this loading buffer fresh before each use. Do not store it, as the formamide will degrade, especially in the presence of formaldehyde and buffer components.

  • To use, add one part of this loading buffer to one part of your RNA sample.

  • Incubate at 65°C for 15 minutes to denature the RNA.

  • Immediately place the samples on ice before loading onto the gel.

Visualizations

formamide_degradation_pathway Formamide Formamide-¹³C (H¹³CONH₂) Products Degradation Products Formamide->Products Hydrolysis Water Water (H₂O) Water->Products FormicAcid Formic Acid-¹³C (H¹³COOH) Products->FormicAcid Ammonia Ammonia (NH₃) Products->Ammonia Catalysts Accelerated by: - Heat - Acid (H⁺) - Base (OH⁻) Products->Catalysts

Caption: Primary degradation pathway of Formamide-¹³C via hydrolysis.

experimental_workflow_fish cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_detection Washing & Detection SamplePrep 1. Sample Preparation (Fixation & Permeabilization) ProbePrep 2. Probe Labeling Denaturation 3. Denaturation (Heat + Formamide-¹³C) ProbePrep->Denaturation Hybridization 4. Hybridization (Overnight Incubation) Denaturation->Hybridization Washing 5. Post-Hybridization Washes (Stringency Control) Hybridization->Washing Troubleshooting Troubleshooting Point: Formamide Degradation Affects Steps 3, 4, 5 Hybridization->Troubleshooting Detection 6. Signal Detection (Microscopy) Washing->Detection

Caption: Experimental workflow for FISH highlighting steps affected by Formamide-¹³C degradation.

logical_relationship_troubleshooting cluster_causes cluster_effects cluster_solutions Degradation Formamide-¹³C Degradation Causes Causes Effects Effects Solutions Solutions HighBg High Background (FISH) Degradation->HighBg Artifacts NMR Artifacts Degradation->Artifacts Loss Loss of Sample Integrity Degradation->Loss Heat Elevated Temperature Heat->Degradation pH Non-neutral pH pH->Degradation Moisture Moisture Exposure Moisture->Degradation Fresh Use Fresh Solutions Fresh->Degradation Mitigate Store Proper Storage Store->Degradation Mitigate Optimize Optimize Conditions (Temp, pH) Optimize->Degradation Mitigate

Caption: Logical relationship between causes, effects, and solutions for Formamide-¹³C degradation.

References

Technical Support Center: Reducing Water Contamination in Formamide-¹³C NMR Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing water contamination in Formamide-¹³C Nuclear Magnetic Resonance (NMR) samples.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of water contamination in my Formamide-¹³C NMR samples?

A1: Water contamination can originate from several sources:

  • Hygroscopic Solvents: Formamide (B127407) is hygroscopic and readily absorbs moisture from the atmosphere.

  • Atmospheric Exposure: Preparing your sample in an open lab environment exposes it to ambient humidity.

  • Contaminated Glassware: NMR tubes, pipettes, and vials can retain a film of water if not dried properly.[1]

  • The Sample Itself: Your compound of interest may contain residual water from previous purification steps.[2]

  • Deuterated Solvents: The deuterated solvent itself can be a source of water contamination.

Q2: Why is it crucial to minimize water in my Formamide-¹³C NMR sample?

A2: Water contamination can significantly impact the quality of your NMR data. The presence of a large water signal can obscure peaks of interest in your ¹H spectrum and, although less direct, can affect the quality of your ¹³C spectrum through issues with shimming and dynamic range. For quantitative ¹³C NMR, accurate concentration determination can be compromised.

Q3: What is the most effective way to dry formamide before use?

A3: The most common and effective method for drying formamide is using molecular sieves. For formamide, 3Å molecular sieves are recommended.[3] Alternatively, for highly sensitive experiments, vacuum distillation over a suitable drying agent like barium oxide can be employed.[4]

Q4: How do I properly use molecular sieves to dry my formamide?

A4: To effectively use molecular sieves:

  • Activate the sieves: Heat the molecular sieves in a drying oven at a temperature of approximately 180-200 °C under vacuum for 8-12 hours to remove any adsorbed water.[3]

  • Cool properly: Allow the sieves to cool down in a desiccator to prevent re-adsorption of atmospheric moisture.[5]

  • Add to solvent: Add the activated sieves to the formamide.

  • Allow sufficient time: Let the solvent stand over the molecular sieves for at least 24 hours before use.[6]

Q5: How should I clean and dry my NMR tubes to prevent water contamination?

A5: Proper cleaning and drying of NMR tubes are critical. After washing with a suitable solvent, dry the NMR tubes in an oven overnight and store them in a desiccator until use.[1] Avoid high temperatures that could warp high-precision tubes.[6] For extremely sensitive samples, pre-soaking NMR tubes in D₂O can exchange the interstitial water (H₂O) on the glass surface with D₂O, reducing the final H₂O signal.[6]

Troubleshooting Guides

Issue 1: A large, broad peak is observed around 4.7 ppm in the ¹H spectrum, and the shimming is poor for my ¹³C experiment.

  • Possible Cause: Significant water contamination in the sample.

  • Troubleshooting Steps:

    • Verify Solvent Dryness: Run a ¹H NMR spectrum of the formamide solvent alone to check for a significant water peak.

    • Re-dry the Solvent: If the solvent is wet, dry it using activated 3Å molecular sieves as detailed in the protocol below.

    • Check Glassware: Ensure all glassware, including the NMR tube and any transfer pipettes, are thoroughly dried.

    • Dry the Analyte: If the compound was purified using aqueous solvents, ensure it is completely dry before preparing the NMR sample. This can be achieved by high vacuum drying.

    • Prepare Sample under Inert Atmosphere: For highly sensitive samples, consider preparing the NMR sample in a glovebox or under a stream of dry, inert gas (e.g., nitrogen or argon).

Issue 2: I've dried my solvent, but I still see a small water peak that interferes with my analysis.

  • Possible Cause: Introduction of atmospheric moisture during sample preparation or from the analyte itself.

  • Troubleshooting Steps:

    • Minimize Air Exposure: Prepare the sample as quickly as possible, minimizing the time the solvent and sample are exposed to the atmosphere.

    • Use a Septum Cap: Cap the NMR tube with a septum cap and use a syringe for solvent transfer to reduce exposure to air.

    • In-situ Drying: For extremely low water content, an in-situ drying method can be employed where the sample is freeze-pump-thaw degassed in the presence of molecular sieves within a sealed apparatus.[7]

Quantitative Data Summary

ParameterRecommended Value/ProcedureReference
Molecular Sieve Type for Formamide [3]
Molecular Sieve Activation Temperature 180-200 °C[3]
Molecular Sieve Activation Time 8-12 hours under vacuum[3]
Solvent Drying Time with Sieves Minimum 24 hours[6]
Recommended Sample Volume 550–680 µL (for Bruker spectrometers)[5]
¹³C Sample Concentration (Small Molecules) 50-100 mg in 0.6-0.7 mL[8]

Experimental Protocols

Protocol 1: Activation of Molecular Sieves

  • Place the required amount of 3Å molecular sieves in a Schlenk flask.

  • Attach the flask to a Schlenk line and evacuate under high vacuum.

  • Heat the flask in a sand bath to 180-200 °C.

  • Maintain the temperature and vacuum for 8-12 hours.

  • Allow the flask to cool to room temperature under a stream of dry nitrogen or argon.

  • Store the activated sieves in a tightly sealed container inside a desiccator.

Protocol 2: Preparation of a Dry Formamide-¹³C NMR Sample

  • Dry the NMR Tube: Place the NMR tube in a drying oven at >100 °C for at least 4 hours. Transfer the hot tube to a desiccator to cool.

  • Weigh the Sample: Accurately weigh 50-100 mg of your dry analyte directly into the bottom of the dried NMR tube.

  • Add the Solvent: Using a dry glass syringe or positive-displacement micropipette, transfer approximately 0.6 mL of dry formamide (previously dried over activated 3Å molecular sieves) into the NMR tube.[5]

  • Cap and Mix: Immediately cap the NMR tube and mix the contents by gentle vortexing or inversion until the sample is fully dissolved.

  • Filter if Necessary: If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry NMR tube.[9]

  • Seal the Tube: For long-term storage or for very sensitive samples, seal the NMR tube cap with parafilm.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Handling cluster_analysis Analysis activate_sieves Activate 3Å Molecular Sieves dry_solvent Dry Formamide with Sieves activate_sieves->dry_solvent add_solvent Add Dry Formamide dry_solvent->add_solvent dry_tube Dry NMR Tube in Oven weigh_sample Weigh Dry Analyte dry_tube->weigh_sample weigh_sample->add_solvent mix_sample Cap and Mix add_solvent->mix_sample acquire_nmr Acquire ¹³C NMR Spectrum mix_sample->acquire_nmr

Caption: Workflow for preparing a dry Formamide-¹³C NMR sample.

troubleshooting_workflow start Large Water Peak in Spectrum? check_solvent Is Solvent Dry? start->check_solvent check_glassware Is Glassware Dry? check_solvent->check_glassware Yes solution_dry Re-dry Solvent check_solvent->solution_dry No check_analyte Is Analyte Dry? check_glassware->check_analyte Yes solution_glassware Oven-dry NMR Tube check_glassware->solution_glassware No use_inert Prepare Under Inert Atmosphere? check_analyte->use_inert Yes solution_analyte Dry Analyte Under Vacuum check_analyte->solution_analyte No solution_inert Use Glovebox use_inert->solution_inert No end_bad Consult Specialist use_inert->end_bad Yes end_good Problem Solved solution_dry->end_good solution_glassware->end_good solution_analyte->end_good solution_inert->end_good

Caption: Troubleshooting logic for water contamination in NMR samples.

References

Technical Support Center: Formamide-13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting in the 13C NMR spectrum of formamide (B127407).

Troubleshooting Guide

This section addresses common issues observed during the analysis of the formamide-13C NMR signal.

Question: Why am I seeing a complex multiplet for the formamide carbonyl carbon instead of a singlet in the 13C NMR spectrum?

Answer:

The peak splitting of the formamide carbonyl carbon is an expected phenomenon due to two primary factors: restricted rotation around the carbon-nitrogen (C-N) amide bond and spin-spin coupling with nearby protons.

  • Restricted C-N Bond Rotation: The partial double bond character of the C-N bond in formamide restricts free rotation. This makes the two protons on the nitrogen atom (the amide protons) chemically non-equivalent. One proton is cis and the other is trans to the carbonyl oxygen.

  • 1H-13C Spin-Spin Coupling: The carbonyl carbon couples with the formyl proton (the proton attached to the carbonyl carbon) and the two non-equivalent amide protons. This coupling results in a complex splitting pattern. In a standard proton-coupled 13C NMR spectrum, you can expect to see a doublet of triplets (or a more complex pattern if long-range couplings are resolved).

To confirm this, you can run a proton-decoupled 13C NMR experiment, which should result in a single sharp peak for the carbonyl carbon.[1][2]

Question: The splitting pattern of my this compound peak is broad and poorly resolved. What can I do to improve the resolution?

Answer:

Poor resolution of the splitting pattern can be attributed to several factors, including the rate of chemical exchange, solvent effects, and magnetic field inhomogeneity.

  • Chemical Exchange: At room temperature, the rate of rotation around the C-N bond might be in the intermediate exchange regime on the NMR timescale. This can lead to significant line broadening. To address this, you can perform variable temperature (VT) NMR experiments.

    • Cooling the sample: Lowering the temperature will slow down the C-N bond rotation, bringing it into the slow exchange regime. This should result in sharper, well-resolved multiplets.

    • Heating the sample: Increasing the temperature will accelerate the bond rotation. At a sufficiently high temperature (the coalescence temperature), the signals for the two non-equivalent amide protons will merge, and the coupling to the 13C nucleus will be an average, simplifying the splitting pattern, which may eventually collapse to a single peak at even higher temperatures.[3]

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can influence the barrier to rotation and the chemical shifts of the protons.[4][5] Experimenting with different deuterated solvents (e.g., DMSO-d6, CDCl3, acetone-d6) might help to improve the resolution of the splitting. Polar solvents that can engage in hydrogen bonding may increase the rotational barrier.[5]

  • Shimming: Ensure the magnetic field homogeneity is optimized by carefully shimming the spectrometer. Poor shimming can lead to artificially broadened lines.

Question: I am using 15N-labeled formamide. How will this affect the 13C NMR spectrum?

Answer:

Using 15N-labeled formamide will introduce an additional coupling to the 13C nucleus. Since 15N has a spin of I = 1/2, you will observe an additional splitting of the carbonyl carbon signal. This is known as 1J(13C-15N) coupling. The resulting peak will be a doublet, and each peak of this doublet will be further split by the protons as described above. This can be a useful technique for studying the electronic structure of the amide bond.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical shift for the formamide carbonyl carbon in a 13C NMR spectrum?

A1: The chemical shift of the formamide carbonyl carbon typically appears in the range of 160-165 ppm. However, the exact chemical shift can be influenced by the solvent, temperature, and concentration.[6]

Q2: What are the expected coupling constants (J-values) for the this compound peak?

A2: The observed coupling constants can vary with experimental conditions. The following table summarizes typical J-coupling values for formamide.

Coupling NucleiCoupling TypeTypical Coupling Constant (Hz)
13C - 1H (formyl)1JCH~183.6 Hz[7]
13C - 1H (amide, cis)2JCH~2.9 Hz[7]
13C - 1H (amide, trans)2JCH~-5.2 Hz[7]
13C - 15N1JCNCan be measured with 15N-labeled samples.

Q3: How does temperature affect the 13C NMR spectrum of formamide?

A3: Temperature has a significant effect on the 13C NMR spectrum of formamide due to its influence on the rate of restricted rotation around the C-N bond.

  • Low Temperatures: At lower temperatures, the rotation is slow, and the two amide protons are distinct, leading to a well-resolved, complex splitting pattern for the carbonyl carbon.

  • Intermediate Temperatures: As the temperature increases, the rate of rotation approaches the NMR timescale, causing the peaks to broaden.

  • High Temperatures (Coalescence): At the coalescence temperature, the signals from the two amide protons merge. Above this temperature, a single, averaged signal is observed for the amide protons, which simplifies the splitting pattern of the 13C peak.[3]

Q4: Can I use proton decoupling to simplify the spectrum?

A4: Yes, applying broadband proton decoupling is a standard technique to simplify 13C NMR spectra.[1][2] In a proton-decoupled 13C NMR spectrum of formamide, the complex multiplet for the carbonyl carbon will collapse into a single sharp singlet. This is useful for confirming the chemical shift and for experiments where the coupling information is not required.

Data Summary

ParameterValueReference
13C Chemical Shift (Carbonyl) ~160-165 ppm[6]
1J(13C - 1Hformyl) ~183.6 Hz[7]
2J(13C - 1Hamide, cis) ~2.9 Hz[7]
2J(13C - 1Hamide, trans) ~-5.2 Hz[7]

Experimental Protocols

Protocol: Variable Temperature (VT) 13C NMR of Formamide to Study C-N Bond Rotation

This protocol outlines the steps to investigate the effect of temperature on the 13C NMR spectrum of formamide.

  • Sample Preparation:

    • Prepare a solution of formamide in a suitable deuterated solvent with a high boiling point and low freezing point (e.g., toluene-d8 (B116792) or DMSO-d6). A typical concentration is 10-50 mg in 0.6-0.7 mL of solvent.

    • Use a robust NMR tube (e.g., Norell S400 or Wilmad 507) designed for variable temperature work.[8]

    • Ensure the sample is homogeneous.

  • Spectrometer Setup (Room Temperature):

    • Insert the sample into the spectrometer.

    • Lock and shim the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Acquire a standard proton-coupled 13C NMR spectrum at room temperature to serve as a reference.

  • Variable Temperature Experiment:

    • Cooling:

      • Gradually decrease the temperature in increments of 10-20°C.

      • Allow the temperature to equilibrate for at least 5-10 minutes at each new temperature before acquiring a spectrum.[9]

      • Acquire a 13C NMR spectrum at each temperature point until the splitting pattern is sharp and well-resolved.

    • Heating:

      • Gradually increase the temperature from room temperature in increments of 10-20°C.

      • Allow the sample to equilibrate at each temperature.

      • Acquire a 13C NMR spectrum at each temperature point, paying close attention to peak broadening and coalescence.

      • Continue increasing the temperature until the coalescence point is passed and the splitting pattern simplifies.

  • Data Processing and Analysis:

    • Process each spectrum (Fourier transform, phase correction, and baseline correction).

    • Analyze the changes in the splitting pattern, line width, and chemical shifts as a function of temperature.

    • If possible, use appropriate software to perform a lineshape analysis to determine the rate of exchange and the activation energy for the C-N bond rotation.

Visualizations

Formamide_Splitting C13 13C Carbonyl H_formyl Formyl Proton (H) C13->H_formyl 1JCH H_amide_cis Amide Proton (cis) C13->H_amide_cis 2JCH H_amide_trans Amide Proton (trans) C13->H_amide_trans 2JCH

Caption: Coupling interactions leading to the splitting of the this compound carbonyl signal.

VT_NMR_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep Prepare Formamide Sample rt_spec Acquire 13C Spectrum at Room Temperature prep->rt_spec cool Decrease Temperature rt_spec->cool heat Increase Temperature rt_spec->heat equilibrate Equilibrate Temperature cool->equilibrate heat->equilibrate acquire_spec Acquire 13C Spectrum acquire_spec->cool Repeat at lower temp acquire_spec->heat Repeat at higher temp process Process Spectra acquire_spec->process equilibrate->acquire_spec analyze Analyze Spectral Changes (Splitting, Linewidth) process->analyze

Caption: Workflow for Variable Temperature (VT) NMR analysis of formamide.

References

Technical Support Center: Optimizing Formamide for Nucleic Acid Denaturation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and standardized protocols for using formamide (B127407) in nucleic acid denaturation experiments.

Note on Formamide-13C: While the principles discussed here apply to isotopically labeled formamide such as this compound, the experimental data cited are based on standard, unlabeled formamide. The isotopic label is not expected to significantly alter the chemical properties relevant to denaturation.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of formamide in nucleic acid denaturation?

Formamide is a denaturing agent used to lower the melting temperature (T_m) of double-stranded DNA (dsDNA) and to disrupt the secondary structures of single-stranded nucleic acids like RNA.[1][2] This allows experiments such as in situ hybridization (ISH), Northern/Southern blotting, and gel electrophoresis to be conducted at lower temperatures, which helps to preserve the integrity of the nucleic acid strands over long incubation periods.[2][3]

Q2: How does formamide chemically denature nucleic acids?

Formamide disrupts the stability of the DNA double helix primarily by interfering with hydrogen bonding.[4] As a strong hydrogen bond donor and acceptor, formamide can form hydrogen bonds with water that are stronger than water-water bonds.[1][5] This displaces the water molecules that hydrate (B1144303) the DNA helix (the hydration shell), destabilizing the structure and facilitating the separation of the two strands.[1][5]

Q3: What is the quantitative effect of formamide on the melting temperature (T_m)?

The melting temperature of DNA decreases linearly with increasing formamide concentration.[1][2][6] While the exact value can vary slightly based on experimental conditions like salt concentration, a general consensus has been established.[6][7]

Table 1: Reported Reduction in DNA Melting Temperature (T_m) per 1% Formamide

T_m Reduction per 1% (v/v) Formamide GC Content Dependence Reference
-0.60°C Lowered for NaCl concentrations from 0.035M to 0.88M.[6][7] Hutton, 1977[6][7]
-0.60°C Independent of GC content (tested from 38-66%).[2] Sadhu et al., 1982[2]
-0.65°C General linear decrease.[1] Blake & Delcourt, 1996[1]
-0.72°C Studied with Bacillus subtilis DNA (40% GC).[2] McConaughy et al., 1969[2]
-0.58°C For oligonucleotides immobilized on microarrays.[8] Fiche et al., 2008[8]

| -2.4 to -2.9°C per mole of formamide | Dependent on GC content, helix conformation, and hydration state.[1][9][10][11] | Blake & Delcourt, 1996[1][9] |

Q4: Does formamide concentration affect renaturation or hybridization rates?

Yes, increasing formamide concentration decreases the rate of nucleic acid renaturation (re-annealing).[6][7] This is a critical factor to balance; while a higher concentration aids in initial denaturation, it can slow down the subsequent hybridization of a probe to its target sequence.

Table 2: Effect of Formamide on DNA Renaturation Rate

Formamide Concentration Effect on Renaturation Rate Reference
0-30% No appreciable effect on the rate of reassociation.[2] Sadhu et al., 1982[2]
0-50% Decreases the renaturation rate linearly by 1.1% per 1% formamide.[6][7] Hutton, 1977[6][7]

| 50% | The optimal renaturation rate is 45% of the optimal rate without formamide.[6][7] | Hutton, 1977[6][7] |

Q5: What are typical working concentrations of formamide?

The concentration varies significantly depending on the application:

  • Hybridization (FISH, Northern/Southern): Typically 50% (v/v) is used in the hybridization buffer to lower the incubation temperature while maintaining stringency.[3][5]

  • RNA Denaturation for Gel Electrophoresis: For complete denaturation of RNA to ensure migration based on size, loading buffers can contain up to 90-98% formamide.[3][12] Denaturation can also be achieved in a final concentration of 50% formamide, often combined with a heat step.[13]

  • RNA Storage: Formamide can be used to store RNA at -20°C, where it offers protection from degradation.[14]

Troubleshooting Guides

Problem 1: Incomplete Denaturation (Symptoms: Smeared bands on a denaturing gel, low or no signal in a hybridization experiment, high background)

Possible CauseRecommended Solution
Insufficient Formamide Concentration Increase the final concentration of formamide in your sample or hybridization buffer. For complex RNA with significant secondary structure, ensure the concentration is adequate (e.g., >50%).
Suboptimal Temperature The denaturation temperature is too low for the given formamide concentration. Remember that even with 50% formamide, DNA may not fully denature at room temperature.[15] Increase the temperature of your heat denaturation step or hybridization incubation.
Resistant RNA Secondary Structure For RNA analysis, formamide alone may be insufficient.[13] Include a heat step (e.g., 70°C for 10 minutes) after adding formamide, followed by snap-cooling on ice before loading the gel.[13]
Incorrect Salt Concentration The effect of formamide on T_m is influenced by salt concentration.[6][7] Ensure your buffer composition is correct for the desired stringency.

Problem 2: Nucleic Acid Degradation (Symptoms: Loss of band integrity on a gel, smears below the expected size, complete loss of signal)

Possible CauseRecommended Solution
Poor Quality Formamide Use only high-quality, deionized, and stabilized molecular biology grade formamide. Oxidized formamide can damage nucleic acids. Store protected from light and air.
pH Shift During Heating Inadequately buffered formamide solutions can become acidic upon heating, leading to depurination and degradation.[6] Ensure your solution is properly buffered (e.g., with MOPS for RNA gels, or SSC for hybridization).
Prolonged Incubation at High Temperature Even with formamide, extended incubation at elevated temperatures can cause some strand breakage.[2] Optimize for the shortest necessary incubation time or further decrease the temperature by increasing formamide concentration (while being mindful of hybridization rates).

Problem 3: Low Hybridization Signal or Inefficient Renaturation (Symptoms: Weak signal in FISH, Southern, or Northern blots despite a confirmed presence of target)

Possible CauseRecommended Solution
Formamide Concentration Too High Very high concentrations of formamide (>50%) significantly slow the rate of probe hybridization to the target.[6][7] Reduce the formamide percentage and compensate by increasing the hybridization temperature to maintain stringency.
Suboptimal Hybridization Temperature The optimal temperature for hybridization is typically 25°C below the T_m.[2] If the formamide has lowered the T_m significantly, your incubation temperature may be too low for efficient probe binding. Recalculate the optimal temperature based on your final formamide and salt concentrations.

Experimental Protocols & Visualizations

Protocol 1: Denaturation of RNA for Agarose (B213101) Gel Electrophoresis

This protocol is adapted for running denaturing RNA gels to ensure accurate size determination.

  • Sample Preparation (per 20 µL reaction):

    • In a nuclease-free tube, add up to 10 µL of your RNA sample (containing 20-200 ng of RNA).[13]

    • Add 10 µL of 100% deionized formamide to achieve a final concentration of at least 50%.[13]

    • Add 2 µL of a suitable 10X loading buffer (e.g., containing a tracking dye and EDTA in a formaldehyde-free buffer like MOPS).

  • Denaturation:

    • Incubate the mixture at 70°C for 10 minutes.[13]

    • Immediately transfer the tube to an ice bath for at least 2 minutes to prevent renaturation ("snap-cool").

  • Electrophoresis:

    • Load the entire sample onto a formaldehyde-containing agarose gel (e.g., 1.2% agarose, 1X MOPS, 2.2 M formaldehyde).

    • Run the gel in 1X MOPS running buffer until the dye front has migrated sufficiently.

Diagram 1: Workflow for Troubleshooting Incomplete Denaturation

G start Incomplete Denaturation Observed (e.g., smeared bands, low signal) check_formamide 1. Verify Formamide Concentration Is it optimal for the application? start->check_formamide check_temp 2. Verify Denaturation Temperature Is it high enough for the formamide %? check_formamide->check_temp Yes sol_formamide Adjust Formamide Concentration check_formamide->sol_formamide No check_rna 3. Is the Sample RNA? (Prone to secondary structures) check_temp->check_rna Yes sol_temp Increase Denaturation Temperature check_temp->sol_temp No sol_heat Add a Heat-Shock Step (e.g., 70°C for 10 min) and Snap-Cool check_rna->sol_heat Yes end_node Re-run Experiment check_rna->end_node No sol_formamide->check_temp sol_temp->check_rna sol_heat->end_node

Caption: A logical workflow for diagnosing and resolving issues of incomplete nucleic acid denaturation.

Diagram 2: Factors Influencing Nucleic Acid T_m in Formamide Buffers

G Tm Melting Temperature (Tm) Temp Denaturation Temperature Tm->Temp Must be EXCEEDED for denaturation (Lower Tm allows lower temp) Formamide Formamide Concentration Formamide->Tm Increasing % DECREASES Tm (-0.6°C / %) Salt Salt Concentration Salt->Tm Increasing [Na+] INCREASES Tm (Stabilizes Duplex) GC GC Content (Base Composition) GC->Tm Higher GC% INCREASES Tm (More H-Bonds)

Caption: Key experimental factors that collectively determine the final melting temperature (Tm).

References

troubleshooting poor signal-to-noise with Formamide-13C standard

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides systematic troubleshooting for poor signal-to-noise (S/N) ratios encountered when using a Formamide-13C standard in Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: Why is the signal-to-noise ratio in my 13C NMR spectrum so low?

A1: Several factors can contribute to a low S/N ratio in 13C NMR spectroscopy. The primary reason is the low natural abundance of the 13C isotope, which is only 1.1%.[1][2][3][4] Additionally, the magnetic moment of a 13C nucleus is significantly weaker than that of a proton, resulting in inherently weaker NMR signals.[1][2] Consequently, more concentrated samples and a higher number of scans are often necessary to achieve an acceptable S/N ratio.[1][2][3][5]

Q2: I've increased the number of scans, but the S/N ratio is still poor. What else can I check?

A2: If increasing the number of scans doesn't resolve the issue, consider the following troubleshooting steps:

  • Sample Preparation: Ensure your sample is properly prepared. This includes using a sufficient concentration of the this compound standard, using clean NMR tubes, and ensuring the sample is free of particulate matter and paramagnetic impurities.[5][6]

  • Spectrometer Parameters: Optimize the acquisition parameters. Key parameters include the pulse width (or flip angle), relaxation delay (D1), and acquisition time (AQ).[7][8]

  • Shimming: Poor magnetic field homogeneity can significantly degrade S/N. Ensure the spectrometer is properly shimmed.

  • Probe Tuning: The NMR probe must be correctly tuned to the 13C frequency. An untuned probe will result in a significant loss of signal.

Q3: Can the solvent I use affect the signal-to-noise ratio?

A3: Yes, the choice of deuterated solvent can impact your results. High-quality deuterated solvents are essential to minimize interfering signals.[8] If your standard has low solubility in the chosen solvent, this will lead to a low concentration and consequently a poor S/N ratio.[5] In some cases, a mixture of deuterated solvents may be necessary to improve solubility.[5]

Q4: How does the relaxation delay (D1) affect the signal of my this compound standard?

A4: The relaxation delay (D1) is a critical parameter for ensuring the 13C nuclei have returned to their equilibrium state before the next pulse is applied. Carbonyl carbons, like the one in formamide (B127407), can have long T1 relaxation times.[9] If D1 is too short, the signal can become saturated, leading to a decrease in intensity. For quantitative analysis, a longer D1 may be required.[3] However, for routine spectra, using a smaller flip angle (e.g., 30°) can allow for a shorter D1, enabling more scans to be acquired in the same amount of time, which can improve the overall S/N.[7][8]

Q5: Are there any specific properties of formamide that might cause issues?

A5: N-substituted formamides can exhibit the presence of rotamers due to restricted rotation around the C-N bond.[3][10] This can lead to the observation of two distinct signals for the N-methyl carbon in similar molecules.[3] While this is less of a direct S/N issue for the this compound carbonyl signal itself, it's an important spectral characteristic to be aware of.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting poor signal-to-noise with a this compound standard.

G Troubleshooting Poor S/N with this compound Standard cluster_0 Start cluster_1 Sample Preparation cluster_2 Spectrometer Parameters cluster_3 Instrument Checks cluster_4 Resolution start Poor S/N Observed check_concentration Is Sample Concentration Sufficient? start->check_concentration check_impurities Any Particulates or Paramagnetic Impurities? check_concentration->check_impurities Yes prepare_new_sample Prepare New Sample: - Increase Concentration - Filter Sample - Use High-Quality Solvent check_concentration->prepare_new_sample No check_impurities->prepare_new_sample Yes check_scans Increase Number of Scans (NS) check_impurities->check_scans No prepare_new_sample->check_concentration optimize_params Optimize Acquisition Parameters: - Adjust Flip Angle (e.g., 30°) - Optimize Relaxation Delay (D1) - Check Acquisition Time (AQ) check_scans->optimize_params check_shimming Re-shim the Spectrometer optimize_params->check_shimming check_tuning Tune and Match the Probe check_shimming->check_tuning end_good S/N Improved check_tuning->end_good end_bad Issue Persists: Consult Instrument Specialist check_tuning->end_bad

Caption: A step-by-step workflow for diagnosing and resolving poor signal-to-noise issues.

Experimental Protocols

Standard 1D 13C NMR Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 10-50 mg of the this compound standard in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3).[3]

    • Ensure the sample is fully dissolved and the solution is clear.

    • Transfer the solution to a clean 5 mm NMR tube.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the 13C and 1H channels of the probe.

  • Data Acquisition:

    • Load a standard 1D 13C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).[8]

    • Set the appropriate spectral width and transmitter frequency.

    • Optimize the receiver gain to maximize signal without causing clipping.

    • Set the number of scans (NS). For dilute samples, this can range from several hundred to thousands.[3]

    • Set the relaxation delay (D1). A common starting point is 1-2 seconds when using a 30-45° flip angle.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum and perform baseline correction.

    • Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the solvent signal.

Data Presentation

Recommended Acquisition Parameters for 13C NMR
ParameterRecommended ValueRationale
Pulse Angle 30-45°Allows for a shorter relaxation delay, increasing the number of scans in a given time.[8]
Relaxation Delay (D1) 1-2 sBalances signal recovery with the need for rapid acquisition.
Acquisition Time (AQ) 1-2 sSufficient for resolving most 13C signals.
Number of Scans (NS) >256The S/N ratio increases with the square root of the number of scans.[8]

Understanding Signal vs. Noise

The following diagram illustrates the fundamental concept of signal averaging to improve the signal-to-noise ratio.

G Signal Averaging in NMR cluster_0 Single Scan cluster_1 Multiple Scans cluster_2 Result single_scan Signal + Random Noise multiple_scans Signal Adds Coherently Noise Averages Out single_scan->multiple_scans Averaging result Improved Signal-to-Noise Ratio multiple_scans->result

Caption: Signal averaging enhances the desired signal while reducing random noise.

References

Formamide-13C stability issues at high temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Formamide-13C at elevated temperatures. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving the heating of this compound.

Observed Issue Potential Cause Recommended Action
Unexpected peaks in analytical results (e.g., NMR, GC-MS). Thermal decomposition of this compound.Lower the experimental temperature, if possible. Analyze for the presence of common decomposition products such as carbon monoxide, ammonia (B1221849), hydrogen cyanide, and water.
pH of the reaction mixture changes significantly. Formation of ammonia (basic) or hydrolysis in the presence of moisture (can be accelerated by acids or bases).[1]Ensure the use of dry this compound and inert atmospheric conditions. Buffer the reaction mixture if compatible with the experimental goals.
Pressure buildup in a sealed reaction vessel. Gaseous decomposition products are being generated (e.g., CO, NH3, HCN).[2][3]Caution: Do not heat this compound in a sealed vessel without appropriate pressure relief measures. Conduct the reaction in an open or vented system.
Discoloration of the this compound solution (e.g., yellowing, darkening). Polymerization or formation of complex secondary products from initial decomposition products.[4]Use the lowest possible temperature and shortest reaction time. Consider performing the experiment in a more dilute solution.

Frequently Asked Questions (FAQs)

Q1: At what temperature does this compound begin to decompose?

A1: this compound is expected to have the same thermal stability as unlabeled formamide (B127407). Decomposition typically begins at approximately 180°C at atmospheric pressure, with some sources indicating a range of 180-210°C.[3][5][6]

Q2: What are the primary decomposition products of this compound at high temperatures?

A2: The primary decomposition products are carbon monoxide (CO) and ammonia (NH3).[3][5][6] However, other products can form depending on the conditions.

Q3: What other decomposition products can be formed?

A3: Theoretical and experimental studies have identified several other potential decomposition products, including hydrogen cyanide (HCN), water (H₂O), hydrogen gas (H₂), isocyanic acid (HNCO), and carbon dioxide (CO₂).[2][7][8] Under certain conditions, especially at higher temperatures, HCN can polymerize.[4]

Q4: Does the presence of other substances affect the stability of this compound?

A4: Yes. Acids, bases, and even water can accelerate the hydrolysis of formamide, especially at elevated temperatures.[1] It is also incompatible with strong oxidizing agents, iodine, pyridine, and certain metals like copper, brass, and lead.[9]

Q5: Are there any known stabilizers for this compound at high temperatures?

A5: The available literature does not specify stabilizers for pure formamide at high temperatures. It is generally recommended to use formamide under conditions that minimize its decomposition, such as lower temperatures and inert atmospheres.

Q6: How can I minimize the decomposition of this compound in my experiments?

A6: To minimize decomposition:

  • Use the lowest possible temperature required for your application.

  • Minimize the duration of heating.

  • Work under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Ensure that the this compound and all reaction components are dry, as water can promote hydrolysis.[1]

Quantitative Data Summary

The following table summarizes the key temperature-related stability data for formamide.

Parameter Value Notes Reference(s)
Boiling Point 210.5°CPartial decomposition occurs at this temperature at atmospheric pressure.[6]
Decomposition Onset Temperature ~180°CAt atmospheric pressure, decomposition into CO and NH₃ begins.[5][6]
Flash Point 150°C (Closed Cup)The temperature at which vapors can ignite.[9]
Auto-Ignition Temperature 499°CThe temperature at which it will ignite without an external spark.[9]

Experimental Protocols

Protocol: Assessment of this compound Thermal Stability

This protocol provides a general method for evaluating the thermal stability of this compound and identifying decomposition products.

Objective: To determine the onset temperature of decomposition and identify the resulting products.

Materials:

  • This compound

  • Heating apparatus with precise temperature control (e.g., oil bath, heating block, or thermogravimetric analyzer - TGA)

  • Reaction vessel (e.g., round-bottom flask with condenser or TGA pan)

  • Inert gas supply (e.g., nitrogen or argon)

  • Analytical instrument for product identification (e.g., Gas Chromatograph-Mass Spectrometer (GC-MS), Fourier-Transform Infrared Spectrometer (FTIR), or Nuclear Magnetic Resonance (NMR) spectrometer)

Procedure:

  • Place a known quantity of this compound into the reaction vessel.

  • If using a flask, equip it with a condenser and an inert gas inlet and outlet.

  • Begin a slow and steady flow of inert gas over the sample.

  • Gradually heat the sample at a controlled rate (e.g., 5-10°C/minute).

  • Monitor the sample for any visual changes (e.g., discoloration, gas evolution).

  • Starting from a temperature below the expected decomposition point (e.g., 150°C), periodically collect samples of the headspace gas or the liquid for analysis.

  • Analyze the collected samples using an appropriate analytical technique to identify any new chemical species.

  • The temperature at which the first signs of decomposition products are detected is the onset temperature of decomposition under these conditions.

  • Continue heating and sampling at regular temperature intervals to observe the progression of decomposition.

Safety Precautions:

  • This experiment should be conducted in a well-ventilated fume hood.

  • Be aware that toxic and flammable gases (CO, HCN) may be produced.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Visualizations

Formamide_Decomposition_Pathways formamide This compound (HCONH2) ts1 Transition State 1 formamide->ts1 Decarbonylation ts2 Transition State 2 formamide->ts2 Dehydration ts3 Transition State 3 formamide->ts3 Dehydrogenation co_nh3 Carbon Monoxide (¹³CO) + Ammonia (NH3) ts1->co_nh3 hcn_h2o Hydrogen Cyanide (H¹³CN) + Water (H2O) ts2->hcn_h2o hnco_h2 Isocyanic Acid (HN¹³CO) + Hydrogen (H2) ts3->hnco_h2 Troubleshooting_Workflow start Experiment with heated This compound shows anomalous results. check_temp Is the experimental temperature > 180°C? start->check_temp likely_decomp Decomposition is likely. Analyze for CO, NH3, HCN. check_temp->likely_decomp Yes check_additives Are acids, bases, or water present? check_temp->check_additives No lower_temp Reduce temperature. Use inert atmosphere. Ensure dry conditions. likely_decomp->lower_temp resolve Issue Resolved lower_temp->resolve accelerated_hydrolysis Hydrolysis may be occurring. Remove water/additives. check_additives->accelerated_hydrolysis Yes other_issue Consider other experimental factors (e.g., contaminants, side reactions). check_additives->other_issue No accelerated_hydrolysis->lower_temp other_issue->resolve

References

Technical Support Center: Minimizing Formamide Hydrolysis in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on minimizing formamide (B127407) hydrolysis in aqueous solutions to ensure the integrity and reproducibility of your experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide: Unexpected Experimental Results or Reagent Failure

If you suspect formamide degradation is impacting your experiments, consult the following guide.

Symptom Potential Cause Recommended Action
Shift in pH of solutions containing formamide Formamide hydrolysis produces formic acid, leading to a decrease in pH.1. Regularly check the pH of your formamide-containing solutions. 2. Buffer your solutions to a neutral pH (around 7.0) using a suitable buffer system (e.g., Phosphate (B84403) or PIPES).[1] 3. Deionize formamide before use to remove ionic impurities that can accelerate hydrolysis.
Reduced efficiency in nucleic acid hybridization (e.g., Northern blots, FISH) Hydrolysis of formamide can alter the ionic strength and pH of the hybridization buffer, affecting DNA/RNA stability and probe annealing.[2][3]1. Use freshly deionized formamide for preparing hybridization buffers. 2. Store formamide and hybridization solutions in small aliquots at -20°C or below to prevent repeated freeze-thaw cycles and exposure to air and moisture.[1][4] 3. Consider using a commercially available, stabilized formamide solution.[4]
Inconsistent results in capillary electrophoresis Ionic degradation products of formamide can interfere with the electrophoretic separation.1. Ensure the formamide used for sample resuspension is of high purity and has been properly stored. 2. Deionize formamide if you observe unexpected peaks or poor resolution.
Precipitate formation in solutions Changes in pH due to formamide hydrolysis can affect the solubility of other components in your solution.1. Verify the compatibility of all solution components with formamide at the intended storage and experimental conditions. 2. Ensure your formamide is buffered and stored correctly to maintain a stable pH.

Frequently Asked Questions (FAQs)

1. What is formamide hydrolysis and why is it a concern?

Formamide hydrolysis is a chemical reaction where formamide reacts with water to break down into formic acid and ammonia.[5][6] This is a significant concern in many experimental settings because the production of these acidic and basic compounds can alter the pH and ionic concentration of a solution, potentially impacting the stability of sensitive molecules like DNA and RNA, and interfering with biochemical reactions.[1][2]

2. What are the main factors that influence the rate of formamide hydrolysis?

The primary factors that accelerate formamide hydrolysis are:

  • pH: The reaction is catalyzed by both acids and bases. The rate of hydrolysis is slowest at a neutral pH (around 7).[7]

  • Temperature: Higher temperatures significantly increase the rate of hydrolysis.[6][7]

  • Presence of Water: As a reactant, the presence of water is essential for hydrolysis.

  • Presence of Ions: Ionic impurities can catalyze the degradation of formamide.[1]

3. How can I minimize formamide hydrolysis in my aqueous solutions?

Several strategies can be employed to minimize formamide hydrolysis:

  • pH Control: Maintain a neutral pH by using buffers such as phosphate or PIPES.[1]

  • Temperature Control: Store formamide and solutions containing it at low temperatures, preferably frozen at -20°C or below for long-term storage.[1][4]

  • Deionization: Use high-purity, deionized formamide. You can deionize formamide in the lab using a mixed-bed ion-exchange resin.[1][2][8]

  • Inert Atmosphere: Store deionized formamide under an inert gas like argon to prevent oxidation.

  • Aliquotting: Store formamide in small, single-use aliquots to minimize exposure to air and moisture from repeated opening of the main stock bottle.[4]

4. Can I use any buffer to stabilize my formamide solution?

While buffering is crucial, the choice of buffer can matter. Phosphate and PIPES buffers at a neutral pH have been suggested.[1] It is important to ensure the buffer itself is stable under your experimental conditions and does not react with formamide or other components of your solution. Studies have used MES, acetate, and phosphate buffers in kinetic analyses of formamide hydrolysis.[4][9]

5. Are there any chemical inhibitors I can add to prevent formamide hydrolysis?

While the search for specific, commercially available chemical inhibitors for formamide hydrolysis in a research setting is not straightforward, a patent for inhibiting the hydrolysis of the related compound, dimethylformamide, suggests the use of glutaraldehyde. The applicability and efficacy of this for formamide in a laboratory setting would require further investigation. For most applications, the combination of pH control, low temperature storage, and deionization are the most effective and accessible methods for stabilization.

Data Presentation: Formamide Hydrolysis Rates

The rate of formamide hydrolysis is highly dependent on temperature and pH. The data below provides an overview of the stability of formamide under various conditions.

Table 1: Half-life of Formamide in Aqueous Solution at Neutral pH

TemperaturepHHalf-life
25°C7.0Approximately 199 years[4]
120°CNeutralApproximately 7.3 days[4]

Table 2: Observed Rate Constants (kobs) for Formamide Hydrolysis in Different Buffers [4][9]

TemperatureBuffer SystempH RangeObserved Rate Constant Expression (s-1)
56°CMES5.6 - 6.2k = 0.00303[H₃O⁺] + 0.032[OH⁻] + 3.6 x 10⁻⁹
120°CAcetate & Phosphate4.25 - 6.87k = 0.15[H₃O⁺] + 3.20[OH⁻] + 1.09 x 10⁻⁶

Note: These expressions show the contribution of acid-catalyzed, base-catalyzed, and neutral hydrolysis to the overall observed rate.

Experimental Protocols

Protocol 1: Deionization of Formamide Using a Mixed-Bed Ion-Exchange Resin

This protocol is adapted from established laboratory procedures to remove ionic impurities from formamide, thereby increasing its stability.[1][2][8]

Materials:

  • Formamide

  • Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8(D))

  • Glass beaker or flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Whatman #1 filter paper or a Millipore filter)

  • Clean, dry storage bottles (amber glass recommended)

Procedure:

  • In a chemical fume hood, measure the desired volume of formamide into a clean, dry glass beaker or flask with a magnetic stir bar.

  • Add approximately 5 grams of the mixed-bed ion-exchange resin for every 100 mL of formamide.[2]

  • Stir the mixture gently at room temperature for 30 minutes to 1 hour.

  • Set up a filtration apparatus.

  • Filter the formamide to remove the resin beads. The filtered formamide is now deionized.

  • Aliquot the deionized formamide into clean, dry, and clearly labeled storage bottles.

  • For long-term storage, flush the bottles with an inert gas (e.g., argon or nitrogen) before sealing and store at -20°C.

Safety Precautions: Formamide is a teratogen and should be handled with appropriate personal protective equipment (gloves, lab coat, eye protection) in a chemical fume hood.

Visualizations

The following diagrams illustrate the key chemical pathways involved in formamide hydrolysis.

FormamideHydrolysisPathways Formamide Formamide (HCONH₂) FormicAcid Formic Acid (HCOOH) Formamide->FormicAcid Hydrolysis Ammonia Ammonia (NH₃) Formamide->Ammonia Hydrolysis Water Water (H₂O) Water->Formamide Neutral Catalysis H_plus H⁺ (Acid) H_plus->Formamide Acid Catalysis OH_minus OH⁻ (Base) OH_minus->Formamide Base Catalysis

Caption: Overview of formamide hydrolysis pathways.

ExperimentalWorkflow start Start: Commercial Formamide deionize Deionize with Ion-Exchange Resin start->deionize buffer Buffer to Neutral pH (e.g., pH 7.0) deionize->buffer aliquot Aliquot into Single-Use Tubes buffer->aliquot store Store at -20°C or below aliquot->store use Use in Experiment store->use

Caption: Recommended workflow for preparing stable formamide solutions.

References

Technical Support Center: Enhancing Resolution in Formamide-¹³C NMR Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the resolution of their Formamide-¹³C based Nuclear Magnetic Resonance (NMR) experiments.

Troubleshooting Guide

This guide addresses common issues encountered during Formamide-¹³C NMR experiments that can lead to poor resolution. Each problem is followed by a list of potential causes and detailed solutions.

Problem 1: Broad or distorted spectral lines.

  • Cause: Poor magnetic field homogeneity (shimming).

  • Solution: Careful and iterative shimming is crucial for achieving high resolution. Modern spectrometers often have automated shimming routines that provide a good starting point, but manual optimization is frequently necessary for challenging samples. The ultimate criterion for a good shim is the observed nucleus (¹³C), not just the deuterium (B1214612) lock signal.[1][2] A systematic shimming procedure should be followed, starting with on-axis shims (Z1, Z2) and then moving to off-axis shims (X, Y, XZ, YZ, etc.).[2] For highly sensitive experiments, consider advanced shimming techniques like gradient shimming.

  • Cause: High sample viscosity.

  • Solution: Highly concentrated samples or the inherent viscosity of the sample matrix can lead to broader lines due to slower molecular tumbling.[3][4] Consider diluting the sample if the signal-to-noise ratio allows. Alternatively, increasing the sample temperature can decrease viscosity and sharpen peaks.[5]

  • Cause: Presence of paramagnetic impurities.

  • Solution: Dissolved oxygen and metal ions are common paramagnetic impurities that cause significant line broadening.[5] Degas the sample by bubbling an inert gas like argon or nitrogen through the solvent before adding the sample.[3] Using the freeze-pump-thaw technique is a more effective method for removing dissolved oxygen.[3]

  • Cause: Solid particles in the sample.

  • Solution: Suspended particles disrupt the magnetic field homogeneity, leading to broad and distorted lines.[3][4] Always filter your sample into the NMR tube, for instance, through a small plug of glass wool in a Pasteur pipette.[3][4]

Problem 2: Low signal-to-noise ratio (S/N), making it difficult to distinguish peaks from baseline noise.

  • Cause: Insufficient number of scans (NS).

  • Solution: The signal-to-noise ratio increases with the square root of the number of scans.[5] Increasing the number of scans is a direct way to improve S/N, although it will also increase the experiment time.

  • Cause: Low sample concentration.

  • Solution: The most straightforward way to improve S/N is to increase the sample concentration.[5] For ¹³C NMR of small molecules, a concentration of 10 mM or higher is often recommended for a decent spectrum within a reasonable time.[5][6]

  • Cause: Suboptimal acquisition parameters.

  • Solution: Optimize parameters like the pulse angle and relaxation delay (D1). For routine spectra, a 30° or 45° pulse angle is often a good compromise between signal intensity per scan and relaxation requirements.[5] Ensure that proton decoupling is active during the relaxation delay to benefit from the Nuclear Overhauser Effect (NOE), which can enhance ¹³C signals.[5]

  • Cause: Long T1 relaxation times for certain carbons (e.g., quaternary carbons).

  • Solution: For carbons with very long relaxation times, adding a small amount of a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can shorten the required relaxation delay, allowing for more scans in a given time.[5][7]

Problem 3: Overlapping peaks, making spectral interpretation difficult.

  • Cause: Insufficient spectral dispersion in 1D ¹³C NMR.

  • Solution: Utilize two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC). An HSQC experiment correlates each carbon with its directly attached proton(s), providing an additional dimension of chemical shifts that can resolve overlapping signals.[5]

  • Cause: Temperature-dependent conformational changes.

  • Solution: Varying the temperature of the experiment can alter the chemical shifts of different carbon atoms to different extents, potentially resolving overlapping resonances.[8] This is particularly useful for molecules with conformational flexibility.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for a Formamide-¹³C NMR sample?

A1: For small molecules in ¹³C NMR, a concentration of 10 mM or higher is generally recommended to achieve a good signal-to-noise ratio in a reasonable timeframe.[5][6] However, very high concentrations can increase viscosity and broaden lines, so a balance must be struck.[3][4] For ¹³C-enriched samples, a lower concentration may be sufficient.

Q2: How can I improve the resolution of my spectrum without significantly increasing the experiment time?

A2: Several strategies can be employed:

  • Optimized Shimming: A well-shimmed magnet is the foundation of a high-resolution spectrum and should be the first step.[2]

  • Data Processing: Applying a window function (apodization) before Fourier transformation can improve resolution. A gentle resolution enhancement function, like a Gaussian window, can be effective, but it may come at the cost of a lower signal-to-noise ratio.

  • 2D NMR: For resolving overlapping peaks, a 2D HSQC experiment can be more efficient than trying to optimize a 1D experiment, as it provides greater spectral dispersion.[5]

Q3: My quaternary carbon signals are very weak or missing. How can I detect them?

A3: Quaternary carbons often have long T1 relaxation times and lack the Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, resulting in weak signals. To improve their detection:

  • Increase the relaxation delay (D1): A longer D1 allows for more complete relaxation of the magnetization, leading to a stronger signal. A common rule of thumb is to set D1 to be at least 1-2 times the longest T1 of interest.

  • Use a smaller pulse angle: A smaller flip angle (e.g., 30°) requires a shorter relaxation delay compared to a 90° pulse, allowing for more scans in the same amount of time.[9]

  • Add a relaxation agent: A small amount of a paramagnetic relaxation agent like Cr(acac)₃ can significantly shorten the T1 values of all carbons, including quaternary ones.[5][7]

Q4: Can the choice of deuterated solvent affect the resolution?

A4: Yes, the solvent can influence resolution in several ways:

  • Viscosity: Solvents with lower viscosity will generally lead to sharper lines due to faster molecular tumbling.[10]

  • Chemical Shift Dispersion: The chemical shifts of your analyte can vary in different solvents due to solvent-solute interactions.[11][12] Experimenting with different deuterated solvents (e.g., DMSO-d₆, CDCl₃, Acetone-d₆) might help to resolve overlapping peaks.[13]

  • Lock Signal: The stability of the deuterium lock signal, which is crucial for maintaining field stability and thus resolution, can vary between solvents.

Q5: When should I consider using a 2D NMR experiment like HSQC?

A5: A 2D HSQC experiment is highly recommended when you encounter significant peak overlap in your 1D ¹³C spectrum.[5] It is also more sensitive for observing protonated carbons compared to a standard ¹³C experiment because it detects the more sensitive ¹H nucleus.[5] If you need to resolve closely spaced signals, the additional dimension provided by HSQC is often the most effective solution.

Quantitative Data Summary

The following tables provide recommended starting parameters for Formamide-¹³C NMR experiments. These values are based on general principles for small molecules and should be optimized for your specific sample and spectrometer.

Table 1: Recommended ¹³C NMR Acquisition Parameters for Small Molecules

ParameterRecommended ValuePurposeReference
Pulse Angle30° - 45°Balances signal intensity and relaxation requirements.[5]
Acquisition Time (AQ)1.0 - 2.0 sLonger AQ provides better digital resolution.[1]
Relaxation Delay (D1)2.0 - 5.0 sAllows for sufficient relaxation, especially for quaternary carbons.[1][9]
Number of Scans (NS)128 - 1024+Increases signal-to-noise ratio.[5]

Table 2: Influence of Experimental Conditions on ¹³C NMR Resolution

ConditionEffect on ResolutionRecommendationReference
Temperature Increasing temperature generally improves resolution by decreasing viscosity.Optimize temperature for your sample's stability and the desired resolution.[5]
Concentration High concentrations can decrease resolution due to increased viscosity.Use the lowest concentration that provides adequate S/N.[3][4]
Solvent Lower viscosity solvents generally provide better resolution.Choose a low-viscosity solvent in which your sample is soluble.[10]
Shimming Good shimming is critical for high resolution.Perform careful, iterative manual shimming or use gradient shimming.[2]

Experimental Protocols

Protocol 1: High-Resolution 1D ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 10-50 mg of the sample in approximately 0.6-0.7 mL of a low-viscosity deuterated solvent (e.g., Acetone-d₆, CDCl₃).[5]

    • Filter the solution into a high-quality 5 mm NMR tube to remove any particulate matter.[3][4]

    • If necessary, degas the sample using the freeze-pump-thaw method to remove dissolved oxygen.[3]

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Tune and match the ¹³C and ¹H channels of the probe.[5]

    • Perform a careful and systematic shimming procedure to optimize the magnetic field homogeneity. Start with on-axis shims (Z1, Z2) and then proceed to off-axis shims.[2]

  • Data Acquisition:

    • Load a standard 1D ¹³C experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer).

    • Set the acquisition parameters as recommended in Table 1.

    • Set the spectral width to encompass all expected ¹³C signals.

    • Set the number of scans (NS) based on the sample concentration to achieve the desired signal-to-noise ratio.

  • Data Processing:

    • Apply an appropriate window function (e.g., exponential with a line broadening of 0.3-1.0 Hz) to improve the signal-to-noise ratio.[14]

    • Perform Fourier transformation.

    • Phase the spectrum to ensure all peaks are in positive absorption mode.

    • Apply a baseline correction to obtain a flat baseline.[5]

Protocol 2: 2D ¹H-¹³C HSQC for Enhanced Resolution

  • Sample Preparation and Spectrometer Setup:

    • Follow steps 1 and 2 from Protocol 1.

  • Data Acquisition:

    • Load a standard phase-sensitive 2D HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).[15]

    • Set the ¹H and ¹³C spectral widths based on a preliminary 1D ¹H and ¹³C spectrum.[16]

    • Set the number of increments in the indirect dimension (¹³C) to at least 256 for good resolution.

    • Set the number of scans (NS) per increment.

    • The relaxation delay should be set based on the ¹H T1 relaxation times.

  • Data Processing:

    • Apply an appropriate window function (e.g., squared sine bell) to both dimensions.[15]

    • Perform 2D Fourier transformation.

    • Phase the spectrum in both dimensions.

    • Apply baseline correction in both dimensions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_setup Spectrometer Setup cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve & Filter Sample p2 Degas Sample p1->p2 s1 Lock & Tune p2->s1 s2 Shim Magnet s1->s2 a1 Set Parameters s2->a1 a2 Acquire FID a1->a2 d1 Apodization a2->d1 d2 Fourier Transform d1->d2 d3 Phasing & Baseline Correction d2->d3 end end d3->end High-Resolution Spectrum

Caption: High-Resolution NMR Experimental Workflow.

troubleshooting_resolution cluster_causes Potential Causes cluster_solutions Solutions Poor Resolution Poor Resolution Bad Shimming Bad Shimming Poor Resolution->Bad Shimming High Viscosity High Viscosity Poor Resolution->High Viscosity Paramagnetic Impurities Paramagnetic Impurities Poor Resolution->Paramagnetic Impurities Solid Particles Solid Particles Poor Resolution->Solid Particles Iterative Shimming Iterative Shimming Bad Shimming->Iterative Shimming Dilute / Heat Sample Dilute / Heat Sample High Viscosity->Dilute / Heat Sample Degas Sample Degas Sample Paramagnetic Impurities->Degas Sample Filter Sample Filter Sample Solid Particles->Filter Sample

Caption: Troubleshooting Poor NMR Resolution.

References

dealing with viscosity of Formamide-13C in experimental setups

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Formamide-13C. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling the viscosity of this compound in various experimental setups. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Troubleshooting Guide: Viscosity-Related Issues

This guide provides solutions to specific problems you may encounter when working with the viscosity of this compound.

Problem Potential Cause Recommended Solution
Inaccurate Pipetting Volume The high viscosity of this compound can lead to errors in aspiration and dispensing using standard air displacement pipettes.1. Use Reverse Pipetting: Aspirate more liquid than needed, then dispense the desired volume, leaving the excess in the tip. This minimizes the effect of viscosity on accuracy. 2. Use Positive Displacement Pipettes: These pipettes have a piston in direct contact with the liquid, eliminating the air cushion that can be compressed or expanded by viscous fluids.[1] 3. Use Wide-Bore Pipette Tips: These tips reduce the shear forces on the liquid, making it easier to aspirate and dispense viscous solutions.[2]
Droplets Sticking to Pipette Tip Adhesion of the viscous this compound to the pipette tip surface.1. Touch-Off Dispensing: After dispensing, touch the pipette tip to the side of the receiving vessel to ensure all the liquid is transferred. 2. Slow Dispensing Speed: A slower dispensing rate allows the viscous liquid more time to flow out of the tip completely.
Air Bubbles in Sample Aspiration speed is too fast for the viscous liquid to flow smoothly into the pipette tip.1. Decrease Aspiration Speed: Use a slower, more controlled aspiration speed to allow the this compound to fill the tip evenly without creating bubbles. 2. Pre-wet the Pipette Tip: Aspirate and dispense the this compound back into the source container a few times to coat the inside of the tip, which can help reduce bubble formation.
Inconsistent Results in Spectrophotometry Viscosity-induced errors in sample preparation leading to variations in concentration.1. Gravimetric Preparation: For highly accurate concentrations, prepare samples by mass rather than volume. 2. Thorough Mixing: Ensure complete mixing of this compound with other reagents, as its viscosity can hinder uniform dissolution. Use a vortex mixer for an adequate duration.
Broad Peaks in NMR Spectra High sample viscosity can restrict molecular tumbling, leading to broader spectral lines and reduced resolution.[3][4]1. Dilute the Sample: If experimentally permissible, diluting the sample with a low-viscosity deuterated solvent can significantly improve spectral quality.[3] 2. Increase Temperature: Running the NMR experiment at a higher temperature will decrease the viscosity of the sample and improve resolution.[5][6] 3. Use a Higher Magnetic Field Spectrometer: A stronger magnet can help to improve the resolution of broadened signals.
Difficulty in Dissolving Solutes The viscous nature of this compound can slow down the dissolution of solid samples.1. Gentle Heating: Warming the solution can decrease the viscosity of this compound and accelerate the dissolution process.[2] 2. Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution in the viscous solvent.

Frequently Asked Questions (FAQs)

Here are some frequently asked questions about working with this compound.

Q1: What is the viscosity of this compound and how does it compare to water?

The physical properties of this compound are very similar to those of unlabeled formamide (B127407). The dynamic viscosity of formamide at 20°C is approximately 3.75 mPa·s, making it significantly more viscous than water (which has a viscosity of about 1.0 mPa·s at the same temperature).

Q2: How does temperature affect the viscosity of this compound?

Like most liquids, the viscosity of this compound decreases as the temperature increases.[7][8] Therefore, gently warming the solution can be an effective way to reduce its viscosity and make it easier to handle.

Q3: Are there any specific safety precautions I should take when handling this compound, especially when heating it?

Yes, Formamide is classified as a reproductive hazard and a suspected carcinogen.[9][10][11] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9][10][12] When heating, be aware that formamide can decompose into toxic fumes at high temperatures.[13]

Q4: Can I use automated liquid handling systems with this compound?

Yes, many automated liquid handling systems can be programmed to handle viscous liquids.[14] These systems allow for precise control over aspiration and dispensing speeds, which is crucial for accurately handling viscous reagents like this compound.

Q5: How can I ensure my this compound is pure and has not degraded?

Formamide can degrade into formic acid and ammonia, which can affect your experiments. It is best to use high-purity, deionized formamide and store it in small aliquots at -20°C or -80°C to minimize degradation. For applications like nucleic acid denaturation, the purity is critical.[15]

Data Presentation

Physical Properties of Formamide (as a proxy for this compound)
PropertyValueTemperature (°C)
Dynamic Viscosity 3.75 mPa·s20
2.926 mPa·s30
Density 1.1334 g/cm³20
1.1249 g/cm³30
1.1163 g/cm³40
1.1076 g/cm³50
1.0988 g/cm³60

Note: Data for unlabeled formamide is presented as a close approximation for this compound.[3][7]

Experimental Protocols

Protocol 1: Accurate Pipetting of this compound using Reverse Pipetting
  • Set the Pipette: Set the pipette to the desired volume.

  • Aspirate: Press the plunger to the second stop (the blowout position) and immerse the tip into the this compound. Slowly and smoothly release the plunger to the first stop to aspirate the liquid. This will draw up a volume slightly larger than what is set on the pipette.

  • Withdraw the Tip: Withdraw the tip from the liquid, touching it against the side of the container to remove any excess from the outside.

  • Dispense: To dispense, press the plunger to the first stop. A small amount of liquid will remain in the tip.

  • Touch-Off: While the plunger is still at the first stop, touch the tip to the side of the receiving vessel to dispense any remaining droplet.

  • Discard Excess: The remaining liquid in the tip can be discarded back into the waste or the original container if contamination is not a concern.

Protocol 2: Preparation of a Denaturing Solution for Nucleic Acid Electrophoresis
  • Work in a Fume Hood: All handling of formamide should be performed in a chemical fume hood.

  • Combine Reagents: To prepare a 10 ml solution, combine the following in a sterile, RNase-free conical tube:

    • Deionized Formamide: 5 ml

    • 37% Formaldehyde: 1.62 ml

    • 10x MOPS buffer: 1 ml

    • Nuclease-free water: 2.38 ml

  • Mix Thoroughly: Due to the viscosity of formamide, ensure the solution is mixed thoroughly by vortexing for at least 30 seconds.

  • Store Properly: Store the denaturing solution in small aliquots at -20°C.

Visualizations

Experimental_Workflow_for_Handling_Viscous_Formamide13C Workflow for Handling Viscous this compound cluster_prep Preparation cluster_handling Liquid Handling cluster_application Application cluster_analysis Analysis start Start reagent_prep Reagent Preparation start->reagent_prep pipette_selection Select Appropriate Pipette (Positive Displacement or Air Displacement) reagent_prep->pipette_selection pipetting_technique Employ Correct Pipetting Technique (e.g., Reverse Pipetting) pipette_selection->pipetting_technique dispensing Slow and Controlled Dispensing with 'Touch-Off' pipetting_technique->dispensing mixing Thorough Mixing of Final Solution (Vortexing) dispensing->mixing incubation Incubation/Reaction mixing->incubation analysis Downstream Analysis (e.g., NMR, Electrophoresis) incubation->analysis end End analysis->end Formamide_Denaturation_of_DNA Mechanism of Formamide-Induced DNA Denaturation cluster_native Native State cluster_denaturation Denaturation Process cluster_denatured Denatured State dsDNA Double-Stranded DNA (dsDNA) - Hydrogen Bonds Intact formamide This compound dsDNA->formamide Addition of disruption Disruption of Hydrogen Bonds formamide->disruption ssDNA Single-Stranded DNA (ssDNA) - Strands Separated disruption->ssDNA Leads to

References

purification of Formamide-13C for sensitive applications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Formamide-13C. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification, handling, and troubleshooting of this compound for sensitive applications such as NMR, mass spectrometry, and nucleic acid analysis.

Frequently Asked Questions (FAQs)

Q1: Why is purification of this compound necessary for sensitive applications?

A1: Commercial this compound, while of high isotopic purity, can contain chemical impurities that interfere with sensitive experiments. The primary impurities are water and degradation products such as formic acid and ammonium (B1175870) formate.[1][2] These ionic impurities can increase the solvent's conductivity, which is detrimental to applications like capillary electrophoresis where they can compete with the sample for injection, leading to reduced signal strength.[3] For nucleic acid analysis, these impurities can cause degradation of RNA and DNA.[1][4] In NMR and MS, impurities can introduce extraneous signals and interfere with the ionization and detection of target molecules.

Q2: What are the main degradation products of this compound?

A2: this compound degrades primarily through hydrolysis into formic acid and ammonia.[5] These can exist in equilibrium with ammonium formate. This degradation is accelerated by exposure to air (oxygen), moisture, heat, and acidic or basic conditions.[6] Upon heating to high temperatures (above 100-160°C), it can further decompose into carbon monoxide and ammonia, or hydrogen cyanide and water.[6][7]

Q3: How can I tell if my this compound has degraded?

A3: A common sign of degradation is the faint smell of ammonia.[1] Another indicator is an increase in the electrical conductivity of the formamide (B127407), which points to the presence of ionic degradation products. For highly sensitive applications, it is recommended to measure the conductivity before use.

Q4: What are the best practices for storing purified this compound?

A4: To prevent degradation, purified this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in small, single-use aliquots.[8][9] These aliquots should be kept frozen at -20°C.[1][10][11] This practice minimizes exposure to air and moisture and avoids repeated freeze-thaw cycles that can introduce contaminants.[9]

Troubleshooting Guide

Q1: My purified formamide has a high electrical conductivity. What went wrong?

A1: High conductivity indicates the presence of ionic impurities.

  • Ineffective Deionization: The ion-exchange resin may have been inefficient. Ensure you are using a sufficient quantity of high-quality mixed-bed resin. Some studies suggest that using a smaller amount (5% w/v) of dried resin provides a lower final conductivity than using larger amounts of wet resin.[11][12]

  • Extended Treatment Time: Stirring with the resin for too long can cause the resin itself to break down, re-releasing impurities. A treatment time of 30-60 minutes is typically recommended.[1]

  • Post-Purification Contamination: Ensure all glassware and filters used after the deionization step are scrupulously clean. Store the purified product properly to prevent re-contamination from atmospheric CO2 and moisture.

Q2: The this compound turned yellow or brown during purification. Is it still usable?

A2: A yellow or brown color, particularly during heating or distillation, is a sign of decomposition.[2] Formamide decomposes at elevated temperatures. If you are purifying by distillation, it must be performed under vacuum to lower the boiling point and prevent thermal breakdown.[13][14] For most sensitive applications, discolored formamide should be discarded and the purification process repeated under milder conditions.

Q3: I used molecular sieves to dry my this compound, but my NMR spectrum still shows a water peak.

A3: This can occur for a few reasons:

  • Sieve Saturation: The molecular sieves may have been saturated with water. Always use freshly activated sieves.

  • Insufficient Contact Time: Allow the formamide to stand over the sieves for at least 24 hours to ensure thorough drying.[15]

  • Incorrect Sieve Type: For drying formamide, 3Å or 4Å molecular sieves are appropriate.[16][17] Ensure you are using the correct type.

  • Atmospheric Exposure: Handle the dried formamide under an inert atmosphere (e.g., in a glove box) to prevent reabsorption of moisture from the air.

Q4: After performing a freeze-thaw purification, the purity did not improve significantly.

A4: The freeze-thaw method relies on the principle that impurities will concentrate in the liquid phase as the pure formamide freezes.

  • Incomplete Freezing: Ensure the formamide is almost completely frozen before decanting the liquid. The melting point of pure formamide is 2-3°C.[18]

  • Slow Freezing Required: The freezing process should be slow to allow for the formation of pure crystals. Rapid freezing can trap impurities within the solid matrix.

  • Initial Purity: This method is most effective for removing small amounts of impurities. If the starting material is heavily contaminated, a more rigorous method like deionization or vacuum distillation may be necessary.

Purity Specifications and Data

The required purity of this compound depends heavily on the intended application. The following table summarizes typical specifications for different grades and the expected outcomes of purification.

ParameterStandard Reagent GradeHigh-Purity / Molecular Biology GradeAfter Deionization & DryingReference(s)
Purity (Assay) ~99%>99.5%>99.8%[4][19][20]
Water Content Variable<0.1%<0.05%[4]
Conductivity Not specified< 100 µS/cm< 5 µS/cm[18][20][21]
Primary Impurities Water, Formic Acid, AmmoniaTrace Water, Formic AcidTrace Water[1][2]

Experimental Protocols

Caution: Formamide is a hazardous substance. Always work in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][22]

Protocol 1: Deionization with Mixed-Bed Ion-Exchange Resin

This method is ideal for removing ionic impurities like formic acid and ammonium formate, thereby reducing conductivity.

Materials:

  • This compound

  • Mixed-bed ion-exchange resin (e.g., Bio-Rad AG 501-X8(D) or equivalent)

  • Glass beaker and magnetic stir bar

  • Filtration apparatus (e.g., Whatman No. 1 filter paper)

  • Storage bottles (amber glass, suitable for freezing)

Procedure:

  • Pour the desired volume of this compound into a clean, dry glass beaker with a magnetic stir bar.

  • Add the mixed-bed ion-exchange resin. A common ratio is 5 grams of resin per 100 mL of formamide.[10] For optimal results, use resin that has been dried overnight under vacuum.[11][12]

  • Stir the mixture gently at room temperature for 30 to 60 minutes.[1] Avoid vigorous stirring that could physically break down the resin beads.

  • Separate the formamide from the resin by filtering it through Whatman No. 1 filter paper. Decanting carefully is an alternative.

  • Dispense the purified formamide into small, single-use aliquots in amber glass vials.

  • Purge the vials with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C.[1]

Protocol 2: Drying with Molecular Sieves

This protocol is used to remove residual water, which is critical for moisture-sensitive applications.

Materials:

  • This compound

  • 3Å or 4Å molecular sieves

  • Airtight glass bottle or flask with a septum

Procedure:

  • Activate the molecular sieves by heating them in a glassware oven to ~200°C under vacuum for at least 8 hours.[17] Allow them to cool to room temperature under a stream of dry nitrogen or in a desiccator.

  • Add the activated molecular sieves to a dry flask.

  • Transfer the this compound to the flask containing the sieves.

  • Seal the flask and allow it to stand for at least 24 hours at room temperature.[15]

  • For use, carefully decant or cannulate the dry formamide from the sieves, ensuring all operations are performed under an inert atmosphere to prevent re-exposure to moisture.

Protocol 3: Purification by Freeze-Thaw Cycling

This is a simple method to increase the purity of formamide that is already of reasonable quality.

Materials:

  • This compound

  • Freezer-safe container

Procedure:

  • Place the container of this compound in a freezer set to approximately -20°C.[11]

  • Allow the formamide to slowly freeze. Since pure formamide freezes at 2-3°C, a standard -20°C freezer is adequate.

  • Once the bulk of the liquid has solidified, a small amount of liquid will remain, which contains a higher concentration of impurities.

  • Carefully pour off and discard the remaining liquid portion.[11]

  • Thaw the frozen, purified formamide for use. This method can be repeated for higher purity.

Visualizations

Deionization_Workflow start Start: Commercial This compound beaker 1. Transfer to Clean Glass Beaker start->beaker add_resin 2. Add Dried Mixed-Bed Ion-Exchange Resin (5g / 100mL) beaker->add_resin stir 3. Stir Gently (30-60 min at RT) add_resin->stir filter 4. Filter to Remove Resin stir->filter aliquot 5. Aliquot into Vials under Inert Gas filter->aliquot store 6. Store at -20°C aliquot->store

Workflow for Deionization of this compound.

Troubleshooting_Tree issue Purity Issue Detected conductivity Is Conductivity > 100 µS/cm? issue->conductivity Ionic Impurities nmr_impurity Extraneous Signals in NMR/MS? issue->nmr_impurity Solvent/Water Impurities degraded_assay Poor Performance in Nucleic Acid Assay? issue->degraded_assay Degradation Products conductivity->nmr_impurity No deionize Action: Deionize with Mixed-Bed Resin conductivity->deionize Yes nmr_impurity->degraded_assay No dry Action: Dry with 3Å/4Å Molecular Sieves nmr_impurity->dry Yes deionize_dry Action: Deionize AND Dry. Ensure RNase-free handling. degraded_assay->deionize_dry Yes check_resin Troubleshoot: Use fresh/dried resin. Check stir time. deionize->check_resin distill If water persists: Vacuum Distill dry->distill storage Troubleshoot: Check storage conditions (aliquot, -20°C, inert gas). deionize_dry->storage

Troubleshooting Decision Tree for this compound Purity.

References

Validation & Comparative

Formamide-13C vs. Urea: A Comparative Guide for DNA Melting Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of DNA melting, or denaturation, is a cornerstone of molecular biology, providing critical insights into DNA stability, protein-DNA interactions, and the efficacy of therapeutic agents. The process of DNA melting, the separation of the double helix into single strands, is characterized by its melting temperature (Tm), the point at which half of the DNA is denatured. Lowering the Tm using chemical denaturants is a common practice to facilitate these studies at more manageable temperatures, preventing DNA degradation that can occur at high heat.[1][2]

Among the most widely used denaturants are formamide (B127407) and urea (B33335). This guide provides an objective comparison of Formamide-13C and urea for DNA melting studies, supported by experimental data and detailed protocols to aid researchers in selecting the appropriate agent for their specific needs. While the data presented here primarily refers to unlabeled formamide, the substitution with Carbon-13 is not expected to significantly alter its chemical properties with respect to DNA denaturation.

Quantitative Comparison of Denaturant Performance

Both formamide and urea effectively lower the melting temperature of DNA by disrupting the hydrogen bonds between base pairs.[1][3] However, they do so with different efficiencies. The following table summarizes the quantitative impact of each denaturant on DNA Tm.

DenaturantConcentrationEffect on DNA Melting Temperature (Tm)Reference
Formamide 1% (v/v)Lowers Tm by approximately 0.60°C to 0.72°C.[4][5][6] The effect can be slightly dependent on the G-C content of the DNA.[7][8][4][5][6][7][8]
Urea 1 Molar (M)Lowers Tm by approximately 2.25°C.[4][5][4][5]

Mechanism of Action: Disrupting the Double Helix

Both formamide and urea are effective denaturants because they are excellent hydrogen bond competitors.[1] They form new hydrogen bonds with the DNA bases, thereby disrupting the native hydrogen bonds that hold the two strands of the DNA double helix together.[1] This destabilization of the helical structure leads to a lower melting temperature.

The mechanism of chemical denaturation involves the replacement of the hydrogen bonds within the DNA double helix with new bonds between the DNA and the denaturing agent.[9] This process is distinct from thermal denaturation, which primarily involves the breaking of hydrogen bonds through increased kinetic energy.[9]

cluster_0 Native dsDNA cluster_1 Denaturation Process cluster_2 Denatured ssDNA dsDNA Double-Stranded DNA (Stable Helix) Interaction Disruption of Hydrogen Bonds dsDNA->Interaction Addition of Denaturant Denaturant Formamide or Urea Denaturant->Interaction ssDNA Single-Stranded DNA (Random Coils) Interaction->ssDNA Lowered Tm cluster_workflow Experimental Workflow A 1. Sample Preparation (DNA + Buffer + Denaturant) B 2. Spectrophotometer Setup (Absorbance at 260nm, Temp Ramp) A->B C 3. Data Collection (Measure Absorbance vs. Temp) B->C D 4. Data Analysis (Plot Melting Curve, Determine Tm) C->D E 5. Comparative Analysis (Plot Tm vs. Denaturant Conc.) D->E

References

Formamide-13C as an Internal Standard for Mass Spectrometry: A Validation and Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of accuracy and precision in quantitative mass spectrometry hinges on the effective use of internal standards. An ideal internal standard co-elutes with the analyte of interest and experiences identical ionization effects, thereby providing reliable correction for variations during sample preparation and analysis. Stable isotope-labeled (SIL) compounds, particularly those incorporating Carbon-13 (¹³C), are widely regarded as the gold standard for internal standards in liquid chromatography-mass spectrometry (LC-MS) applications. This guide provides a comprehensive overview of the validation of Formamide-¹³C as an internal standard and compares its expected performance against other alternatives, supported by established principles and experimental data from analogous compounds.

While specific validation data for Formamide-¹³C is not yet extensively published, this guide outlines a robust validation protocol based on regulatory guidelines and demonstrates the anticipated advantages through comparative data from other ¹³C-labeled internal standards.

The Superiority of ¹³C-Labeled Internal Standards

Stable isotope-labeled internal standards are broadly categorized based on the isotope used for labeling, most commonly Deuterium (B1214612) (²H) or Carbon-13 (¹³C). While both offer a mass shift for detection, ¹³C-labeled standards present significant analytical advantages.

Key Performance Advantages of ¹³C-Labeling:

  • Co-elution with Analyte: ¹³C-labeled internal standards have nearly identical physicochemical properties to their unlabeled counterparts. This results in perfect co-elution during chromatographic separation, which is crucial for accurate compensation of matrix effects.[1][2] In contrast, deuterium-labeled standards can exhibit slight chromatographic shifts, leading to differential ionization suppression or enhancement.[1][2]

  • Improved Compensation for Matrix Effects: Because ¹³C-labeled standards co-elute perfectly, they experience the same degree of ion suppression or enhancement as the analyte. This leads to a more accurate and precise quantification, especially in complex biological matrices.[1]

  • No Isotope Effects: The larger mass difference between deuterium and hydrogen can sometimes lead to "isotope effects," where the labeled compound behaves differently in fragmentation pathways or chromatographic interactions. The smaller relative mass difference between ¹³C and ¹²C minimizes these effects, ensuring the internal standard is a true chemical analogue of the analyte.[1]

  • Label Stability: The carbon-carbon bond is exceptionally stable, meaning there is no risk of the isotopic label exchanging with the surrounding environment during sample preparation or storage, a potential issue with some deuterium labels.

Comparative Performance: ¹³C-Labeled vs. ²H-Labeled Internal Standards

To illustrate the practical advantages of ¹³C-labeling, the following tables summarize comparative data from a study on the determination of amphetamine using both ¹³C- and ²H-labeled internal standards. This data serves as a strong indicator of the expected performance benefits when validating Formamide-¹³C.

Table 1: Chromatographic Co-elution

Internal Standard TypeAnalyteChromatographic Separation ObservedImplication for Data Quality
¹³C-Labeled AmphetamineNo separation (co-eluted perfectly)Excellent compensation for matrix effects
²H-Labeled AmphetaminePartial separation (distinct peaks)Potential for inaccurate matrix effect correction

Data extrapolated from studies on amphetamines.[1][2]

Table 2: Ability to Compensate for Ion Suppression

Internal Standard TypeScenarioObserved Outcome
¹³C-Labeled Analysis in urine matrixImproved ability to compensate for ion suppression effects
²H-Labeled Analysis in urine matrixReduced ability to compensate for ion suppression due to chromatographic separation

Based on findings for amphetamine analysis in biological samples.[1]

Validation Workflow for Formamide-¹³C as an Internal Standard

The following diagram outlines the logical workflow for the comprehensive validation of Formamide-¹³C as an internal standard, in accordance with major regulatory guidelines such as those from the FDA and EMA.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Sample Analysis prep_is Prepare Formamide-13C Stock Solution prep_qc Prepare Calibration Standards & QCs in Matrix prep_is->prep_qc prep_analyte Prepare Analyte Stock Solution prep_analyte->prep_qc selectivity Selectivity & Specificity prep_qc->selectivity linearity Calibration Curve & Linearity prep_qc->linearity accuracy Accuracy & Precision prep_qc->accuracy matrix_effect Matrix Effect prep_qc->matrix_effect stability Stability Assessment prep_qc->stability sample_prep Spike Samples with this compound selectivity->sample_prep linearity->sample_prep accuracy->sample_prep matrix_effect->sample_prep stability->sample_prep lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_processing Calculate Analyte/IS Ratio lcms_analysis->data_processing quantification Quantify Analyte Concentration data_processing->quantification

Validation workflow for a new internal standard.

Experimental Protocols for Validation

A full validation for Formamide-¹³C as an internal standard should be conducted to ensure its performance for a specific analyte and matrix. The following protocols are based on established bioanalytical method validation guidelines.[3][4]

1. Preparation of Stock and Working Solutions

  • Formamide-¹³C Internal Standard (IS) Stock Solution: Prepare a stock solution of Formamide-¹³C in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Analyte Stock Solution: Prepare a stock solution of the target analyte in the same solvent at 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution to create working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of the Formamide-¹³C IS at a concentration that will yield a consistent and strong signal in the mass spectrometer when added to the samples.

2. LC-MS/MS Method Development

  • Chromatography: Develop a liquid chromatography method (e.g., using a C18 column) that provides good retention and peak shape for the target analyte. The primary goal is to ensure co-elution of the analyte and Formamide-¹³C.

  • Mass Spectrometry: Optimize the mass spectrometer parameters (e.g., electrospray ionization source settings, collision energy) for both the analyte and Formamide-¹³C. Determine the precursor and product ions for both compounds to set up the multiple reaction monitoring (MRM) transitions.

3. Full Validation Experiments

  • Selectivity and Specificity: Analyze at least six different blank matrix samples to ensure that no endogenous components interfere with the detection of the analyte or the Formamide-¹³C IS.

  • Calibration Curve and Linearity: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the analyte and a constant concentration of the Formamide-¹³C IS. The calibration curve should consist of a blank, a zero sample (with IS), and at least six non-zero concentration levels. The linearity should be evaluated using a weighted linear regression model, with a correlation coefficient (r²) of >0.99 being desirable.

  • Accuracy and Precision: Prepare QC samples at a minimum of three concentration levels (low, medium, and high). Analyze at least five replicates of each QC level in three separate analytical runs. The accuracy should be within ±15% of the nominal concentration (±20% for the lower limit of quantification, LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect: Evaluate the effect of the biological matrix on the ionization of the analyte and the IS. This is typically done by comparing the peak areas of the analyte and IS in post-extraction spiked blank matrix samples to their peak areas in a neat solution at the same concentration. The IS-normalized matrix factor should be consistent across different lots of matrix.

  • Stability: Assess the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage:

    • Freeze-Thaw Stability: After at least three freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the sample preparation time.

    • Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

    • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

Principle of Isotope Dilution Mass Spectrometry

The underlying principle for using Formamide-¹³C is isotope dilution mass spectrometry (IDMS). A known amount of the isotopically labeled standard is added to the sample at the beginning of the workflow. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if sample is lost during preparation, as both the analyte and the standard are affected equally.

G cluster_workflow Isotope Dilution Workflow cluster_quantification Quantification sample Biological Sample (Unknown Analyte Conc.) add_is Add Known Amount of This compound (IS) sample->add_is extraction Sample Preparation (e.g., Protein Precipitation, SPE) add_is->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Measure Analyte/IS Peak Area Ratio analysis->ratio calibration Compare Ratio to Calibration Curve ratio->calibration result Determine Analyte Concentration calibration->result

Principle of Isotope Dilution Mass Spectrometry.

Conclusion

Formamide-¹³C holds significant promise as a robust internal standard for mass spectrometry, particularly for the quantification of small polar analytes. The inherent advantages of ¹³C-labeling, including co-elution with the analyte and superior correction for matrix effects, are expected to translate into highly accurate and precise bioanalytical methods. While direct validation studies for Formamide-¹³C are not yet prevalent, the established principles of stable isotope dilution and the comparative data from other ¹³C-labeled standards provide a strong foundation for its successful implementation. By following the comprehensive validation workflow and experimental protocols outlined in this guide, researchers can confidently establish Formamide-¹³C as a reliable internal standard in their quantitative mass spectrometry assays, ultimately leading to higher quality data in research and drug development.

References

Formamide-13C vs. Unlabeled Formamide in Hybridization Buffers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of molecular biology, nucleic acid hybridization is a cornerstone technique for identifying specific DNA and RNA sequences. Hybridization buffers are critical components of these assays, and formamide (B127407) is a widely used denaturant that lowers the melting temperature (Tm) of nucleic acid duplexes, thereby increasing the stringency of hybridization. While unlabeled formamide is the standard choice, the availability of isotopically labeled formamide, such as formamide-13C, raises questions about its potential impact on hybridization performance. This guide provides an objective comparison of this compound and unlabeled formamide in hybridization buffers, supported by theoretical principles and outlining standard experimental protocols.

Executive Summary

Based on the principles of the kinetic isotope effect (KIE), the substitution of carbon-12 with carbon-13 in formamide is not expected to significantly alter its performance in hybridization buffers. The physical and chemical properties of this compound and unlabeled formamide are nearly identical, and the theoretical impact on reaction rates, including hybridization kinetics, is minimal. Therefore, for standard hybridization applications such as Southern blotting, Northern blotting, and in situ hybridization, unlabeled formamide and this compound can be used interchangeably without anticipated differences in hybridization efficiency, signal intensity, or probe stability. The primary differentiating factor between the two is the cost, with this compound being significantly more expensive due to the isotopic enrichment.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound and unlabeled formamide are presented in Table 1. The minor increase in molecular weight for the 13C-labeled version results in a negligible change in density. Other critical parameters for hybridization, such as boiling point, melting point, and solubility, remain effectively the same.

PropertyThis compoundUnlabeled Formamide
Molecular Formula H¹³CONH₂HCONH₂
Molecular Weight ~46.03 g/mol ~45.04 g/mol
Density (at 25°C) ~1.159 g/mL[1]~1.133 g/mL
Boiling Point ~210 °C[1]~210 °C
Melting Point 2-3 °C[1]2-3 °C
Appearance Clear, colorless liquidClear, colorless liquid
Solubility in Water MiscibleMiscible

Performance in Hybridization Buffers: A Theoretical Comparison

The core of the comparison lies in understanding the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. The magnitude of the KIE is related to the relative change in mass.

For hydrogen and its heavier isotope deuterium (B1214612) (a 100% mass increase), the KIE can be significant, with reaction rates involving a C-H bond being 6-10 times faster than those with a C-D bond. However, for carbon-12 and carbon-13, the mass increases by only about 8%. Consequently, the 13C KIE is substantially smaller, with reactions involving 12C being only about 4% faster than those with 13C.

In the context of nucleic acid hybridization, the role of formamide is to disrupt the hydrogen bonds between base pairs, thus lowering the energy required to separate the strands. This process is governed by thermodynamics and kinetics. While no direct experimental data comparing the hybridization kinetics of this compound and unlabeled formamide has been published, the established principles of KIE strongly suggest that any difference would be negligible and fall within the range of experimental variability of standard hybridization assays.

Therefore, it is anticipated that:

  • Hybridization Efficiency: The efficiency of probe binding to the target sequence will be virtually identical between buffers containing this compound and unlabeled formamide.

  • Signal Intensity: No significant difference in the intensity of the hybridization signal is expected.

  • Probe Stability: The stability of the nucleic acid probes in the hybridization buffer will not be affected by the carbon isotope in formamide.

Experimental Protocols

The following are generalized protocols for common hybridization techniques where formamide is a key component of the hybridization buffer. These protocols are applicable to both this compound and unlabeled formamide.

Southern Blotting Hybridization

This protocol outlines the basic steps for probe hybridization in Southern blotting.

Materials:

  • Pre-hybridization solution (e.g., 6x SSC, 5x Denhardt's solution, 0.5% SDS, 100 µg/mL denatured salmon sperm DNA)

  • Hybridization buffer (Pre-hybridization solution with 50% formamide)

  • Labeled DNA probe

  • Membrane with transferred DNA

Procedure:

  • Place the membrane in a hybridization tube or bag.

  • Add pre-hybridization solution and incubate at 42°C for at least 4 hours.

  • Denature the labeled probe by heating to 95-100°C for 5-10 minutes, followed by rapid cooling on ice.

  • Remove the pre-hybridization solution and add the hybridization buffer containing the denatured probe.

  • Incubate overnight at 42°C with gentle agitation.

  • Following hybridization, perform a series of stringency washes to remove unbound and non-specifically bound probe. A typical wash series might be:

    • 2x SSC, 0.1% SDS at room temperature for 15 minutes.

    • 0.5x SSC, 0.1% SDS at 42°C for 15 minutes.

    • 0.1x SSC, 0.1% SDS at 65°C for 15 minutes (high stringency).

  • Proceed with detection based on the type of probe label used.

Northern Blotting Hybridization

This protocol is for the hybridization of a probe to RNA transferred to a membrane.

Materials:

  • Pre-hybridization solution (e.g., 5x SSC, 5x Denhardt's solution, 50% formamide, 1% SDS, 100 µg/mL denatured salmon sperm DNA)

  • Hybridization buffer (same as pre-hybridization solution)

  • Labeled RNA or DNA probe

  • Membrane with transferred RNA

Procedure:

  • Place the membrane in a hybridization bottle.

  • Add pre-hybridization solution and incubate at 42°C for 1-2 hours.

  • Denature the probe (if it is a DNA probe) as described for Southern blotting.

  • Add the probe directly to the pre-hybridization solution to create the hybridization buffer.

  • Incubate overnight at 42°C with rotation.

  • Perform stringency washes, for example:

    • 2x SSC, 0.1% SDS at room temperature for 10 minutes.

    • 0.1x SSC, 0.1% SDS at 50-65°C for 15-30 minutes.

  • Detect the signal according to the probe's label.

In Situ Hybridization (ISH)

This is a generalized workflow for detecting nucleic acid sequences in cells or tissues.

Materials:

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran (B179266) sulfate, 1x Denhardt's solution)

  • Labeled probe

  • Prepared slides with fixed cells or tissue sections

Procedure:

  • Apply the hybridization buffer containing the labeled probe to the slide.

  • Cover with a coverslip and seal to prevent evaporation.

  • Denature the probe and target DNA simultaneously by incubating the slide at 75-85°C for 5-10 minutes.

  • Incubate overnight at 37°C in a humidified chamber to allow for hybridization.

  • Carefully remove the coverslip and perform post-hybridization washes to remove excess probe. A typical wash could be with 50% formamide/2x SSC at 42°C, followed by washes in 2x SSC and 1x SSC at room temperature.

  • Proceed with the detection and visualization steps.

Visualizations

Caption: Chemical structures of unlabeled formamide and this compound.

Hybridization_Workflow start Start: Prepare Hybridization Buffer (with either this compound or Unlabeled Formamide) prehybridization Pre-hybridization start->prehybridization hybridization Hybridization with Labeled Probe prehybridization->hybridization washing Stringency Washes hybridization->washing detection Signal Detection washing->detection end End: Analysis detection->end

Caption: Generalized workflow for nucleic acid hybridization experiments.

Formamide_Action formamide Formamide (Unlabeled or 13C) dsDNA Double-Stranded DNA/RNA High Tm formamide->dsDNA Disrupts H-bonds ssDNA Single-Stranded DNA/RNA Lower Tm dsDNA->ssDNA Denaturation hybridization Hybridization ssDNA->hybridization Allows Probe Hybridization

Caption: Role of formamide in nucleic acid hybridization.

Conclusion

The choice between this compound and unlabeled formamide for hybridization buffers should be guided by the specific experimental needs and budget constraints. For the vast majority of hybridization applications, the significantly lower cost of unlabeled formamide makes it the practical choice. The theoretical impact of the 13C isotope on hybridization performance is negligible, and therefore, no discernible difference in experimental outcomes is expected. This compound may be considered in specialized applications, such as certain NMR-based structural studies of nucleic acid-ligand interactions where tracking the carbon atom of formamide is necessary. However, for routine Southern, Northern, and in situ hybridization, unlabeled formamide remains the cost-effective and scientifically sound option.

References

A Comparative Analysis of Formamide-13C Synthesis Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of isotopically labeled compounds is paramount for a wide range of applications, from metabolic studies to mechanistic investigations. This guide provides a comparative analysis of common methods for the synthesis of Formamide-13C, a key building block in the preparation of labeled pharmaceuticals and biomolecules.

This document outlines three primary synthetic routes to this compound, starting from commercially available 13C-labeled precursors: [13C]Carbon Dioxide, [13C]Formic Acid, and Ethyl [13C]Formate. The performance of each method is evaluated based on reaction yield, isotopic enrichment, and reaction conditions.

Comparative Performance of Synthesis Methods

The following table summarizes the key quantitative data for the different synthetic approaches to this compound, allowing for a direct comparison of their efficacy.

Starting MaterialMethodYield (%)Isotopic Purity (%)Key Reaction Conditions
[13C]Carbon DioxideCatalytic Reductive Amination60-95>99Catalyst (e.g., Ru-based), Silane (reducing agent), Amine, Elevated Temperature & Pressure
[13C]Formic AcidDirect AminationHigh>99Ammonia (B1221849), Dehydrating agent or thermal water removal
Ethyl [13C]FormateAmmonolysisHigh>99Concentrated Ammonia Solution, Low Temperature

Detailed Experimental Protocols

Method 1: Catalytic Reductive Amination of [13C]Carbon Dioxide

This method utilizes [13C]Carbon Dioxide as the labeled C1 source, which is then reacted with an amine and a reducing agent in the presence of a catalyst.

Experimental Protocol:

A high-pressure reactor is charged with a suitable catalyst (e.g., a Ruthenium complex), an amine (such as ammonia or a primary/secondary amine), and a solvent. The reactor is then pressurized with [13C]Carbon Dioxide (99 atom % 13C). A reducing agent, typically a silane, is introduced, and the reaction mixture is heated to the desired temperature (e.g., 90-120°C) for a specified duration (e.g., 24 hours). Upon completion, the reactor is cooled, and the pressure is carefully released. The resulting this compound is then purified from the reaction mixture, often through distillation or chromatography. Isotopic labeling experiments have confirmed that the formyl group of the resulting formamide (B127407) is derived from the labeled CO2.[1]

Method 2: Direct Amination of [13C]Formic Acid

This classical approach involves the reaction of [13C]Formic Acid with ammonia, followed by dehydration to yield this compound.

Experimental Protocol:

[13C]Formic acid (99 atom % 13C) is carefully neutralized with ammonia (e.g., in an aqueous or alcoholic solution) to form ammonium (B1175870) [13C]formate. This reaction is typically performed at low temperatures to control the exothermic reaction. The resulting ammonium [13C]formate solution is then heated to induce dehydration, yielding this compound and water.[2] To drive the reaction to completion, the water is continuously removed, for example, by azeotropic distillation. The crude this compound is then purified by fractional distillation under reduced pressure.

Method 3: Ammonolysis of Ethyl [13C]Formate

This method involves the reaction of an ester, Ethyl [13C]Formate, with ammonia to produce this compound.

Experimental Protocol:

Ethyl [13C]formate (99 atom % 13C) is reacted with a concentrated solution of ammonia. The reaction is typically carried out at low temperatures (e.g., 0-5°C) to minimize side reactions and is allowed to proceed for several hours. After the reaction is complete, the excess ammonia and the ethanol (B145695) byproduct are removed under reduced pressure. The remaining crude this compound is then purified by vacuum distillation to yield the final product with high chemical and isotopic purity.[3]

Logical Workflow of Synthesis Pathways

The following diagram illustrates the different synthetic pathways to obtain this compound from the selected 13C-labeled starting materials.

Formamide_Synthesis cluster_0 Starting Materials cluster_1 Reaction Type cluster_2 Product 13CO2 13CO2 Reductive_Amination Catalytic Reductive Amination 13CO2->Reductive_Amination + Amine + Reducing Agent + Catalyst H13COOH H13COOH Direct_Amination Direct Amination H13COOH->Direct_Amination + Ammonia - H2O EtO13CHO EtO13CHO Ammonolysis Ammonolysis EtO13CHO->Ammonolysis + Ammonia Formamide_13C This compound Reductive_Amination->Formamide_13C Direct_Amination->Formamide_13C Ammonolysis->Formamide_13C

Caption: Synthetic routes to this compound.

References

A Comparative Purity Analysis of Formamide-13C from Leading Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the isotopic and chemical purity of reagents is paramount. This guide provides a comprehensive comparison of Formamide-13C from three fictional but representative suppliers: Alpha Isotopes, Beta-Chem, and Gamma Scientific. The assessment is based on a rigorous set of analytical experiments designed to determine isotopic enrichment, chemical purity, and the presence of common impurities.

This guide presents detailed experimental methodologies and summarizes the quantitative data in clear, comparative tables. A logical workflow of the assessment process is also provided as a visual diagram.

Summary of Purity Assessment

The overall purity of this compound from the three suppliers was evaluated based on isotopic enrichment (¹³C atom %), chemical purity by Gas Chromatography-Mass Spectrometry (GC-MS), water content by Karl Fischer titration, and qualitative impurity profiling by Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter Supplier Alpha Supplier Beta Supplier Gamma Specification
Isotopic Purity (¹³C atom %) 99.2%99.5%98.9%≥ 99%[1][2]
Chemical Purity (% by GC-MS) 99.8%99.6%99.1%≥ 98%[1][2][3]
Water Content (ppm) 150250350≤ 500 ppm
¹H NMR ConformsConformsMinor unidentified peaksConforms to structure
¹³C NMR ConformsConformsConformsConforms to structure

Experimental Workflow

The following diagram illustrates the systematic process used to assess the purity of this compound samples from each supplier.

G cluster_0 Sample Reception & Preparation cluster_1 Purity & Impurity Analysis cluster_2 Data Analysis & Comparison Sample This compound Samples (Alpha, Beta, Gamma) Prep Sample Preparation (Dilution, Aliquoting) Sample->Prep GCMS GC-MS Analysis (Chemical Purity) Prep->GCMS NMR NMR Spectroscopy (¹H & ¹³C) (Structural Confirmation & Impurity Profile) Prep->NMR KF Karl Fischer Titration (Water Content) Prep->KF Data Data Compilation & Analysis GCMS->Data NMR->Data KF->Data Compare Supplier Comparison Data->Compare

Caption: Experimental workflow for the purity assessment of this compound.

Detailed Experimental Protocols

1. Isotopic Purity Determination by Mass Spectrometry

  • Instrumentation: High-Resolution Mass Spectrometer.

  • Method: Electron Impact (EI) ionization was used. Samples were introduced via a direct insertion probe. The mass-to-charge ratios of the molecular ions were measured to determine the relative abundance of the ¹³C- and ¹²C-containing formamide (B127407) molecules.

  • Data Analysis: Isotopic purity was calculated as the percentage of the ¹³C-formamide ion peak area relative to the sum of the ¹³C- and ¹²C-formamide ion peak areas.

2. Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Standard GC-MS system with a capillary column suitable for polar compounds.

  • Sample Preparation: Samples were diluted 1:1000 in HPLC-grade acetonitrile.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 240°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Range: m/z 30-300.

  • Data Analysis: Purity was determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

3. Water Content by Karl Fischer Titration

  • Instrumentation: Volumetric Karl Fischer titrator.

  • Method: A known amount of the this compound sample was injected into the titration cell containing a Karl Fischer reagent. The titrator automatically dispensed the titrant to the endpoint, and the water content was calculated based on the amount of titrant used.

  • Reagent: Commercially available volumetric Karl Fischer reagent.

4. Structural Confirmation and Impurity Profiling by NMR Spectroscopy

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 10 mg of each sample was dissolved in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16.

    • Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Spectra were referenced to the residual DMSO peak.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024.

    • Data Processing: Fourier transformation, phase correction, and baseline correction were applied. Spectra were referenced to the DMSO-d₆ solvent peak.

  • Data Analysis: The resulting spectra were analyzed for chemical shifts and the presence of any impurity peaks. Common potential impurities include residual solvents or related compounds like dimethylformamide.[4][5]

Comparative Data Tables

Table 1: Isotopic Purity Data

Supplier ¹²C-Formamide (M+0) Peak Area ¹³C-Formamide (M+1) Peak Area Calculated ¹³C atom %
Alpha Isotopes 8,000992,00099.2%
Beta-Chem 5,000995,00099.5%
Gamma Scientific 11,000989,00098.9%

Table 2: Chemical Purity by GC-MS

Supplier Main Peak Area Total Impurity Peak Area Calculated Purity %
Alpha Isotopes 4,990,00010,00099.8%
Beta-Chem 4,980,00020,00099.6%
Gamma Scientific 4,955,00045,00099.1%

Table 3: Water Content by Karl Fischer Titration

Supplier Sample Weight (g) Titrant Volume (mL) Water Content (ppm)
Alpha Isotopes 1.050.315150
Beta-Chem 1.020.510250
Gamma Scientific 1.080.756350

Table 4: NMR Spectroscopy Results

Supplier ¹H NMR Observations ¹³C NMR Observations
Alpha Isotopes Spectrum consistent with this compound structure. No significant impurities detected.Single peak at expected chemical shift.
Beta-Chem Spectrum consistent with this compound structure. No significant impurities detected.Single peak at expected chemical shift.
Gamma Scientific Spectrum consistent with this compound structure. Minor peaks observed in the upfield region (<1% integration).Single peak at expected chemical shift.

Conclusion

Based on the comprehensive analysis, all three suppliers provided this compound that met the general specifications for isotopic and chemical purity. Supplier Beta-Chem demonstrated the highest isotopic purity, while Supplier Alpha provided the material with the highest chemical purity and lowest water content. The sample from Supplier Gamma, while still within acceptable limits, showed slightly lower isotopic and chemical purity, along with a higher water content and the presence of minor unidentified impurities in the ¹H NMR spectrum.

For applications requiring the highest degree of isotopic enrichment, the product from Beta-Chem would be the preferred choice. For applications where absolute chemical purity and low water content are critical, Alpha Isotopes' product is recommended. The material from Gamma Scientific may be suitable for less sensitive applications where a lower cost might be a deciding factor.

This guide serves as a template for a systematic approach to qualifying and comparing critical reagents from different sources, ensuring the selection of the most appropriate material for specific research and development needs.

References

A Comparative Guide to Cross-Validating Formamide-¹³C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the analysis of formamide (B127407), with a focus on cross-validating ¹³C Nuclear Magnetic Resonance (NMR) data. The following sections detail the experimental and computational methods, present a comparative analysis of the data obtained from each technique, and outline the logical workflow for cross-validation.

Comparative Data Analysis

The structural information derived from ¹³C NMR spectroscopy can be effectively corroborated by complementary techniques such as Infrared (IR) Spectroscopy, Raman Spectroscopy, and computational methods like Density Functional Theory (DFT). Each method probes different aspects of the molecule's properties, and their combined application provides a more robust and reliable characterization.

Parameter ¹³C NMR IR Spectroscopy Raman Spectroscopy DFT Calculation
Carbonyl Carbon (C=O) Chemical Shift (ppm) 162.83 (in DMSO-d6)[1]--~163-167 (Predicted with B3LYP/6-31G*)
C=O Stretch (cm⁻¹) -~1680-1710~1670-1700~1670-1750
N-H Stretch (cm⁻¹) -~3200-3400~3200-3400~3300-3500
N-H Bend (cm⁻¹) -~1600-1650~1600-1650~1590-1640
C-N Stretch (cm⁻¹) -~1300-1350~1300-1350~1290-1360

Experimental and Computational Protocols

Objective: To determine the chemical environment of the carbon atoms in formamide.

Methodology:

  • Sample Preparation: A solution of formamide is prepared by dissolving the sample in a deuterated solvent, typically DMSO-d6, to a concentration of 5-25 mg/mL.

  • Instrumentation: A high-resolution NMR spectrometer, typically with a magnetic field strength of 400 MHz or higher, is used.

  • Data Acquisition: A standard one-dimensional ¹³C NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak.

Objective: To identify the functional groups and vibrational modes of formamide.

Methodology:

  • Sample Preparation: For liquid formamide, a thin film is prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates is also recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The vibrational frequencies of the characteristic functional group absorptions are then identified.

Objective: To obtain complementary vibrational information to IR spectroscopy, particularly for non-polar bonds.

Methodology:

  • Sample Preparation: Liquid formamide can be analyzed directly in a glass vial or capillary tube.

  • Instrumentation: A Raman spectrometer equipped with a laser source (e.g., 532 nm or 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and dispersed by a grating onto a detector.

  • Data Processing: The resulting Raman spectrum is plotted as intensity versus Raman shift (in cm⁻¹). The vibrational frequencies are identified from the peak positions.

Objective: To computationally predict the spectroscopic properties of formamide for comparison with experimental data.

Methodology:

  • Structure Optimization: The geometry of the formamide molecule is optimized using a selected DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).

  • NMR Chemical Shift Calculation: The optimized structure is then used to calculate the NMR shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method with the same functional and a suitable basis set. The calculated shielding constant for the carbonyl carbon is then converted to a chemical shift by referencing it to the calculated shielding constant of a reference compound (e.g., tetramethylsilane).

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized geometry to obtain the harmonic vibrational frequencies and their corresponding IR and Raman intensities.

Cross-Validation Workflow

The cross-validation of formamide's ¹³C NMR data with other techniques follows a logical progression to ensure a comprehensive and accurate structural characterization. This workflow is visualized in the diagram below.

CrossValidationWorkflow cluster_experimental Experimental Techniques cluster_computational Computational Method NMR ¹³C NMR (Chemical Shift) Data_Comparison Data Comparison & Cross-Validation NMR->Data_Comparison IR IR Spectroscopy (Vibrational Frequencies) IR->Data_Comparison Raman Raman Spectroscopy (Vibrational Frequencies) Raman->Data_Comparison DFT DFT Calculation (Predicted Shift & Frequencies) DFT->Data_Comparison Conclusion Structural Confirmation Data_Comparison->Conclusion

Caption: Cross-validation workflow for formamide analysis.

References

A Comparative Guide: Unlocking the Advantages of Formamide-¹³C in Specialized Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of stable isotope labeling, the strategic choice of an isotopic tracer is paramount to the success of an experiment. While ¹⁵N-labeled compounds are well-established tools, Formamide-¹³C is emerging as a powerful alternative with distinct advantages in specific assays critical to drug development and molecular biology research. This guide provides an objective comparison of Formamide-¹³C and ¹⁵N-labeled compounds, supported by experimental context and data, to empower researchers in making informed decisions for their studies.

At a Glance: Key Performance Comparisons

The selection between Formamide-¹³C and ¹⁵N-labeled compounds hinges on the specific requirements of the assay. Here, we summarize the key performance characteristics in several common applications.

AssayParameterFormamide-¹³C¹⁵N-Labeled CompoundsRationale
Quantitative Mass Spectrometry (LC-MS) Internal Standard Performance ExcellentGoodFormamide-¹³C offers a clean mass shift and co-elution with a wider range of carbon-containing analytes. ¹⁵N-labeled standards are excellent for nitrogen-containing analytes but may have slight chromatographic shifts relative to their unlabeled counterparts.
Matrix Effect Compensation HighHighBoth provide excellent compensation for ion suppression or enhancement.
NMR Spectroscopy Signal Dispersion ExcellentModerateThe ¹³C chemical shift range is significantly larger than that of ¹⁵N, leading to better signal resolution in complex mixtures.[1]
Sensitivity LowerHigherThe gyromagnetic ratio of ¹⁵N is higher than that of ¹³C, resulting in inherently better sensitivity in NMR experiments.[2]
Metabolic Labeling (Nucleic Acids) Label Incorporation Efficient (Purines)Efficient (General)Formamide-¹³C serves as a direct C1 precursor for the de novo synthesis of purine (B94841) rings.[3][4] ¹⁵N-labeled precursors like glutamine or ammonia (B1221849) provide nitrogen atoms to both purines and pyrimidines.
Pathway Specificity High (Purine Biosynthesis)Broad (Nitrogen Metabolism)Labeling from Formamide-¹³C specifically traces the C1-unit contribution to purine synthesis.

In-Depth Analysis: Where Formamide-¹³C Excels

Superior Internal Standard in Quantitative Mass Spectrometry

In quantitative LC-MS assays, the ideal internal standard co-elutes with the analyte and provides a distinct mass shift without interfering with the analyte's signal.

Advantage: Chemical Similarity and Predictable Mass Shift. Formamide-¹³C, with a molecular weight of 46.03 g/mol , serves as an excellent internal standard for a broad range of small molecule analytes.[5] Its single ¹³C label provides a clear +1 Da mass shift, simplifying data analysis.[6] Unlike fully ¹³C-labeled internal standards which can have significant retention time shifts, the small size and polarity of Formamide-¹³C often result in closer co-elution with a variety of analytes, leading to more accurate quantification by effectively compensating for matrix effects.

Comparison to ¹⁵N-Labeled Standards: While ¹⁵N-labeled compounds are effective internal standards, particularly for nitrogen-containing analytes, their chromatographic behavior can sometimes differ slightly from their unlabeled counterparts due to the isotopic substitution.[7][8] This can be a critical factor in complex matrices where matrix effects vary across the elution profile.

Experimental Protocol: Use of Formamide-¹³C as an Internal Standard in LC-MS

Objective: To quantify a target analyte in a complex biological matrix (e.g., plasma, cell lysate) using Formamide-¹³C as an internal standard.

Materials:

  • Formamide-¹³C solution of known concentration (e.g., 1 mg/mL in methanol).

  • Target analyte standard.

  • Biological matrix samples.

  • LC-MS system (e.g., Triple Quadrupole or Q-TOF).

  • Appropriate solvents for sample extraction and chromatography.

Methodology:

  • Sample Preparation:

    • Thaw biological matrix samples on ice.

    • To 100 µL of each sample, add 10 µL of the Formamide-¹³C internal standard solution.

    • Perform protein precipitation by adding 400 µL of ice-cold methanol.

    • Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the sample in 100 µL of the initial mobile phase.

  • LC-MS Analysis:

    • Inject 5-10 µL of the prepared sample onto the LC-MS system.

    • Develop a chromatographic method that provides good separation of the target analyte.

    • Set up the mass spectrometer to monitor the specific mass transitions for both the analyte and Formamide-¹³C.

      • Analyte: Monitor the appropriate precursor and product ions.

      • Formamide-¹³C: Monitor the transition for the ¹³C-labeled molecule (e.g., m/z 47 -> appropriate fragment).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the Formamide-¹³C internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Generate a calibration curve using known concentrations of the analyte standard spiked with the same amount of internal standard.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.

Probing Purine Biosynthesis with High Specificity in Metabolic Labeling

Understanding the dynamics of nucleic acid synthesis is crucial in cancer research and antiviral drug development. Formamide-¹³C offers a unique tool to specifically trace the carbon contribution to purine biosynthesis.

Advantage: Direct Precursor for Purine Ring Assembly. Formamide is a known precursor in the prebiotic synthesis of purines and can be utilized in biological systems.[3][4] Specifically, the carbon atom from Formamide-¹³C can be incorporated into the C2 and C8 positions of the purine ring during de novo synthesis. This provides a highly specific method to trace the flux through this essential pathway.

Comparison to ¹⁵N-Labeled Compounds: ¹⁵N-labeled precursors, such as ¹⁵N-glutamine or ¹⁵N-aspartate, are widely used to study nitrogen metabolism and are incorporated into both purines and pyrimidines. While valuable, this broader labeling pattern can make it challenging to isolate and quantify the specific flux through the purine synthesis pathway without complex modeling.

Experimental Protocol: Tracing Purine Biosynthesis with Formamide-¹³C in Cell Culture

Objective: To measure the incorporation of ¹³C from Formamide-¹³C into the purine nucleotides of cultured cells.

Materials:

  • Formamide-¹³C.

  • Cell line of interest (e.g., a rapidly proliferating cancer cell line).

  • Appropriate cell culture medium and supplements.

  • LC-MS/MS system for metabolite analysis.

Methodology:

  • Cell Culture and Labeling:

    • Culture cells to mid-log phase in standard growth medium.

    • Prepare a labeling medium by supplementing fresh growth medium with a final concentration of 1 mM Formamide-¹³C.

    • Replace the standard medium with the labeling medium and incubate the cells for a desired time course (e.g., 0, 2, 6, 12, 24 hours).

  • Metabolite Extraction:

    • At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism and extract intracellular metabolites by adding 1 mL of ice-cold 80% methanol.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex vigorously and centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites.

  • LC-MS/MS Analysis:

    • Analyze the metabolite extracts by LC-MS/MS.

    • Develop a chromatographic method to separate purine nucleotides (e.g., AMP, GMP).

    • Use the mass spectrometer to determine the mass isotopologue distribution for the purine nucleotides, specifically looking for the M+1 peak corresponding to the incorporation of a single ¹³C atom.

  • Data Analysis:

    • Calculate the percentage of ¹³C enrichment in the purine pool at each time point.

    • The rate of ¹³C incorporation provides a measure of the flux through the de novo purine synthesis pathway.

Visualizing the Pathways and Workflows

To further clarify the applications of Formamide-¹³C, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.

Purine_Biosynthesis cluster_precursors Precursors cluster_pathway De Novo Purine Biosynthesis cluster_products Purine Nucleotides Formamide-13C This compound Intermediates Intermediates This compound->Intermediates C2 & C8 atoms Glycine Glycine Glycine->Intermediates Aspartate Aspartate Aspartate->Intermediates Glutamine Glutamine Glutamine->Intermediates CO2 CO2 CO2->Intermediates Ribose-5-Phosphate Ribose-5-Phosphate PRPP PRPP Ribose-5-Phosphate->PRPP PRPP->Intermediates Multiple Steps IMP IMP Intermediates->IMP AMP AMP IMP->AMP GMP GMP IMP->GMP

Caption: De Novo Purine Biosynthesis Pathway Highlighting ¹³C Incorporation from Formamide-¹³C.

LCMS_Workflow Sample_Collection 1. Biological Sample (e.g., Plasma) IS_Spiking 2. Spike with This compound Internal Standard Sample_Collection->IS_Spiking Extraction 3. Sample Preparation (e.g., Protein Precipitation) IS_Spiking->Extraction LC_Separation 4. Liquid Chromatography Separation Extraction->LC_Separation MS_Detection 5. Mass Spectrometry Detection LC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Peak Integration, Ratio Calculation) MS_Detection->Data_Analysis Quantification 7. Absolute Quantification (using Calibration Curve) Data_Analysis->Quantification

Caption: Workflow for Quantitative Analysis using Formamide-¹³C as an Internal Standard in LC-MS.

Conclusion

Formamide-¹³C presents a compelling and, in specific contexts, superior alternative to traditional ¹⁵N-labeled compounds. Its utility as a highly specific tracer for purine biosynthesis and as a robust internal standard in quantitative mass spectrometry makes it an invaluable tool for researchers in drug development and metabolic research. By understanding the distinct advantages of Formamide-¹³C, scientists can design more precise and informative experiments, ultimately accelerating the pace of discovery.

References

Evaluating the Effect of Formamide-¹³C on Enzyme Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Formamide (B127407) as an Inhibitor and Denaturant

Formamide is known to act as a slow-onset inhibitor for some enzymes. For instance, it has been shown to inhibit mitochondrial cytochrome c oxidase by potentially blocking water movement through the protein, which is crucial for its catalytic cycle.[1] This inhibitory effect is a key consideration when using formamide as a solvent or in experimental buffers. In the presence of formamide, a decrease in the apparent electron transfer rate from cytochrome a to cytochrome a₃ is observed in cytochrome c oxidase.[1]

The ¹³C Kinetic Isotope Effect (KIE)

The substitution of an atom with its heavier isotope can lead to a change in the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), arises from the difference in vibrational frequencies of chemical bonds involving the heavier isotope. A C-H bond, for example, has a higher vibrational frequency than a C-D bond. Consequently, it requires more energy to break a bond to a heavier isotope, which can lead to a slower reaction rate if this bond cleavage is part of the rate-determining step.

For the substitution of ¹²C with ¹³C, the KIE is typically small, with rate changes often in the range of 1-5%. The availability of a ¹³C isotope effect for flavoprotein-catalyzed amine oxidation, for instance, provides a measure of the change in bond order at the carbon involved in carbon-hydrogen bond cleavage.[2]

Comparative Analysis: Formamide vs. Formamide-¹³C in Enzyme Kinetics

Given the principles of KIE, any difference in the effect of Formamide-¹³C versus unlabeled formamide on enzyme kinetics would likely be subtle. The primary interaction of formamide with an enzyme, leading to inhibition or denaturation, is not expected to involve the cleavage of covalent bonds within the formamide molecule itself. Instead, its effect is more related to its properties as a solvent and its ability to interfere with non-covalent interactions within the protein structure, such as hydrogen bonds.

Therefore, the ¹³C isotopic substitution in Formamide-¹³C is not anticipated to significantly alter its bulk solvent properties or its inhibitory potential compared to unlabeled formamide. The primary utility of Formamide-¹³C lies in its application as a labeled precursor for synthesizing other molecules or as a tracer in metabolic studies, where the ¹³C atom can be tracked using techniques like NMR spectroscopy or mass spectrometry.[3][4][5]

Data Presentation: A Comparative Overview

Since direct experimental data comparing the kinetic parameters of an enzyme in the presence of Formamide-¹³C versus unlabeled formamide is not available, the following table presents a comparison of their properties and a hypothesized impact on enzyme kinetics based on established principles.

Property/ParameterFormamideFormamide-¹³CRationale for Comparison
Molecular Weight ~45.04 g/mol ~46.04 g/mol The primary physical difference is the mass of the carbon atom.
Primary Use in Research Solvent, denaturant, chemical feedstockLabeled precursor in synthesis, metabolic tracer[3][5]The intended application in most research contexts is different.
Hypothesized Vmax Vmax (inhibited)Expected to be nearly identical to inhibited VmaxThe inhibitory effect is due to non-covalent interactions, which are not significantly affected by the isotopic substitution of carbon.
Hypothesized Km Km (apparent)Expected to be nearly identical to apparent KmThe change in substrate binding affinity due to the solvent effect of formamide is unlikely to be influenced by the ¹³C substitution.
Potential for KIE N/AA small KIE is theoretically possible if a reaction involving formamide's carbon atom is rate-limiting, but this is not the case for its role as an inhibitor or solvent.The KIE for ¹³C is generally small and relevant only when a bond to the ¹³C atom is broken in the rate-determining step.

Experimental Protocols

Below is a detailed methodology for a key experiment to evaluate the effect of a compound like formamide on the kinetics of a model enzyme, such as invertase.[6]

Protocol: Determining the Effect of Formamide on Invertase Kinetics

Objective: To determine the Michaelis-Menten kinetic parameters (Vmax and Km) of invertase in the presence and absence of formamide.

Materials:

  • Invertase enzyme solution (from Saccharomyces cerevisiae)

  • Sucrose (B13894) solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M, 1.0 M) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.5)

  • Formamide

  • DNS (3,5-Dinitrosalicylic acid) reagent for quantifying reducing sugars

  • Spectrophotometer

  • Water bath maintained at a constant temperature (e.g., 37°C)

  • Stopwatch

Procedure:

  • Preparation of Reaction Mixtures:

    • Prepare two sets of reaction tubes. One set will be the control (without formamide), and the other will be the experimental set (with formamide).

    • For the experimental set, prepare the sucrose solutions in the buffer containing the desired final concentration of formamide (e.g., 1 M).

    • For each sucrose concentration in both sets, pipette a fixed volume (e.g., 1 mL) of the substrate solution into a test tube.

  • Enzyme Reaction:

    • Equilibrate the substrate tubes at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding a small, fixed volume of the invertase enzyme solution (e.g., 100 µL) to each tube. Start the stopwatch immediately.

    • Allow the reaction to proceed for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the initial linear range.

    • Stop the reaction by adding a fixed volume of DNS reagent (e.g., 2 mL), which also serves to develop color for quantification.

  • Quantification of Product:

    • Heat the tubes in a boiling water bath for 5-10 minutes to allow for color development.

    • Cool the tubes to room temperature and add a fixed volume of distilled water to dilute the mixture.

    • Measure the absorbance of each solution at 540 nm using a spectrophotometer. The absorbance is proportional to the concentration of the product (glucose and fructose).

    • Create a standard curve using known concentrations of glucose to determine the amount of product formed in each reaction.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) for each substrate concentration, expressed as µmol of product formed per minute.

    • Plot v₀ versus the substrate concentration [S] for both the control and the formamide-containing reactions.

    • To determine Vmax and Km, transform the data using a Lineweaver-Burk plot (1/v₀ versus 1/[S]).[6][7]

    • The y-intercept of the Lineweaver-Burk plot is 1/Vmax, and the x-intercept is -1/Km.

    • Compare the Vmax and Km values obtained in the presence and absence of formamide to characterize its inhibitory effect.

Visualizations

Experimental Workflow for Enzyme Kinetic Analysis

G Experimental Workflow for Evaluating an Inhibitor cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock start_rxn Initiate Reaction with Enzyme prep_enzyme->start_rxn prep_substrate Prepare Substrate Dilutions mix Mix Substrate and Inhibitor prep_substrate->mix prep_inhibitor Prepare Inhibitor Stock (Formamide) prep_inhibitor->mix incubate Pre-incubate at Constant Temperature mix->incubate incubate->start_rxn stop_rxn Stop Reaction at Timed Intervals start_rxn->stop_rxn measure Measure Product Formation (e.g., Spectrophotometry) stop_rxn->measure calculate_v0 Calculate Initial Velocity (v₀) measure->calculate_v0 plot Generate Michaelis-Menten & Lineweaver-Burk Plots calculate_v0->plot determine_params Determine Vmax and Km plot->determine_params G Hypothetical Kinase Cascade cluster_input Signal Input cluster_cascade Kinase Cascade cluster_output Cellular Response Ligand Ligand Receptor Receptor Ligand->Receptor binds KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates (Enzyme 1) KinaseC Kinase C KinaseB->KinaseC phosphorylates (Enzyme 2) TF Transcription Factor KinaseC->TF activates Gene Gene Expression TF->Gene regulates

References

Safety Operating Guide

Navigating the Disposal of Formamide-13C: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Formamide-13C, ensuring the protection of laboratory personnel and the environment. While the carbon-13 isotope is a stable, non-radioactive label, this compound must be managed as a hazardous chemical waste due to the inherent risks associated with formamide.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Always work in a certified laboratory chemical fume hood and wear personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a fully buttoned lab coat.[1]

Incompatible Materials: Store this compound waste away from strong oxidizing agents, acids, bases, hydrogen peroxide, iodine, pyridine, and sulfur oxides to prevent dangerous chemical reactions.[1] It can also attack copper, brass, and lead.

Step-by-Step Disposal Procedure

The disposal of this compound should be treated with the same caution as unlabeled formamide. The carbon-13 isotope does not impart radioactivity, thus no special radiological precautions are necessary. The primary concern is the chemical's toxicity.

Step 1: Waste Collection

  • Collect all waste this compound, including pure substance and solutions, in a dedicated, sealable, and airtight waste container made of compatible material.[1]

  • Ensure the container is clearly labeled as "Hazardous Waste" and specifies "this compound".

Step 2: Labeling

  • Attach a completed Dangerous Waste label to the container as soon as the first drop of waste is added.[1]

  • The label should include the chemical name, concentration, and associated hazards.

Step 3: Storage

  • Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area.[1][2]

  • Keep the container away from incompatible materials.

Step 4: Final Disposal

  • Once the container is full or is no longer in use, arrange for its disposal through a licensed hazardous waste disposal contractor.[3]

  • Complete a Chemical Collection Request Form as required by your institution's Environmental Health & Safety (EHS) department.[1]

  • It is the responsibility of the waste generator to ensure that the waste is properly classified and disposed of in accordance with all local, regional, and national regulations.[4][5]

Spill and Emergency Procedures

In the event of a spill, the response should be swift and decisive.

  • Small Spills (<1 L): If trained, you may clean up a small spill using an appropriate spill kit with absorbent material.[6] Double-bag the spill waste in clear plastic bags, label it as hazardous waste, and manage it for chemical waste pickup.[6]

  • Large Spills: For significant releases, immediately evacuate the area, secure it, and contact your institution's EHS or emergency services.[1]

Accidental Exposure:

  • Eye Contact: Immediately flush eyes at an emergency eyewash station for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Flush the affected skin with copious amounts of water for at least 15 minutes and seek medical attention.[1] Remove contaminated clothing.[2]

  • Inhalation: Move the individual to fresh air and seek medical attention.[1]

Quantitative Data for Formamide

The following table summarizes key quantitative data for formamide, providing a quick reference for its physical and chemical properties.

PropertyValue
Melting Point 2 - 3 °C / 35.6 - 37.4 °F[4]
Boiling Point 210 °C / 410 °F[4]
Flash Point 175 °C / 347 °F[4]
Autoignition Temperature 500 °C / 932 °F[4]
pH 4-5 (200 g/l aq. sol.)[4]
Vapor Pressure 0.08 mbar @ 20 °C[4]
Specific Gravity 1.133[4]

Logical Workflow for this compound Waste Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

FormamideDisposal start This compound Waste Generated is_radioactive Is the waste radioactive? (Note: 13C is a stable isotope) start->is_radioactive spill Spill Occurs start->spill treat_as_chemical Treat as Hazardous Chemical Waste is_radioactive->treat_as_chemical No collect Collect in a sealed, compatible container treat_as_chemical->collect label_waste Label container with 'Hazardous Waste' and contents collect->label_waste store Store in a designated, ventilated area label_waste->store disposal_request Container Full or No Longer in Use store->disposal_request small_spill Small Spill (<1L)? spill->small_spill cleanup Trained personnel clean up with appropriate PPE small_spill->cleanup Yes evacuate Evacuate, secure area, and call EHS/Emergency small_spill->evacuate No cleanup->collect request_pickup Complete Chemical Collection Request disposal_request->request_pickup licensed_disposal Dispose via Licensed Hazardous Waste Contractor request_pickup->licensed_disposal end Disposal Complete licensed_disposal->end

This compound Waste Management Flowchart

References

Personal protective equipment for handling Formamide-13C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Formamide-13C. While the isotopic labeling with Carbon-13 does not alter the chemical hazards of the molecule, it is crucial to adhere to strict safety protocols to minimize risks.[1] Formamide (B127407) is a suspected carcinogen, a reproductive hazard, and can cause organ damage with prolonged exposure.[2][3][4] This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound, based on established guidelines for formamide.

PPE CategoryItemSpecifications and Remarks
Hand Protection GlovesNitrile rubber gloves are recommended. For incidental contact, a thickness of at least 0.11 mm is advised. For full contact, a thickness of 0.2 mm is recommended.[2] Always inspect gloves for tears or degradation before use and use proper glove removal technique to avoid skin contact.[1][3]
Eye Protection Safety Goggles/GlassesTightly fitting safety goggles are required, especially if there is a splash hazard.[2][5] At a minimum, properly fitting safety glasses with side shields should be worn.[1][3]
Face ShieldA face shield is required in addition to safety goggles if there is a significant splash hazard to the face.[2]
Body Protection Laboratory CoatA fully buttoned lab coat must be worn.[3][6] Sleeves should be of sufficient length to prevent skin exposure while wearing gloves.[3]
ClothingFull-length pants or equivalent and closed-toe shoes are mandatory at all times in the laboratory area to prevent skin exposure.[3]
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][5][6] If a respirator is necessary, personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program.[6]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard operating procedure for the safe handling of this compound, from receiving to disposal. Adherence to these steps is critical for maintaining a safe laboratory environment.

Formamide_Handling_Workflow cluster_prep Preparation & Setup cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures start Start: Review SDS and SOPs ppe Don Appropriate PPE start->ppe hood Verify Chemical Fume Hood Functionality ppe->hood materials Gather All Necessary Materials hood->materials dispense Dispense this compound in Fume Hood materials->dispense Begin Handling experiment Conduct Experiment dispense->experiment spill_check Monitor for Spills experiment->spill_check exposure Personal Exposure Response experiment->exposure If Exposure Occurs decontaminate Decontaminate Work Area spill_check->decontaminate Experiment Complete spill Spill Response spill_check->spill If Spill Occurs waste_liquid Collect Liquid Waste in Labeled Container decontaminate->waste_liquid waste_solid Collect Contaminated Solids in Labeled Container decontaminate->waste_solid remove_ppe Remove PPE and Wash Hands waste_liquid->remove_ppe waste_solid->remove_ppe end End remove_ppe->end End of Procedure fire Fire Response

Caption: Workflow for Safe Handling of this compound.

Detailed Methodologies

1. Preparation and Setup:

  • Review Documentation: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for formamide and the laboratory's specific Standard Operating Procedures (SOPs).[2][5]

  • Personal Protective Equipment (PPE): Don all required PPE as outlined in the table above.

  • Engineering Controls: All work with this compound must be conducted in a properly functioning and certified laboratory chemical fume hood.[2][5][6] Ensure the eyewash station and safety shower are accessible and operational.[2][5]

  • Gather Materials: Collect all necessary equipment and reagents to minimize movement in and out of the fume hood.

2. Chemical Handling:

  • Dispensing: Handle this compound within the fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors.[3]

  • Experimental Use: When used in experiments, ensure that all containers are clearly labeled.

  • Monitoring: Continuously monitor the work area for any signs of spills or contamination.

3. Cleanup and Disposal:

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate cleaning agent.

  • Waste Collection:

    • Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, sealed, and clearly labeled hazardous waste container.[5][6]

    • Solid Waste: Gloves, kimwipes, and other solid materials contaminated with this compound must be disposed of as hazardous waste in a separate, impervious, and labeled container.[2]

    • Empty Containers: Empty containers that held this compound must also be treated as hazardous waste.[2]

  • Final Steps: After completing all work and ensuring the work area is clean, properly remove PPE and wash hands thoroughly with soap and water.[2]

4. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][6]

  • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[6]

5. Emergency Procedures:

  • Spills:

    • For small spills (<100 mL) inside a fume hood, trained personnel may clean it up using a spill kit.[2]

    • For larger spills or spills outside of a fume hood, evacuate the area, and notify the appropriate emergency response personnel.[2]

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with soap and water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes and seek medical attention.[5][6]

    • Inhalation: Move to fresh air immediately and seek medical attention.[5]

  • Fire: In case of a fire, evacuate the laboratory, activate the nearest fire alarm, and follow the established emergency evacuation plan.[2]

References

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
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